Iron(2+);chloride;tetrahydrate
Description
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Properties
Molecular Formula |
ClFeH8O4+ |
|---|---|
Molecular Weight |
163.36 g/mol |
IUPAC Name |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
InChI Key |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[Cl-].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Ferrous Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) is a hydrated inorganic salt of iron(II) and chlorine. It is a significant compound in various fields of research and industry, including chemical synthesis, wastewater treatment, and pharmaceutical development. In the pharmaceutical sector, it serves as a precursor in the formulation of iron supplements, leveraging its high bioavailability to address iron deficiency, a widespread global health issue.[1][2] Its role as a reducing agent and a source of ferrous ions makes it a versatile reagent in both laboratory and industrial settings.[2][3][4][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key processes.
Physical Properties
Ferrous chloride tetrahydrate is a pale green or greenish-yellow crystalline solid.[3][4][7] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is highly soluble in water, forming pale green solutions.[3][8] The compound is also soluble in alcohols and acetone, but insoluble in ether.[9][10]
Quantitative Physical Data
The key physical properties of ferrous chloride tetrahydrate are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Formula | FeCl₂·4H₂O | - | - |
| Molar Mass | 198.81 | g/mol | - |
| Appearance | Pale green to greenish-yellow crystalline solid | - | Standard |
| Density | 1.93 | g/cm³ | 20 °C |
| Melting Point | 105 - 110 | °C | Decomposes |
| Solubility in Water | 64.4 | g/100 mL | 10 °C |
| 68.5 | g/100 mL | 20 °C | |
| 105.7 | g/100 mL | 100 °C | |
| Solubility in Other Solvents | Soluble in THF, Acetone, and Alcohol | - | 20 °C |
| Crystal Structure | Monoclinic | - | - |
| Magnetic Susceptibility (χ) | +14750 x 10⁻⁶ | cm³/mol | - |
| pH | ~2.5 | - | 100 g/L solution at 20°C |
Sources:[4][7][8][9][11][12][13][14]
Chemical Properties
Ferrous chloride tetrahydrate exhibits the characteristic chemistry of a hydrated iron(II) salt. It is readily oxidized to ferric (iron(III)) compounds in the presence of air and moisture.[7][9] This sensitivity to oxidation is a critical consideration for its storage and handling. It serves as a reducing agent in various chemical reactions and is a common precursor for the synthesis of other iron compounds, including magnetic iron oxides.[4][5][6] In solution, it acts as a source of the ferrous ion (Fe²⁺), which can form coordination complexes with various ligands.[15]
Key Chemical Reactions
-
Oxidation: In the presence of oxygen, ferrous chloride is oxidized to ferric chloride.
-
4 FeCl₂ + O₂ + 4 HCl → 4 FeCl₃ + 2 H₂O
-
-
Dehydration: Upon heating, the tetrahydrate loses its water of crystallization. At approximately 105-110°C, it begins to decompose, losing water molecules.[11][16] Further heating in a vacuum can yield the dihydrate and eventually the anhydrous form.[9] However, heating in the presence of air can lead to the formation of ferric oxides and oxychlorides.[17]
-
Complex Formation: The Fe²⁺ ion in solution can react with ligands such as pyridine (B92270) or tetraethylammonium (B1195904) chloride to form coordination complexes.[15]
-
FeCl₂ + 4 C₅H₅N → [Fe(C₅H₅N)₄Cl₂]
-
FeCl₂ + 2 [(C₂H₅)₄N]Cl → [(C₂H₅)₄N]₂[FeCl₄][15]
-
-
Redox Reactions: Ferrous chloride is used as a reducing agent in organic synthesis and wastewater treatment, for example, in the reduction of chromates.[4][12]
Experimental Protocols
The following sections detail the methodologies for determining some of the key physical and chemical properties of ferrous chloride tetrahydrate.
Synthesis of Ferrous Chloride Tetrahydrate
This protocol describes a common laboratory synthesis method starting from ferric chloride.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Fine steel wool (iron metal)
-
500mL round-bottom flask, hot plate with magnetic stirrer, filtration apparatus.
Procedure:
-
Dissolve a stoichiometric amount of ferric chloride hexahydrate in distilled water in the round-bottom flask.
-
Acidify the solution with a few milliliters of concentrated HCl to prevent the formation of iron hydroxides.
-
Add an excess of fine steel wool to the flask to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Gently heat the solution with stirring. The reaction is complete when the solution turns from a brownish-yellow to a clear green.
-
Filter the hot solution to remove excess iron and any carbon impurities from the steel wool.
-
Concentrate the filtrate by heating until crystals begin to form.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal yield.
-
Collect the pale green crystals of ferrous chloride tetrahydrate by vacuum filtration.
-
Wash the crystals with a small amount of cold, deionized water and then dry them. Due to its sensitivity to air, rapid drying and storage in a desiccator or under an inert atmosphere is recommended.
Determination of Melting Point
The melting point of a hydrate (B1144303) often corresponds to its decomposition temperature.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the ferrous chloride tetrahydrate sample is finely powdered and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[18]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point (approx. 105°C).
-
Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[18]
-
Record the temperature at which the first signs of melting (decomposition and release of water) are observed and the temperature at which the solid is completely converted to a liquid. This range is the melting point.
Determination of Density (Water Displacement Method)
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
Distilled water
Procedure:
-
Weigh a sample of ferrous chloride tetrahydrate crystals using an analytical balance. Record this mass (m).
-
Partially fill a graduated cylinder with a known volume of water (V₁).
-
Carefully add the weighed crystals to the graduated cylinder, ensuring no water splashes out.
-
Record the new volume of the water in the cylinder (V₂).
-
The volume of the crystals is the difference between the final and initial volumes (V = V₂ - V₁).
-
Calculate the density (ρ) using the formula: ρ = m / V.
Determination of Water Solubility
Apparatus:
-
Beakers
-
Stirring hot plate
-
Thermometer
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Prepare saturated solutions of ferrous chloride tetrahydrate at different, constant temperatures (e.g., 10°C, 20°C, 100°C) by adding an excess of the salt to a known volume of distilled water and stirring until equilibrium is reached.
-
Once saturated, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear, saturated solution.
-
Weigh the withdrawn solution.
-
Evaporate the water from the solution by gentle heating.
-
Weigh the remaining anhydrous salt.
-
Calculate the mass of salt per 100 mL of water to determine the solubility at that temperature. Repeat for each temperature.
Source:[4]
Analysis of Iron(II) Content by Redox Titration
This protocol determines the purity of the ferrous chloride sample by titrating with a standardized potassium permanganate (B83412) solution.
Reagents:
-
Standardized potassium permanganate (KMnO₄) solution (~0.02 M)
-
Dilute sulfuric acid (H₂SO₄)
-
Zimmermann-Reinhardt reagent (optional, to prevent oxidation of chloride ions)
Procedure:
-
Accurately weigh a sample of ferrous chloride tetrahydrate and dissolve it in a known volume of deionized water.
-
Acidify the solution with an excess of dilute sulfuric acid. This provides the H⁺ ions necessary for the reaction.
-
Titrate the ferrous chloride solution with the standardized potassium permanganate solution. The permanganate solution is added from a burette.
-
The endpoint is reached when the first persistent pink color appears in the solution, indicating that all the Fe²⁺ has been oxidized to Fe³⁺. The permanganate ion itself acts as the indicator.[20]
-
Record the volume of KMnO₄ solution used.
-
Calculate the percentage of Fe²⁺ in the original sample using the stoichiometry of the redox reaction:
-
MnO₄⁻ + 8H⁺ + 5Fe²⁺ → Mn²⁺ + 4H₂O + 5Fe³⁺
-
Applications in Research and Drug Development
The properties of ferrous chloride tetrahydrate make it a valuable compound in several high-tech applications:
-
Pharmaceutical Synthesis: It is a key starting material for iron supplements due to the high bioavailability of the ferrous ion.[1][2]
-
MRI Contrast Agents: Its paramagnetic properties are utilized in the research and development of superparamagnetic iron-based MRI contrast agents.[3]
-
Drug Delivery: It is used to synthesize magnetic nanoparticles which have applications in targeted drug delivery and hyperthermia treatment of tumors.
-
Wastewater Treatment: In industrial settings, it serves as a coagulation and flocculation agent to remove contaminants like chromates and sulfides from wastewater.[1][4][12]
-
Organic Synthesis: It acts as a reducing agent and catalyst in various organic reactions.[3][4][5]
Safety and Handling
Ferrous chloride tetrahydrate is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[3][11][23] It is corrosive to mucous membranes and the upper respiratory tract.[16][24]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][25]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to protect it from moisture and air, as it is hygroscopic and susceptible to oxidation.[3][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, potassium, and sodium.[16][19][24]
Conclusion
Ferrous chloride tetrahydrate is a compound with a rich set of physical and chemical properties that make it indispensable in various scientific and industrial domains. For researchers and professionals in drug development, a thorough understanding of its characteristics, from its solubility and crystalline structure to its reactivity and handling requirements, is crucial for its effective and safe application. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis and quality control of this versatile iron salt.
References
- 1. Beyond Labz 2.0 Assessment [worksheets.beyondlabz.com]
- 2. skb.skku.edu [skb.skku.edu]
- 3. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 4. fountainheadpress.com [fountainheadpress.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. wjec.co.uk [wjec.co.uk]
- 8. aonomus.wordpress.com [aonomus.wordpress.com]
- 9. CN104003450A - Method for preparing ferrous chloride - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. How to Make Anhydrous Ferrous Chloride : 4 Steps - Instructables [instructables.com]
- 13. m.youtube.com [m.youtube.com]
- 14. niser.ac.in [niser.ac.in]
- 15. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 20. savemyexams.com [savemyexams.com]
- 21. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 22. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 23. sthcphy.wordpress.com [sthcphy.wordpress.com]
- 24. Determining the Formula of a Hydrate [web.lemoyne.edu]
- 25. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of iron(II) chloride tetrahydrate (FeCl₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. The document details its crystallographic parameters, the experimental protocols for its synthesis and structural analysis, and presents the data in a clear, structured format for ease of comparison and use in research and development.
Crystal Structure and Properties
Iron(II) chloride tetrahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1][2][3] The crystal structure is composed of discrete, distorted octahedral complexes of [Fe(H₂O)₄Cl₂]. In these octahedra, the central iron(II) ion is coordinated to four water molecules and two chloride ions. These individual complexes are interconnected through a network of O-H···Cl hydrogen bonds, which provides stability to the crystal lattice.[1]
The pale green crystals of FeCl₂·4H₂O are paramagnetic and highly soluble in water, forming pale green solutions.[4] The material is also known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[5]
Crystallographic Data
The crystallographic data for iron(II) chloride tetrahydrate has been determined and refined through single-crystal and powder X-ray diffraction studies. The lattice parameters from various studies show good agreement.
| Parameter | Value (Penfold & Grigor, 1959)[1] | Value (Verbist et al., 1972)[6] | Value (Alcaraz et al., 2021)[3] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 5.91 ± 0.03 | 5.885(3) | 5.885 (assumed from ICSD) |
| b (Å) | 7.17 ± 0.03 | 7.180(6) | 7.180 (assumed from ICSD) |
| c (Å) | 8.44 ± 0.04 | 8.514(4) | 8.514 (assumed from ICSD) |
| β (°) | 112° 10' ± 20' | 111.09(2) | 111.09 (assumed from ICSD) |
| Volume (ų) | 333.1 | 335.66 | 335.66 |
| Z (formula units) | 2 | 2 | 2 |
| Density (calc, g/cm³) | 1.976 | - | - |
| Density (obs, g/cm³) | 1.93 | - | - |
Atomic Coordinates and Bond Distances
The asymmetric unit of the crystal structure contains one iron atom, one chlorine atom, and two oxygen atoms from the water molecules, with the full [Fe(H₂O)₄Cl₂] complex being generated by symmetry operations. The iron atom is located at a center of symmetry.
Selected Interatomic Distances from Penfold & Grigor (1959)[1]:
| Bond | Distance (Å) |
| Fe-Cl | 2.38 |
| Fe-O(1) | 2.09 |
| Fe-O(2) | 2.59 |
Experimental Protocols
Synthesis of Iron(II) Chloride Tetrahydrate Crystals
Single crystals of iron(II) chloride tetrahydrate suitable for X-ray diffraction can be prepared by various methods, including the reaction of iron with hydrochloric acid and crystallization from industrial waste streams.
Method 1: Laboratory Synthesis from Iron and Hydrochloric Acid
This method involves the direct reaction of iron metal with hydrochloric acid.
Materials:
-
Iron powder or filings
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a fume hood, carefully add an excess of iron powder to a beaker containing a solution of hydrochloric acid in water. The concentration of the acid can be adjusted, but a moderately concentrated solution is typically effective.
-
The reaction will produce hydrogen gas, so ensure adequate ventilation: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g).
-
Allow the reaction to proceed until the evolution of gas ceases. The solution will turn a pale green color, indicative of the [Fe(H₂O)₆]²⁺ complex in solution.
-
Filter the resulting solution to remove any unreacted iron and other solid impurities.
-
Transfer the filtrate to a clean crystallizing dish.
-
Allow the solvent to evaporate slowly at room temperature. Covering the dish with a perforated film will slow down the evaporation rate and promote the growth of larger, higher-quality single crystals.
-
Pale green, monoclinic crystals of FeCl₂·4H₂O will form.
-
Collect the crystals by filtration and wash them sparingly with a small amount of cold distilled water, followed by a volatile solvent like ethanol (B145695) to aid in drying.
-
Dry the crystals in a desiccator or under a gentle stream of inert gas to prevent oxidation of Fe(II) to Fe(III).
Method 2: Crystallization from Pickling Waste Liquors
This method utilizes industrial waste streams from steel processing, which are rich in ferrous chloride.[3]
Procedure:
-
Obtain pickling waste liquor, which typically contains a high concentration of ferrous chloride and some residual hydrochloric acid.
-
The liquor is concentrated, often in a pilot evaporation-crystallization plant, by heating to around 130 °C under vacuum.[7]
-
The concentrated solution is then cooled to induce crystallization of FeCl₂·4H₂O.
-
The crystallized mass is filtered to separate the crystals from the residual liquor.[7]
-
The obtained crystals are washed to remove any remaining acid from their surface.[7]
-
Finally, the crystals are dried, for instance, under vacuum at a moderate temperature (e.g., 60 °C) for several hours.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. [PDF] The crystal structure of iron(II) chloride tetrahydrate | Semantic Scholar [semanticscholar.org]
- 7. digital.csic.es [digital.csic.es]
An In-depth Technical Guide on the Solubility of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in water and various organic solvents. This document is intended to be a valuable resource for laboratory professionals, offering quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Introduction
Iron(II) chloride tetrahydrate is a greenish crystalline solid that is a common laboratory reagent.[1] Its solubility is a critical physical property that dictates its use in various applications, including as a precursor in chemical synthesis, in wastewater treatment, and in pharmaceutical preparations.[2] Understanding the solubility of FeCl₂·4H₂O in different solvent systems is essential for designing and optimizing chemical reactions, purification processes, and formulation development.
Quantitative Solubility Data
The solubility of iron(II) chloride tetrahydrate varies significantly with the solvent and temperature. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Solubility of FeCl₂·4H₂O in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 10 | 160[3][4] |
| 20 | 154[5] |
| 25 | ~65 (as g/100 mL) |
| 100 | 316[5] |
Table 2: Solubility of FeCl₂·4H₂O in Organic Solvents
| Solvent | Solubility | Temperature (°C) |
| Methanol | Soluble[1] | Not Specified |
| Ethanol | 100 g/100 mL[6] | Not Specified |
| Acetone | Soluble[7] | 20 |
| Benzene | Slightly Soluble[7] | Not Specified |
| Ether | Insoluble[7] | Not Specified |
Experimental Protocol for Determining Solubility
This section outlines a detailed methodology for the experimental determination of the solubility of iron(II) chloride tetrahydrate in a given solvent. This protocol is a composite of established methods for determining the solubility of inorganic salts.
3.1. Materials and Equipment
-
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O), analytical grade
-
Solvent of interest (e.g., deionized water, absolute ethanol)
-
Thermostatic water bath or heating mantle with a magnetic stirrer
-
Calibrated thermometer or temperature probe
-
Analytical balance (± 0.001 g)
-
Volumetric flasks and pipettes
-
Glass vials or flasks with airtight seals
-
Syringe filters (0.45 µm pore size)
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of FeCl₂·4H₂O to a known volume of the solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature; a minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration has stabilized.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing precipitation or further dissolution.
-
Immediately filter the collected sample through a syringe filter of 0.45 µm pore size to remove any undissolved microcrystals. This step should also be performed at the equilibration temperature if possible.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent but below the decomposition temperature of FeCl₂·4H₂O (decomposition begins around 105-110°C).
-
Once the solvent is completely evaporated, transfer the evaporating dish containing the solid residue to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the evaporating dish with the dry residue. The difference in weight gives the mass of the dissolved FeCl₂·4H₂O.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100
-
The mass of the solvent is determined from the volume of the saturated solution taken and the density of the solvent at that temperature.
-
3.3. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle FeCl₂·4H₂O in a well-ventilated area as it can be irritating.
-
Be aware of the flammability and toxicity of the organic solvents used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of FeCl₂·4H₂O.
References
- 1. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]
- 2. Iron(II) chloride tetrahydrate, 98% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. neutronco.com [neutronco.com]
- 4. select.schoolspecialty.com [select.schoolspecialty.com]
- 5. iron(II) chloride tetrahydrate [chemister.ru]
- 6. Iron(II)_chloride [chemeurope.com]
- 7. Ferrous Chloride | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molar Mass and Molecular Weight of Iron(II) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molar mass and molecular weight of iron(II) chloride tetrahydrate (FeCl₂·4H₂O), a compound of significant interest in various chemical and pharmaceutical applications. This document delineates the precise terminology, calculation methodology, and constituent atomic weights, ensuring accuracy for experimental design and data analysis.
Defining the Terminology: Molar Mass, Molecular Weight, and Formula Weight
For a precise scientific context, it is crucial to differentiate between several related terms.
-
Molecular Weight : This term refers to the mass of a single molecule, typically expressed in atomic mass units (amu) or daltons (Da). It is most accurately applied to covalently bonded molecules.
-
Molar Mass : Defined as the mass of one mole of a substance (approximately 6.022 x 10²³ particles), molar mass is expressed in grams per mole ( g/mol ). For any given compound, the numerical value of the molar mass in g/mol is identical to its average molecular or formula mass in amu.
-
Formula Weight (or Formula Mass) : This is the most appropriate term for ionic compounds like iron(II) chloride, which exist as a crystal lattice of ions rather than discrete molecules.[1] It represents the sum of the atomic weights of the atoms in a compound's empirical formula.[2][3]
Given that iron(II) chloride tetrahydrate is an ionic salt, formula weight is the most precise descriptor for the mass of its empirical unit. However, molar mass is the practical and widely accepted term when dealing with macroscopic quantities in laboratory settings and is numerically equivalent.[4][5]
Calculation of Molar Mass
The molar mass of iron(II) chloride tetrahydrate is calculated by summing the standard atomic weights of all constituent atoms in its chemical formula, FeCl₂·4H₂O. The calculation is broken down into the anhydrous salt component and the water of hydration.
Constituent Atomic Weights
The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.
| Element | Symbol | Standard Atomic Weight ( g/mol ) |
| Iron | Fe | 55.845 |
| Chlorine | Cl | 35.45 |
| Hydrogen | H | 1.008 |
| Oxygen | O | 15.999 |
Note: Abridged atomic weights are used for Chlorine and Hydrogen for this calculation.
Molar Mass Calculation Breakdown
The total molar mass is the sum of the mass of the anhydrous iron(II) chloride (FeCl₂) and the four molecules of water (4H₂O).
| Component | Formula | Calculation | Subtotal ( g/mol ) |
| Iron(II) Chloride (anhydrous) | FeCl₂ | 1 × 55.845 (Fe) + 2 × 35.45 (Cl) | 126.745 |
| Water of Hydration | 4H₂O | 4 × [(2 × 1.008 (H)) + (1 × 15.999 (O))] | 72.060 |
| Total Molar Mass | FeCl₂·4H₂O | 126.745 + 72.060 | 198.805 |
The calculated molar mass of iron(II) chloride tetrahydrate is 198.81 g/mol .[6][7]
Visualization of Compound Composition
To illustrate the contribution of each component to the total molar mass of the hydrated salt, the following diagram provides a clear visual breakdown.
Caption: Molar mass contribution of components in FeCl₂·4H₂O.
References
**An In-depth Technical Guide to the Paramagnetic Properties of Ferrous Chloride (FeCl₂) **
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental paramagnetic properties of ferrous chloride (FeCl₂). It delves into the electronic origins of its magnetism, summarizes key quantitative data, and outlines the experimental protocols used for its characterization.
Core Principles of Paramagnetism in Ferrous Chloride
Ferrous chloride, also known as iron(II) chloride, is a paramagnetic solid with a high melting point.[1] Its paramagnetic nature is a direct consequence of the electronic configuration of the ferrous ion (Fe²⁺). Paramagnetism is a form of magnetism whereby a material is weakly attracted to an externally applied magnetic field. This attraction arises from the presence of unpaired electrons in the material's atoms or ions. When an external magnetic field is applied, the magnetic dipole moments of these unpaired electrons align with the field, resulting in a net positive magnetization.
Electronic Configuration of the Ferrous Ion (Fe²⁺)
The origin of paramagnetism in FeCl₂ is rooted in the electron configuration of the iron cation. A neutral iron (Fe) atom has an atomic number of 26 and the ground state electronic configuration of [Ar] 4s²3d⁶.[2][3]
To form the ferrous ion (Fe²⁺) in ferrous chloride, the neutral iron atom loses the two electrons from its outermost 4s orbital first.[2][4] This results in the electronic configuration for Fe²⁺ being [Ar] 3d⁶ .[2][4]
According to Hund's rule of maximum multiplicity, electrons will fill orbitals of a subshell singly before pairing up. For the 3d⁶ configuration of Fe²⁺, the six d-electrons are distributed among the five d-orbitals, resulting in four unpaired electrons.[4] The presence of these four unpaired electrons is the fundamental reason for the paramagnetic behavior of ferrous chloride.
Quantitative Magnetic Properties
The paramagnetic behavior of ferrous chloride can be quantified through several key parameters, including magnetic susceptibility and its temperature dependence as described by the Curie-Weiss law.
Magnetic Susceptibility (χ)
Magnetic susceptibility is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field. For paramagnetic materials, the susceptibility is positive. Anhydrous ferrous chloride has a molar magnetic susceptibility (χₘ) of +14750 x 10⁻⁶ cm³/mol .[1]
Temperature Dependence and the Curie-Weiss Law
For many paramagnetic materials, including FeCl₂, the magnetic susceptibility is inversely proportional to temperature. This relationship is described by the Curie-Weiss law:
χ = C / (T - θ)
Where:
-
χ is the magnetic susceptibility.
-
C is the material-specific Curie constant.
-
T is the absolute temperature in Kelvin (K).
-
θ is the Weiss constant in Kelvin (K), which represents a measure of the magnetic interactions between adjacent ions.
Studies have shown that FeCl₂ obeys the Curie-Weiss law over a temperature range from 90 K to 300 K, with a Weiss constant θ = 48 K .[5][6] At very low temperatures, the paramagnetic behavior of FeCl₂ transitions to an antiferromagnetic state, characterized by the antiparallel alignment of adjacent electron spins. This transition occurs at the Néel temperature (Tₙ). For anhydrous FeCl₂, Tₙ is approximately 24 K, while for the tetrahydrate form (FeCl₂·4H₂O), the transition occurs at a much lower temperature of about 1.6 K.[7][8]
Summary of Properties
The following tables summarize the key electronic and magnetic properties of ferrous chloride.
Table 1: Magnetic Properties of Ferrous Chloride
| Property | Anhydrous (FeCl₂) | Tetrahydrate (FeCl₂·4H₂O) |
| Molar Mass ( g/mol ) | 126.751[1] | 198.810[1] |
| Molar Magnetic Susceptibility (χₘ) | +14750 x 10⁻⁶ cm³/mol[1] | Data varies with measurement conditions |
| Weiss Constant (θ) | 48 K[5][6] | Not specified |
| Néel Temperature (Tₙ) | ~24 K[8] | ~1.6 K[7] |
Table 2: Electronic Properties of Iron in FeCl₂
| Species | Electronic Configuration | Number of 3d Electrons | Number of Unpaired Electrons |
| Fe (Neutral Atom) | [Ar] 4s² 3d⁶[2] | 6 | 4 |
| Fe²⁺ (Ferrous Ion) | [Ar] 3d⁶[2][4] | 6 | 4[4] |
Experimental Protocols for Characterization
The paramagnetic properties of ferrous chloride are primarily determined using magnetometry techniques and confirmed with spectroscopic methods like Mössbauer spectroscopy.
Magnetometry (SQUID & VSM)
Superconducting Quantum Interference Device (SQUID) and Vibrating Sample Magnetometry (VSM) are powerful techniques used to measure the magnetic moment of a material with high sensitivity.[9][10]
Objective: To measure the magnetic moment (M) of an FeCl₂ sample as a function of temperature (T) and applied magnetic field (H) to determine its magnetic susceptibility and verify the Curie-Weiss law.
Methodology:
-
Sample Preparation: A precisely weighed sample of anhydrous or hydrated FeCl₂ powder (typically 5-20 mg) is encapsulated in a gelatin capsule or other suitable sample holder. The sample's mass and the holder's magnetic properties are carefully recorded.
-
Mounting: The sample holder is mounted onto the magnetometer's sample rod and inserted into the measurement chamber.
-
Temperature-Dependent Measurement (M vs. T):
-
The sample is cooled to the lowest desired temperature (e.g., 2 K) in a zero or very low magnetic field (Zero-Field Cooled, ZFC).
-
A small, constant DC magnetic field (e.g., 100-1000 Oe) is applied.
-
The magnetic moment of the sample is measured as the temperature is slowly increased from the base temperature to a point well above the expected ordering temperature (e.g., 300 K).
-
The sample is then cooled back down in the same applied field, with the moment being measured again (Field-Cooled, FC).
-
-
Field-Dependent Measurement (M vs. H):
-
The sample is held at a constant temperature in the paramagnetic region (e.g., 100 K).
-
The applied magnetic field is swept from a maximum positive value to a maximum negative value and back (e.g., +5 T to -5 T to +5 T), while the magnetic moment is continuously recorded.
-
-
Data Analysis:
-
The magnetic susceptibility (χ) is calculated from the M vs. T data using the formula χ = M / H.
-
A plot of the inverse susceptibility (1/χ) versus temperature (T) is generated. In the paramagnetic region, this plot should be linear.
-
The Weiss constant (θ) is determined by extrapolating the linear portion of the 1/χ vs. T curve to the temperature axis (where 1/χ = 0).
-
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that probes the local environment of ⁵⁷Fe nuclei. It is highly effective for determining the oxidation state of iron and observing the onset of magnetic ordering.[11][12]
Objective: To confirm the Fe²⁺ oxidation state and to detect the hyperfine field splitting that occurs at the onset of antiferromagnetic ordering below the Néel temperature (Tₙ).
Methodology:
-
Source & Sample: A radioactive ⁵⁷Co source, which decays to ⁵⁷Fe, provides monochromatic gamma rays. The powdered FeCl₂ sample is placed in a cryostat to allow for temperature control.
-
Doppler Modulation: The energy of the incident gamma rays is varied by moving the source relative to the absorber (the FeCl₂ sample) at a controlled velocity, creating a Doppler shift.
-
Data Acquisition: A detector placed behind the sample measures the intensity of transmitted gamma rays as a function of the source velocity.
-
Spectral Analysis (Paramagnetic Region > Tₙ): The spectrum consists of a characteristic quadrupole doublet. The isomer shift (δ) value confirms the +2 oxidation state of iron, and the quadrupole splitting (ΔEₙ) provides information about the local electric field gradient at the iron nucleus.[12]
-
Spectral Analysis (Antiferromagnetic Region < Tₙ): Below the Néel temperature, the doublet splits into a six-line spectrum due to the interaction of the nuclear magnetic moment with the internal hyperfine magnetic field. The magnitude of this splitting is proportional to the ordered magnetic moment on the iron ions.[11]
References
- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. byjus.com [byjus.com]
- 4. Iron forms two types of chlorides ferrous chloride (FeCl2) and ferric chl.. [askfilo.com]
- 5. Solved The susceptibility of FeCl2 obeys the Curie–Weiss | Chegg.com [chegg.com]
- 6. Solved The susceptibility of FeCl2 obeys the Curie-Weiss law | Chegg.com [chegg.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. THE MAGNETIC SUSCEPTIBILITY OF FERROUS-CHLORIDE AND MANGANOUS-FLUORIDE - ProQuest [proquest.com]
- 9. SQUID Magnetometry - Henry Royce Institute [royce.ac.uk]
- 10. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Role of Water of Hydration in the Stability of Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron(II) chloride, or ferrous chloride, is a chemical compound with the formula FeCl₂. In its hydrated form, iron(II) chloride tetrahydrate (FeCl₂·4H₂O), it exists as transparent, blue-green monoclinic crystals.[1] This compound serves as a crucial precursor in the synthesis of various iron complexes and materials, acts as a reducing agent in organic synthesis, and is utilized as a flocculating agent in wastewater treatment.[2][3] For researchers, scientists, and professionals in drug development, understanding the stability of FeCl₂·4H₂O is paramount, as its integrity can significantly impact experimental outcomes, product purity, and shelf life.
The four molecules of water of hydration are not merely loosely associated water; they are integral components of the crystal structure and play a definitive role in the compound's overall stability. These water molecules influence its thermal decomposition pathway, its susceptibility to oxidation, and its hygroscopic nature. This guide provides a detailed technical overview of the multifaceted role of this hydration water in the stability of FeCl₂·4H₂O, supported by quantitative data, experimental protocols, and structural visualizations.
Physicochemical Properties of FeCl₂·4H₂O
FeCl₂·4H₂O is a paramagnetic solid that is highly soluble in water, ethanol, and acetic acid, forming pale green solutions.[1][4] It is, however, only slightly soluble in acetone (B3395972) and insoluble in ether.[1] A key characteristic of the tetrahydrate is its deliquescent and hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][5] This property, combined with its sensitivity to air, makes storage and handling critical. The compound is prone to oxidation, especially in the presence of moisture, gradually turning yellowish due to the formation of iron(III) species.[1][6]
Table 1: Physicochemical Properties of Iron(II) Chloride and its Hydrates
| Property | Anhydrous (FeCl₂) | Dihydrate (FeCl₂·2H₂O) | Tetrahydrate (FeCl₂·4H₂O) |
| Molar Mass | 126.751 g/mol [4] | 162.78 g/mol | 198.81 g/mol [4][5] |
| Appearance | White/tan solid[3][4] | White powder[2] | Blue-green monoclinic crystals[1] |
| Density | 3.16 g/cm³[3][4] | 2.39 g/cm³[3][4] | 1.93 g/cm³[1][3][4] |
| Melting Point | 677 °C[3][4] | ~120 °C[3][4] | ~105 °C (decomposes)[3][4] |
| Boiling Point | 1,023 °C[3][4] | N/A | N/A |
| Crystal Structure | Monoclinic[4] | Coordination polymer | Monoclinic, Space Group P2₁/c[2] |
| Solubility in Water | 68.5 g/100 mL (20 °C)[3][4] | Soluble | Soluble[1] |
The Structural Role of Water of Hydration
The stability of FeCl₂·4H₂O is fundamentally linked to its crystal structure, where the water molecules are integral ligands. X-ray diffraction studies have shown that the crystal structure consists of a network of octahedra.[6] In each octahedron, the central iron(II) ion is coordinated to two chloride atoms and four water molecules.[6] This coordination arrangement dictates the compound's geometry and contributes significantly to the stability of the ferrous state.
The water molecules participate in an extensive network of hydrogen bonding within the crystal lattice, further stabilizing the structure. The specific arrangement and bonding of these water molecules are critical; their removal during dehydration leads to a collapse of this structure and a significant change in the compound's properties.
Caption: Coordination of Fe²⁺ in FeCl₂·4H₂O.
Thermal Stability and Dehydration Pathway
The water of hydration directly governs the thermal stability of FeCl₂·4H₂O. Upon heating, the compound does not melt in a conventional sense but undergoes a multi-step decomposition process involving the sequential loss of its water molecules. This process has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Studies have shown that the dehydration occurs in three main steps.[7] The exact temperatures and the number of water molecules lost at each stage can vary depending on the experimental conditions, such as the heating rate and the surrounding atmosphere (e.g., static air versus flowing nitrogen).[7] In a flowing nitrogen atmosphere, complete dehydration is typically observed around 180-183 °C.[7]
Table 2: Thermal Dehydration Steps of FeCl₂·4H₂O
| Dehydration Step | Atmosphere | Temperature Range (°C) | Moles of H₂O Lost | Resulting Product | Reference |
| Step 1 | Static Air | ~60 - 100 | ~2.0 | FeCl₂·2H₂O | [7] |
| Step 2 | Static Air | ~100 - 150 | ~1.1 | ~FeCl₂·H₂O | [7] |
| Step 3 | Static Air | ~150 - 200 | ~1.0 | Anhydrous FeCl₂ | [7] |
| Step 1 | Flowing N₂ | ~50 - 90 | ~2.1 | FeCl₂·2H₂O | [7] |
| Step 2 | Flowing N₂ | ~90 - 140 | Variable (increases with heating rate) | Intermediate Hydrate | [7] |
| Step 3 | Flowing N₂ | ~140 - 185 | Variable (decreases with heating rate) | Anhydrous FeCl₂ | [7] |
Note: The precise stoichiometry of intermediate hydrates can be complex and dependent on conditions.
The removal of water disrupts the crystal lattice, leading to the formation of lower hydrates (dihydrate and monohydrate) before yielding anhydrous FeCl₂.[8] This process is critical to control in applications where the anhydrous form is required, as premature or incomplete dehydration can affect reactivity and purity.
Caption: Stepwise Dehydration of FeCl₂·4H₂O.
Chemical Stability: Oxidation and Hygroscopicity
The water of hydration plays a dual role in the chemical stability of FeCl₂·4H₂O. While integral to the solid-state structure, its presence, particularly in a non-crystalline or surface context, can facilitate oxidation. Ferrous iron (Fe²⁺) is susceptible to oxidation to ferric iron (Fe³⁺), especially in the presence of atmospheric oxygen. This process is often accelerated by moisture.
Upon exposure to air, the blue-green crystals can develop a yellowish or orange-brown appearance.[6][9] This discoloration is evidence of oxidation and the formation of iron(III) oxyhydroxides or other ferric species on the crystal surface.[6] Mössbauer spectroscopy on aged samples has confirmed the presence of Fe³⁺ species, accounting for a small percentage of the total iron, even after a relatively short aging period.[6] The hygroscopic nature of the compound exacerbates this issue, as absorbed atmospheric water provides a medium for the oxidative reaction to occur. Therefore, to maintain the compound's purity and ferrous state, it must be stored in a dry, inert atmosphere.[1]
Caption: Oxidation Pathway of FeCl₂·4H₂O.
Experimental Protocols for Stability Analysis
To fully characterize the stability of FeCl₂·4H₂O, a combination of analytical techniques is employed. Below are generalized protocols for key experiments.
Thermogravimetric Analysis (TGA)
-
Objective: To quantify the loss of hydration water as a function of temperature.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of FeCl₂·4H₂O is placed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Thermal Program: The sample is heated from ambient temperature to approximately 300-400 °C at a controlled linear heating rate (e.g., 5-10 °C/min).[7]
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The distinct steps in the curve correspond to the sequential loss of water molecules.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with dehydration and other phase transitions.
-
Methodology:
-
Sample Preparation: A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., Nitrogen).
-
Thermal Program: The sample and reference are subjected to the same heating program as in TGA (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram shows endothermic peaks corresponding to the energy absorbed during each dehydration step. The area under each peak is proportional to the enthalpy of dehydration.
-
X-ray Diffraction (XRD)
-
Objective: To identify the crystal structure of the initial material and the phases formed during decomposition or aging.
-
Methodology:
-
Sample Preparation: A finely ground powder of the sample is mounted on a sample holder. For in-situ studies, a high-temperature stage with atmospheric control is used.
-
Instrument Setup: A diffractometer with a common X-ray source (e.g., Cu Kα) is used. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The peak positions and intensities are compared to reference patterns (e.g., from the ICSD database) to identify the crystalline phases present, such as FeCl₂·4H₂O, FeCl₂·2H₂O, or iron oxides.[6][10]
-
Caption: Workflow for Stability Assessment.
Conclusion
The water of hydration in FeCl₂·4H₂O is far from a passive component. It is a fundamental building block of the crystal lattice, directly dictating the compound's structural, thermal, and chemical stability.
-
Structural Role: The four water molecules act as ligands, completing the octahedral coordination sphere of the iron(II) ion and creating a stable crystalline framework through hydrogen bonding.
-
Thermal Stability: The compound's response to heat is a direct consequence of the energy required to break the coordination and hydrogen bonds, leading to a predictable, stepwise loss of these water molecules.
-
Chemical Stability: The presence of hydration water, particularly on the surface, can facilitate atmospheric oxidation of the labile Fe²⁺ ion to Fe³⁺, compromising the compound's purity and integrity.
For researchers, scientists, and drug development professionals, a thorough understanding of these roles is critical. It informs proper handling and storage procedures—requiring a dry, inert environment—and is essential for interpreting analytical data and ensuring the reliability of FeCl₂·4H₂O as a reagent or precursor in sensitive applications. The stability of this hydrated salt is a clear illustration of the profound impact that waters of crystallization have on the fundamental properties of inorganic compounds.
References
- 1. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]
- 2. Ferrous chloride tetrahydrate | 13478-10-9 [chemicalbook.com]
- 3. Iron (II) Chloride, 4-H2O (500g) - FeCl2 [why.gr]
- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Ferrous chloride tetrahydrate | Cl2Fe.4H2O | CID 16211588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Iron(II) Chloride Tetrahydrate (CAS: 13478-10-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of iron(II) chloride tetrahydrate, a versatile inorganic compound with significant applications in research and development. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its role in chemical synthesis and its biomedical implications.
Core Physicochemical Properties
Iron(II) chloride tetrahydrate, with the chemical formula FeCl₂·4H₂O, is a pale green crystalline solid.[1][2][3] It is the tetrahydrate form of iron(II) chloride and is the most commonly encountered form in laboratory and commercial settings.[4] The compound is highly soluble in water, yielding pale green solutions.[4] It is also soluble in ethanol (B145695) and tetrahydrofuran (B95107) (THF).[1][5]
For the convenience of researchers, the key quantitative properties of iron(II) chloride tetrahydrate are summarized in the table below.
| Property | Value | References |
| CAS Number | 13478-10-9 | [3][5] |
| Molecular Formula | FeCl₂·4H₂O | [3] |
| Molecular Weight | 198.81 g/mol | [2][3] |
| Appearance | Pale green or light green crystalline solid | [1][2] |
| Melting Point | 105-110 °C (with elimination of water of crystallization) | [2][3][4] |
| Density | 1.93 g/cm³ at 20 °C | [1] |
| Bulk Density | ~900 kg/m ³ | [1] |
| Solubility in Water | ~1600 g/L at 10 °C | [1] |
| pH of 100g/L solution | 2.5 at 20 °C | [1][6] |
Applications in Research and Development
Iron(II) chloride tetrahydrate is a valuable precursor and reagent in a multitude of applications, ranging from materials science to potential therapeutic interventions.
Precursor in Nanoparticle Synthesis
A significant application of iron(II) chloride tetrahydrate is in the synthesis of iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄).[1][3] These nanoparticles have garnered considerable attention for their superparamagnetic properties and potential uses in biomedical fields such as drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[2] The co-precipitation method is a widely employed technique for the synthesis of IONPs, utilizing both iron(II) and iron(III) salts.[1][3][5]
Catalyst and Reducing Agent in Organic Synthesis
In the realm of organic chemistry, iron(II) chloride serves as a versatile catalyst and reducing agent.[6][7] It is employed in a variety of organic transformations, including cross-coupling reactions.[4] Its utility as a reducing agent is harnessed in numerous synthetic pathways.[6][7]
Role in Fenton Chemistry and Oxidative Processes
Iron(II) chloride is a key component of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst that generates highly reactive hydroxyl radicals (•OH).[8] This powerful oxidizing system is utilized in advanced oxidation processes for the degradation of organic pollutants in wastewater.[8] The principles of Fenton chemistry also have significant implications in biological systems, where the generation of reactive oxygen species can play a role in both physiological and pathological processes.[9] While iron is essential for numerous biological functions, its dysregulation and participation in reactions that produce oxidative stress are areas of active investigation in the context of various diseases.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving iron(II) chloride tetrahydrate, compiled from established research protocols.
Synthesis of Iron Oxide Nanoparticles (Co-precipitation Method)
This protocol describes a common method for synthesizing magnetite (Fe₃O₄) nanoparticles.[3][5]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Deionized water
-
Nitrogen or Argon gas
-
RB Flask
-
Magnetic stirrer with heating option
-
Centrifuge
Procedure:
-
In a 50 ml RB flask, dissolve 0.5 g of Iron(II) chloride tetrahydrate and 1.35 g of Iron(III) chloride hexahydrate in deionized water.[3]
-
Heat the solution to 60°C while stirring under an inert atmosphere (e.g., continuous bubbling of N₂ or Ar gas) to prevent oxidation.[3]
-
After 30 minutes of vigorous stirring to ensure complete dissolution and mixing, rapidly inject 33 ml of 25% ammonium hydroxide solution.[3]
-
Continue stirring at maximum RPM for 2 hours. A black precipitate of Fe₃O₄ nanoparticles will form.[3]
-
After the reaction is complete, separate the black precipitate by filtration or centrifugation.[3]
-
Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and impurities.[3]
-
Dry the resulting black powder for storage and further characterization.
Preparation of a 1M Anoxic Iron(II) Chloride Solution
This protocol is essential for experiments requiring a sterile, oxygen-free solution of iron(II) chloride, often used in microbiology and biochemistry.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Anoxic, sterile Milli-Q water
-
Anaerobic chamber or glove box
-
Sterile flask
-
Sterile graduated cylinder
-
Sterile filter (0.22 µm)
-
Sterile serum bottle with stopper
Procedure:
-
Work within an anaerobic chamber to prevent oxidation of the iron(II).
-
Weigh 29.82 g of iron(II) chloride tetrahydrate into a sterile flask.
-
Add 100 ml of anoxic, sterile water and stir until the solid is completely dissolved.
-
Transfer the solution to a sterile graduated cylinder and adjust the final volume to 150 ml with anoxic, sterile water.
-
Filter-sterilize the solution using a 0.22 µm filter directly into a sterile serum bottle.
-
Immediately seal the bottle with a sterile stopper.
-
Label the bottle with the contents, concentration, and date of preparation.
Biological Signaling and Drug Development Considerations
While direct involvement of iron(II) chloride tetrahydrate in specific signaling pathways is not extensively documented, the role of iron itself in cellular signaling is profound.[10] Iron is a critical cofactor for numerous enzymes involved in vital processes such as DNA synthesis and repair, cellular respiration, and oxygen transport.[10]
Iron homeostasis is tightly regulated by a complex network of proteins. The liver-produced peptide hepcidin (B1576463) is a key regulator, controlling iron absorption and cellular iron export by inducing the degradation of the iron exporter ferroportin.[10] Dysregulation of iron metabolism is implicated in a variety of diseases, making the modulation of iron-related pathways a target for therapeutic intervention.
For drug development professionals, understanding the potential for iron compounds to induce oxidative stress is crucial. The Fenton reaction, which can be initiated by iron(II), generates highly reactive hydroxyl radicals that can damage cellular components, including lipids, proteins, and nucleic acids.[8][9] Therefore, the formulation and delivery of iron-based therapeutics, such as those for iron-deficiency anemia, are designed to minimize the presence of "labile" or "free" iron that could participate in such damaging reactions.[11] Iron colloid drug products, for instance, are formulated with a carbohydrate shell surrounding an iron oxide core to control the release of iron and enhance its safety profile.[12]
Safety and Handling
Iron(II) chloride tetrahydrate is harmful if swallowed and can cause severe skin burns and eye damage.[13] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[6] The compound is sensitive to air and moisture and can oxidize to iron(III) chloride.[6] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[6]
This technical guide provides a foundational understanding of iron(II) chloride tetrahydrate for its application in scientific research and drug development. For specific applications, further consultation of specialized literature is recommended.
References
- 1. Green Synthesis of Iron Nanoparticles and Their Environmental Applications and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. instanano.com [instanano.com]
- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 5. 4.1. Synthesis of Iron Oxide Nanoparticles [bio-protocol.org]
- 6. neutronco.com [neutronco.com]
- 7. Iron(II) chloride tetrahydrate, 98% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 9. Fenton chemistry at aqueous interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. youtube.com [youtube.com]
- 13. Ferrous chloride tetrahydrate | Cl2Fe.4H2O | CID 16211588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Properties of Aqueous Iron(II) Chloride Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of aqueous iron(II) chloride (FeCl2) solutions. Understanding the behavior of iron(II) in aqueous environments is critical for various applications, including pharmaceutical development, industrial catalysis, and environmental chemistry. This document details the key spectroscopic techniques used to characterize these solutions, presents quantitative data in a structured format, and outlines the experimental protocols for each method.
Coordination Chemistry and Speciation in Aqueous Solution
In aqueous solutions, the iron(II) ion does not exist as a simple bare ion. Instead, it is coordinated by water molecules and chloride ions, forming a series of complex species. The equilibrium between these species is highly dependent on the concentration of chloride ions and the temperature of the solution.[1][2]
At low chloride concentrations, the predominant species is the hexaaquairon(II) ion, [Fe(H2O)6]2+.[3][4] As the chloride concentration increases, chloride ions progressively replace the coordinated water molecules. This leads to the formation of various chloro-aqua complexes, including [FeCl(H2O)5]+, [FeCl2(H2O)4]0, and at very high chloride concentrations and elevated temperatures, the tetrahedral [FeCl4]2- complex.[1][4] The coordination can shift from octahedral to tetrahedral with increasing temperature and chloride concentration.[1][2][5]
X-ray Absorption Spectroscopy (XAS) studies have shown that in a 1 molL⁻¹ FeCl2 solution at room temperature, the dominant species is [FeCl(H2O)5]+.[2][6][7] As the concentration increases to 3-4 molL⁻¹, the neutral complex [FeCl2(H2O)4]0 becomes the major species.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Raman study of aqueous solutions of ferric nitrate, ferrous chloride and ferric chloride in the glassy state | Semantic Scholar [semanticscholar.org]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Mechanism of Ferrous Chloride as a Reducing Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous chloride (FeCl₂), a readily available and inexpensive iron(II) salt, serves as a versatile and effective reducing agent in a variety of organic transformations critical to chemical synthesis and drug development. Its utility stems from the favorable thermodynamics of the Fe(II) to Fe(III) oxidation, enabling the reduction of numerous functional groups. This technical guide provides a comprehensive overview of the foundational mechanisms governing the reducing action of ferrous chloride, with a particular focus on single-electron transfer (SET) pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for laboratory and industrial applications.
Core Principles of Ferrous Chloride as a Reductant
The reducing power of ferrous chloride is fundamentally linked to the stable +2 oxidation state of iron and its propensity to oxidize to the +3 state. The standard reduction potential of the Fe³⁺/Fe²⁺ couple is approximately +0.77 V, indicating that Fe²⁺ is a moderately strong reducing agent. This property allows it to donate an electron to a suitable acceptor, an organic substrate, thereby initiating a reduction cascade.
The general principle of ferrous chloride's reducing action can be represented by the following half-reaction:
Fe²⁺ → Fe³⁺ + e⁻
This single-electron transfer is the cornerstone of many reductions mediated by ferrous chloride. The efficiency and pathway of this electron transfer are influenced by several factors, including the solvent, pH, temperature, and the presence of ligands or co-reagents.
Reduction of Nitro Compounds
The reduction of aromatic and aliphatic nitro compounds to their corresponding amines is one of the most well-established and synthetically useful applications of ferrous chloride. This transformation is crucial in the synthesis of anilines, which are key intermediates in the pharmaceutical and dye industries.
Mechanistic Pathway
The reduction of nitro compounds by ferrous chloride is widely believed to proceed through a single-electron transfer (SET) mechanism. The process is initiated by the transfer of an electron from the Fe(II) center to the nitro group of the organic substrate. This generates a nitro radical anion, which then undergoes a series of protonation and further reduction steps to ultimately yield the amine.
The key steps in the reduction of a nitroarene are as follows:
-
Single-Electron Transfer: An electron is transferred from a ferrous ion to the nitroarene, forming a nitroarene radical anion.
-
Protonation and Further Reduction: The radical anion is protonated, and subsequent electron and proton transfers occur, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates.
-
Final Reduction to Amine: The hydroxylamine intermediate is further reduced to the corresponding amine.
Quantitative Data for Nitro Compound Reduction
The following table summarizes representative quantitative data for the reduction of nitro compounds using ferrous chloride, often in conjunction with other reagents.
| Substrate | Co-reagent/Conditions | Product | Yield (%) | Reference |
| Ester Substituted Nitroarenes | NaBH₄, THF, 25-28°C | Corresponding Amines | up to 96% | [1] |
| 1-Nitronaphthalene | Hydrazine monohydrate, 2,2'-bipyridyl, H₂O, 100°C | 1-Naphthylamine | 98% | [2] |
| Nitrobenzene | Iron powder, Acetic acid, Ethanol (B145695), Water, Ultrasonic irradiation | Aniline | High | [3] |
| Various Nitroarenes | Iron powder, Acetic acid | Corresponding Anilines | Good to Excellent | [4] |
Experimental Protocols
Protocol 2.3.1: Selective Reduction of Ester Substituted Nitroarenes with FeCl₂ and NaBH₄ [1]
-
To a stirred solution of the ester-substituted nitroarene (3.8 mmol) in tetrahydrofuran (B95107) (THF, 10 mL), add ferrous chloride (FeCl₂, 3.8 mmol) at room temperature.
-
Under a nitrogen atmosphere, add sodium borohydride (B1222165) (NaBH₄, 9.5 mmol).
-
Stir the resulting solution for 12 hours at 25-28°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2.3.2: Reduction of Nitroarenes with Iron Powder and Acetic Acid [3]
-
Prepare a suspension of the nitroarene (0.961 mmol) in a mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL).
-
Add reduced iron powder (5.00 mmol) to the suspension.
-
Expose the resulting suspension to ultrasonic irradiation for 1 hour at 30°C, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate (B1210297) (30 mL).
-
Partition the filtrate with 2M KOH and extract the basic aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Reduction of Other Functional Groups
While the reduction of nitro compounds is a primary application, ferrous chloride can also participate in the reduction of other functional groups, often as part of a catalytic system.
Reduction of Imines
The reduction of imines to amines is a fundamental transformation in organic synthesis. While strong hydride reagents are commonly used, systems involving ferrous chloride have also been reported, typically in a catalytic capacity.
Mechanistic Considerations: In many reported systems, FeCl₂ acts as a catalyst in acceptorless dehydrogenation of amines to imines, which is the reverse reaction. However, in the context of reduction, FeCl₂ can be part of a catalytic system where it facilitates the activation of a primary reducing agent or participates in a radical pathway.[2]
References
An In-depth Technical Guide to the Discovery and History of Iron(II) Chloride Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron(II) chloride, historically known as ferrous chloride, has a rich history intertwined with the evolution of modern chemistry. Its story is not one of a single moment of discovery but rather a gradual understanding of its nature, properties, and the distinction from its higher oxidation state counterpart, iron(III) chloride. This guide delves into the historical context of its identification, the development of its nomenclature, and the progression of its synthesis and analytical characterization. We will explore key experimental protocols from a historical and modern perspective, present quantitative data in a structured format, and visualize the logical progression of its scientific understanding.
The Historical Trajectory of Iron(II) Chloride: From Alchemical Roots to Modern Understanding
The direct "discovery" of iron(II) chloride cannot be attributed to a single individual or a specific date. Its existence was likely observed for centuries in various alchemical and early chemical preparations involving the reaction of iron with acidic solutions. However, the true understanding of its chemical identity awaited the development of fundamental chemical principles.
The 18th century saw chemists begin to differentiate between various metallic salts, though the concept of distinct oxidation states was not yet formulated. It was the pioneering work of Jöns Jacob Berzelius in the early 19th century that laid the groundwork for a systematic chemical nomenclature. Berzelius introduced the use of Latin-derived symbols for elements, such as 'Fe' for ferrum (iron), and developed a system to denote the proportions of elements in a compound.
The key conceptual leap was the recognition of iron's variable valencies. The terms "ferrous" and "ferric" were introduced to differentiate between what we now know as the +2 and +3 oxidation states of iron, respectively. This distinction was crucial for understanding the different properties and reactions of iron chlorides.
The Evolution of Nomenclature
The naming convention for iron compounds provides a clear window into the developing understanding of their chemistry.
| Historical Term | Modern IUPAC Name | Oxidation State of Iron |
| Ferrous Chloride | Iron(II) Chloride | +2 |
| Ferric Chloride | Iron(III) Chloride | +3 |
This evolution in nomenclature reflects the shift from a descriptive, property-based naming system to a systematic one based on the fundamental concept of oxidation states.
Physicochemical Properties of Iron(II) Chloride
Iron(II) chloride exists in both anhydrous (FeCl₂) and hydrated forms, with the tetrahydrate (FeCl₂·4H₂O) being the most common.
| Property | Anhydrous Iron(II) Chloride (FeCl₂) | Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O) |
| Molar Mass | 126.75 g/mol | 198.81 g/mol |
| Appearance | White to off-white solid | Pale green crystalline solid |
| Melting Point | 677 °C | 105 °C |
| Boiling Point | 1,023 °C | Decomposes |
| Solubility in Water (20°C) | 68.5 g/100 mL | Highly soluble |
| Crystal Structure | Cadmium chloride structure (rhombohedral) | Monoclinic |
Synthesis of Iron(II) Chloride: Historical and Modern Protocols
The preparation of iron(II) chloride has evolved from simple laboratory methods to large-scale industrial processes.
Early Synthesis: Reaction of Iron with Hydrochloric Acid
One of the earliest and most straightforward methods for producing iron(II) chloride is the direct reaction of metallic iron with hydrochloric acid.
Experimental Protocol:
-
Reactants: Iron filings or powder and a solution of hydrochloric acid.
-
Procedure: a. Add excess iron filings to a flask containing hydrochloric acid. The excess iron ensures that any iron(III) formed is reduced back to iron(II). b. The reaction proceeds with the evolution of hydrogen gas: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g). c. The resulting pale green solution is filtered to remove unreacted iron and any impurities. d. To obtain the hydrated crystals (FeCl₂·4H₂O), the solution is carefully evaporated. e. Preparation of the anhydrous salt requires heating the hydrate (B1144303) in a vacuum to prevent oxidation.
Early laboratory synthesis of hydrated iron(II) chloride.
Reduction of Iron(III) Chloride
Another common laboratory preparation involves the reduction of iron(III) chloride.
Experimental Protocol:
-
Reactants: Anhydrous iron(III) chloride and a reducing agent such as iron powder or chlorobenzene.
-
Procedure (with iron powder): a. A solution of iron(III) chloride in a suitable solvent (e.g., water or ethanol) is prepared. b. Iron powder is added to the solution. c. The mixture is heated, and the reduction reaction occurs: 2FeCl₃ + Fe → 3FeCl₂. d. The resulting solution is filtered and crystallized as described previously.
Synthesis of iron(II) chloride via reduction of iron(III) chloride.
Analytical Characterization: Distinguishing Ferrous from Ferric
The development of analytical methods to distinguish and quantify ferrous (Fe²⁺) and ferric (Fe³⁺) ions was a significant milestone in inorganic analysis.
Qualitative Analysis
Early qualitative tests relied on the distinct color changes of iron(II) and iron(III) ions in the presence of certain reagents.
| Reagent | Observation with Iron(II) Chloride | Observation with Iron(III) Chloride |
| Potassium hexacyanoferrate(III) | Dark blue precipitate (Turnbull's blue) | Brown solution |
| Potassium thiocyanate | No significant color change | Blood-red coloration |
| Ammonium (B1175870) hydroxide (B78521) | Greenish-white precipitate of Fe(OH)₂ | Reddish-brown precipitate of Fe(OH)₃ |
Quantitative Analysis
The 19th and early 20th centuries saw the development of robust quantitative methods for iron analysis.
Principle: The iron in a sample is precipitated as an insoluble compound, which is then isolated, dried, and weighed. The mass of the precipitate is used to calculate the amount of iron in the original sample.
Experimental Protocol (Gravimetric Determination of Iron as Fe₂O₃):
-
Sample Preparation: A known mass of the iron(II) chloride sample is dissolved in water.
-
Oxidation: The iron(II) is oxidized to iron(III) using an oxidizing agent like nitric acid.
-
Precipitation: A slight excess of ammonium hydroxide is added to precipitate hydrated iron(III) oxide (Fe₂O₃·nH₂O).
-
Digestion: The precipitate is heated in the mother liquor to promote the formation of larger, more easily filterable particles.
-
Filtration and Washing: The precipitate is collected on ashless filter paper and washed with a dilute ammonium nitrate (B79036) solution to remove impurities.
-
Ignition: The precipitate and filter paper are heated to a high temperature (e.g., 900 °C) in a crucible to convert the hydrated oxide to anhydrous ferric oxide (Fe₂O₃).
-
Weighing: The crucible containing the Fe₂O₃ is cooled in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.
-
Calculation: The mass of iron in the original sample is calculated from the mass of the Fe₂O₃.
Methodological & Application
Application Notes and Protocols for the Use of Iron(II) Chloride in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iron(II) chloride (FeCl₂), also known as ferrous chloride, is an increasingly popular reagent and catalyst in organic synthesis. Its appeal stems from its low cost, low toxicity, and environmental benignity compared to many traditional transition metal catalysts like palladium and ruthenium.[1][2] Iron's versatile redox chemistry allows it to participate in a wide range of transformations, including cross-coupling reactions, reductions, and rearrangements.[2][3][4] These application notes provide detailed protocols for two common applications of iron(II) chloride and related iron compounds in organic synthesis: the reduction of aromatic nitro compounds and iron-catalyzed cross-coupling reactions.
Reduction of Aromatic Nitro Compounds to Anilines
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, as anilines are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. While various methods exist, the use of iron powder in the presence of an acid or an ammonium (B1175870) salt is a classic, efficient, and cost-effective approach.[5][6][7]
Experimental Protocol: Reduction of a Nitroarene using Iron Powder and Acetic Acid
This protocol is a general procedure for the reduction of an aromatic nitro compound to the corresponding aniline (B41778) using iron powder in a mixture of acetic acid, ethanol (B145695), and water.[8]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Iron powder (reduced, ~325 mesh) (5.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
2M Potassium hydroxide (B78521) (KOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitro compound (1.0 eq).
-
Add a solvent mixture of glacial acetic acid (e.g., 2 mL per 100 mg of substrate), ethanol (e.g., 2 mL per 100 mg of substrate), and water (e.g., 1 mL per 100 mg of substrate).
-
To this suspension, add iron powder (5.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours, as indicated by the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and partition it with a 2M KOH solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude aniline.
-
The product can be further purified by column chromatography, crystallization, or distillation if necessary.
Quantitative Data:
The following table summarizes the yields for the reduction of various nitroarenes to their corresponding anilines using iron-based reduction methods.
| Starting Material | Product | Reducing System | Solvent | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Aniline | Fe/AcOH/EtOH/H₂O | Acetic Acid, Ethanol, Water | 1 | 95 | [8] |
| 4-Nitrotoluene | 4-Methylaniline | Fe/AcOH/EtOH/H₂O | Acetic Acid, Ethanol, Water | 1.5 | 92 | [8] |
| 4-Nitrochlorobenzene | 4-Chloroaniline | Fe/AcOH/EtOH/H₂O | Acetic Acid, Ethanol, Water | 2 | 88 | [8] |
| 2-Nitroanisole | 2-Methoxyaniline | Fe/AcOH/EtOH/H₂O | Acetic Acid, Ethanol, Water | 1 | 90 | [8] |
| 3-Nitrobenzonitrile | 3-Aminobenzonitrile | Fe/AcOH/EtOH/H₂O | Acetic Acid, Ethanol, Water | 2.5 | 85 | [8] |
| 1-Nitronaphthalene | 1-Naphthylamine | Fe/CaCl₂ | Ethanol/Water | 0.5 | 98 | [9] |
Iron-Catalyzed Cross-Coupling of Aryl Halides with Grignard Reagents
Iron-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-carbon bonds.[10][11][12] These reactions are particularly useful for coupling aryl halides with alkyl Grignard reagents.[11] Iron(II) chloride or other iron salts can be used as catalysts, often in the presence of a co-solvent like N-methyl-2-pyrrolidone (NMP) to enhance reactivity.[11][13]
Experimental Protocol: Iron-Catalyzed Cross-Coupling of an Aryl Chloride with an Alkyl Grignard Reagent
This protocol describes a general procedure for the iron-catalyzed cross-coupling of an aryl chloride with an alkylmagnesium bromide.[11]
Materials:
-
Aryl chloride (1.0 eq)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) (5 mol%) or Iron(II) chloride (FeCl₂) (5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Alkylmagnesium bromide solution in THF or Et₂O (1.2 eq)
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of argon or nitrogen.
-
To the flask, add the aryl chloride (1.0 eq) and the iron catalyst (e.g., Fe(acac)₃, 5 mol%).
-
Add anhydrous THF (e.g., 6 mL per 1 mmol of aryl chloride) and anhydrous NMP (e.g., 0.6 mL per 1 mmol of aryl chloride) via syringe.
-
Stir the mixture at room temperature to obtain a homogeneous solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the alkylmagnesium bromide solution (1.2 eq) dropwise via syringe. An exothermic reaction and a color change are often observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
The following table presents representative yields for the iron-catalyzed cross-coupling of various aryl and vinyl chlorides with Grignard reagents.[10]
| Aryl/Vinyl Chloride | Grignard Reagent | Iron Catalyst | Ligand/Additive | Temperature (°C) | Yield (%) | Reference |
| β-Chlorostyrene | Cyclohexylmagnesium chloride | Fe(acac)₃ (1 mol%) | None | rt | 96 | [10] |
| (E)-1-Chloro-2-phenylethene | n-Hexylmagnesium chloride | Fe(acac)₃ (1 mol%) | None | rt | 95 | [10] |
| 4-Chlorotoluene | Isopropylmagnesium chloride | Fe(acac)₃ (7.5 mol%) | NMP | -20 | 90 | [11] |
| 1-Chloro-4-methoxybenzene | Cyclohexylmagnesium chloride | Fe(acac)₃ (1 mol%) | None | rt | 97 | [10] |
| 2-Chloronaphthalene | Cyclohexylmagnesium chloride | Fe(acac)₃ (1 mol%) | None | rt | 94 | [10] |
| 1-Chloro-2-phenylacetylene | Cyclohexylmagnesium chloride | Fe(acac)₃ (1 mol%) | SIPr-HCl (2 mol%) | 0 | 95 | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for setting up an iron-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General workflow for iron-catalyzed cross-coupling.
Catalytic Cycle
A simplified proposed catalytic cycle for an iron-catalyzed cross-coupling reaction is depicted below. The exact mechanism can be complex and may involve various iron oxidation states.
Caption: Simplified catalytic cycle for cross-coupling.
Logical Relationships in Protocol Selection
The choice of protocol in iron-catalyzed synthesis often depends on the desired transformation. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting an iron-catalyzed protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Use of Iron in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Iron‐Catalyzed Cross‐Coupling of Alkynyl and Styrenyl Chlorides with Alkyl Grignard Reagents in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application of Ferrous Chloride Tetrahydrate in Wastewater Treatment: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) is a readily available and cost-effective chemical coagulant widely employed in wastewater treatment processes. Its primary function is to destabilize colloidal particles and promote the aggregation of suspended solids, leading to their removal through sedimentation. This application note provides detailed protocols and technical data on the use of ferrous chloride tetrahydrate for various wastewater treatment applications, including coagulation and flocculation for the removal of suspended solids, phosphate (B84403) precipitation for nutrient control, and the removal of heavy metals.
When dissolved in water, ferrous chloride forms ferrous ions (Fe²⁺), which can be oxidized to ferric ions (Fe³⁺). Both species play a crucial role in wastewater treatment. The ferric ions hydrolyze to form insoluble ferric hydroxide (B78521) precipitates [Fe(OH)₃].[1][2] These precipitates have a gelatinous nature and a large surface area, enabling them to entrap and adsorb colloidal particles, bacteria, and other pollutants.[1][3] This process, known as "sweep floc" coagulation, is highly effective in clarifying wastewater.
Key Applications and Mechanisms
The application of ferrous chloride tetrahydrate in wastewater treatment is versatile, addressing several key challenges:
-
Coagulation and Flocculation: Ferrous and ferric ions neutralize the negative charges on the surface of suspended and colloidal particles, overcoming the electrostatic repulsive forces that keep them stable in solution.[4] This initial step, coagulation, is followed by flocculation, where gentle mixing promotes the collision of destabilized particles to form larger, settleable agglomerates called flocs.[1][5]
-
Phosphate Removal: Ferrous and ferric ions react with phosphate ions (PO₄³⁻) in wastewater to form insoluble iron phosphate precipitates, such as ferrous phosphate (Fe₃(PO₄)₂) and ferric phosphate (FePO₄).[5][6] This chemical precipitation is a crucial process for controlling eutrophication in receiving water bodies.
-
Heavy Metal Removal: The iron hydroxide flocs generated during coagulation are effective at removing heavy metals from wastewater.[7] The removal mechanisms include co-precipitation, where heavy metal ions are incorporated into the iron hydroxide precipitate structure, and adsorption onto the surface of the flocs.[7]
Quantitative Data on Treatment Efficiency
The effectiveness of ferrous chloride tetrahydrate in removing various contaminants is dependent on factors such as dosage, pH, wastewater characteristics, and mixing conditions. The following tables summarize quantitative data from various studies.
Table 1: Phosphate Removal Efficiency
| Wastewater Type | Ferrous/Ferric Chloride Dosage | pH | Initial Phosphate (mg/L) | Final Phosphate (mg/L) | Removal Efficiency (%) | Reference(s) |
| Municipal Sewage | 3.1 parts Fe per 1 part P (by weight) | Not Specified | Variable | Not Specified | >80 | [3] |
| Activated Sludge | Fe:P molar ratio of 1.9 | >6.2 | Not Specified | Not Specified | >97 | [2] |
| Municipal Wastewater | 200 mg/L Ferric Chloride | Not Specified | 0.989 | 0.111 | 88.87 | [8] |
Table 2: Heavy Metal Removal Efficiency with Ferric Chloride
| Wastewater Type | Ferric Chloride Dosage | Anionic Polymer Dosage | Metal | Initial Conc. (mg/L) | Final Conc. (mg/L) | Removal Efficiency (%) | Reference(s) |
| Spiked Raw Wastewater | 40 mg/L | 0.5 mg/L | Chromium | Spiked | Not Specified | >200% enhancement | [9][10] |
| Spiked Raw Wastewater | 40 mg/L | 0.5 mg/L | Copper | Spiked | Not Specified | >200% enhancement | [9][10] |
| Spiked Raw Wastewater | 40 mg/L | 0.5 mg/L | Lead | Spiked | Not Specified | >475% enhancement | [9][10] |
| Spiked Raw Wastewater | 40 mg/L | 0.5 mg/L | Nickel | Spiked | Not Specified | >200% enhancement | [9][10] |
| Spiked Raw Wastewater | 40 mg/L | 0.5 mg/L | Zinc | Spiked | Not Specified | >200% enhancement | [9][10] |
| Industrial Wastewater | Not Specified | Not Specified | Chromium | Not Specified | Not Specified | 91-97 | [11] |
| Industrial Wastewater | Not Specified | Not Specified | Zinc | Not Specified | Not Specified | 69-90 | [11] |
| Industrial Wastewater | Not Specified | Not Specified | Iron | Not Specified | Not Specified | 54-92 | [11] |
Table 3: COD and BOD Reduction
| Wastewater Type | Coagulant | Dosage | Initial COD (mg/L) | COD Removal (%) | Initial BOD (mg/L) | BOD Removal (%) | Reference(s) |
| Slaughterhouse Wastewater | Ferric Chloride | Not Specified | Not Specified | 99 | Not Specified | 85 | [12] |
| Pharmaceutical Wastewater | Ferrous Sulfate (as catalyst for ozone) | 10 mg/L | Not Specified | 30.73 | Not Specified | Not Specified | [13] |
Experimental Protocols
Protocol 1: Jar Test for Optimal Coagulant Dosage Determination
The jar test is a standard laboratory procedure to determine the optimal operating conditions for coagulation and flocculation.[4][14] It simulates the full-scale treatment process in a batch setup.
Materials and Reagents:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Wastewater sample
-
Jar testing apparatus with multiple stirrers
-
Beakers (1000 mL)
-
Pipettes
-
pH meter
-
Turbidimeter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare a Stock Solution: Prepare a 1% (10,000 mg/L) stock solution of ferrous chloride tetrahydrate by dissolving 10 grams of FeCl₂·4H₂O in 1 liter of distilled water.[15]
-
Sample Preparation: Fill six 1000 mL beakers with the wastewater sample.[15]
-
Initial Measurements: Measure and record the initial pH and turbidity of the wastewater sample.
-
Coagulant Addition: While stirring at a rapid mix speed (e.g., 100-200 rpm), add varying dosages of the ferrous chloride stock solution to each beaker (e.g., 5, 10, 15, 20, 25 mg/L).[15] One beaker should be a control with no coagulant.
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.[14]
-
Sedimentation: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).
-
Final Measurements: Carefully collect a supernatant sample from each beaker without disturbing the settled sludge. Measure and record the final pH and turbidity of each sample.
-
Determine Optimal Dosage: The optimal dosage is the one that achieves the desired level of turbidity removal with the clearest supernatant.
Protocol 2: Phosphate Removal Efficiency Test
This protocol determines the effectiveness of ferrous chloride tetrahydrate for phosphate precipitation.
Materials and Reagents:
-
Same as Protocol 1
-
Phosphate testing kit or spectrophotometer
Procedure:
-
Follow steps 1-7 of the Jar Test Protocol (Protocol 1).
-
Initial Phosphate Measurement: Before adding the coagulant, measure and record the initial phosphate concentration in the wastewater sample.
-
Final Phosphate Measurement: After the sedimentation period, filter the supernatant samples from each beaker and measure the final phosphate concentration.
-
Calculate Removal Efficiency: Calculate the phosphate removal efficiency for each dosage using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Determine Optimal Conditions: Identify the ferrous chloride dosage and pH that result in the highest phosphate removal.
Protocol 3: Heavy Metal Removal Efficiency Test
This protocol assesses the efficiency of heavy metal removal through co-precipitation and adsorption using ferrous chloride tetrahydrate.
Materials and Reagents:
-
Same as Protocol 1
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) instrument for metal analysis
Procedure:
-
Follow steps 1-7 of the Jar Test Protocol (Protocol 1).
-
Initial Metal Concentration Measurement: Before adding the coagulant, measure and record the initial concentrations of the target heavy metals in the wastewater sample.
-
Final Metal Concentration Measurement: After the sedimentation period, filter the supernatant samples from each beaker and measure the final concentrations of the target heavy metals.
-
Calculate Removal Efficiency: Calculate the removal efficiency for each heavy metal at each dosage.
-
Determine Optimal Conditions: Identify the optimal ferrous chloride dosage and pH for the removal of the specific heavy metals of concern.
Visualizations
Caption: Experimental workflow for wastewater treatment using ferrous chloride tetrahydrate.
Caption: Signaling pathway for chemical precipitation of phosphate.
Caption: Logical relationship of heavy metal removal mechanisms.
References
- 1. racoman.com [racoman.com]
- 2. Phosphorous removal in batch systems using ferric chloride in the presence of activated sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. kronosecochem.com [kronosecochem.com]
- 6. lss.fnal.gov [lss.fnal.gov]
- 7. patoczka.net [patoczka.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced removal of heavy metals in primary treatment using coagulation and flocculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of COD and TOC concentration in pharmaceutical wastewater using Fe2+ catalyzed ozone: Full-scale case study [systems.enpress-publisher.com]
- 14. ocw.tudelft.nl [ocw.tudelft.nl]
- 15. michigan.gov [michigan.gov]
Application Notes and Protocols: Ferrous Chloride Tetrahydrate as a Mordant in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrous chloride tetrahydrate (FeCl₂·4H₂O) as a mordant in textile dyeing processes. Ferrous chloride is a versatile metallic mordant that can be used to fix a wide range of natural dyes to both cellulosic and protein-based fibers, often resulting in darker, "saddened," or historically significant shades.[1][2] It is also known to improve the lightfastness and wash fastness of many natural dyes.[3][4][5]
While ferrous sulfate (B86663) is more commonly cited in contemporary natural dyeing literature, ferrous chloride can be used similarly to achieve comparable and sometimes distinct color outcomes.[6][7] These protocols provide detailed methodologies for the application of ferrous chloride tetrahydrate as a pre-mordant for cotton and wool fibers.
Data Presentation
Colorimetric Data (CIELAB Lab*)
The CIELAB color space is used to quantify the color of the dyed textiles. L* represents lightness (0=black, 100=white), a* represents the red-green axis (+a=red, -a=green), and b* represents the yellow-blue axis (+b=yellow, -b=blue). The following table summarizes typical Lab* values obtained for cotton dyed with various natural dyes using a ferrous mordant.
| Natural Dye | Fiber | Mordant | L | a | b* | Reference |
| Madder | Cotton | Ferrous Sulfate | 35.86 | 41.41 | - | [8] |
| Weld | Cotton | Ferrous Sulfate | 32.25 | 44.36 | - | [8] |
| Pomegranate | Cotton | Ferrous Sulfate | - | - | - | Produces dark olive green[1] |
| Madder | Wool | Ferrous Sulfate | - | - | - | Produces deep grayish purple[1] |
| Tannin | Cotton | Ferrous Sulfate | - | - | - | Produces grayed purple[1] |
Color Fastness Data
Color fastness is a measure of a textile's resistance to fading or color running. It is typically rated on a scale of 1 to 5, with 5 being the highest fastness.
| Fiber | Natural Dye | Mordant | Wash Fastness (Color Change) | Wash Fastness (Staining) | Light Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Reference |
| Cotton | Annatto | Ferrous Sulfate | Good | Good (Cotton), Very Good (Silk) | Good to Very Good | - | - | [9] |
| Cotton | Eucalyptus Bark | Ferrous Sulfate | Good | Good | Very Good to Excellent | - | - | [4] |
| Wool | Myrica Esculenta Bark | Ferrous Sulfate | Very Good | Very Good | Very Good | Very Good | Very Good | [4] |
| Cotton | Pomegranate Peel | Ferrous Sulfate | Excellent | - | - | Excellent to Good | Medium to Good | [10] |
Experimental Protocols
Protocol 1: Pre-mordanting of Cotton (Cellulosic Fiber) with Ferrous Chloride Tetrahydrate
This protocol details the pre-mordanting process for cotton fibers, which prepares them for subsequent dyeing with natural colorants.
Materials:
-
100g scoured cotton fabric
-
Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)
-
Non-reactive pot (stainless steel or enamel)
-
Stirring rod
-
Protective gloves and eyewear
Procedure:
-
Preparation of Mordant Solution:
-
Weigh 1-3g of Ferrous Chloride Tetrahydrate. The exact amount can be varied to achieve different shades, with higher concentrations generally producing darker colors.[1]
-
In a well-ventilated area, dissolve the ferrous chloride tetrahydrate in a small amount of hot water, stirring until fully dissolved.
-
-
Mordanting Bath:
-
Fill a non-reactive pot with enough cool water to allow the fabric to move freely.
-
Add the dissolved ferrous chloride solution to the pot and stir well.
-
-
Mordanting Process:
-
Introduce the pre-wetted, scoured cotton fabric to the mordant bath.
-
Slowly heat the bath to a simmer (around 80-90°C).
-
Maintain the simmer for 1 hour, stirring gently and regularly to ensure even mordanting and prevent streaking.
-
Turn off the heat and allow the fabric to cool completely in the mordant bath.
-
-
Rinsing:
-
Once cool, remove the fabric from the mordant bath.
-
Rinse the fabric thoroughly with cool water until the water runs clear to remove any unfixed mordant particles.
-
-
Dyeing:
-
The mordanted fabric is now ready for dyeing with a natural dye of choice. Proceed to the dyeing step immediately or the fabric can be dried and stored for later use.
-
Protocol 2: Pre-mordanting of Wool (Protein Fiber) with Ferrous Chloride Tetrahydrate
This protocol outlines the pre-mordanting procedure for wool fibers. Note that protein fibers can be sensitive to iron salts, which may make them feel harsh.[2] It is advisable to use the lowest effective concentration of the mordant.
Materials:
-
100g scoured wool yarn or fabric
-
Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)
-
Non-reactive pot (stainless steel or enamel)
-
Stirring rod
-
Protective gloves and eyewear
Procedure:
-
Preparation of Mordant Solution:
-
Weigh 1-2g of Ferrous Chloride Tetrahydrate.
-
In a well-ventilated area, dissolve the ferrous chloride tetrahydrate in a small amount of hot water, stirring until fully dissolved.
-
-
Mordanting Bath:
-
Fill a non-reactive pot with enough cool water to allow the wool to be fully submerged without being crowded.
-
Add the dissolved ferrous chloride solution to the pot and stir gently.
-
-
Mordanting Process:
-
Add the pre-wetted, scoured wool to the mordant bath.
-
Slowly and gently heat the bath to a temperature of no more than 80°C. Avoid boiling, as this can damage the wool fibers.
-
Maintain this temperature for 45-60 minutes, moving the wool gently from time to time to ensure even mordanting.
-
Turn off the heat and let the wool cool down slowly in the mordant bath. Rapid temperature changes should be avoided to prevent felting.
-
-
Rinsing:
-
Once the bath has cooled to room temperature, carefully remove the wool.
-
Rinse the wool gently in lukewarm water until the water runs clear.
-
-
Dyeing:
-
The mordanted wool is now ready for the dye pot. It can be dyed immediately or dried and stored.
-
Visualizations
Experimental Workflow for Pre-mordanting and Dyeing
References
- 1. quora.com [quora.com]
- 2. alpenglowyarn.wordpress.com [alpenglowyarn.wordpress.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts - MedCrave online [medcraveonline.com]
Application Note and Protocol for the Preparation of a Standard Iron(II) Chloride (FeCl₂) Solution
Introduction
Iron(II) chloride (FeCl₂), also known as ferrous chloride, is a crucial reagent in various chemical and biological research applications, including as a precursor for the synthesis of other iron compounds, a reducing agent in organic synthesis, and a component in cell culture media. The accurate preparation of a standard FeCl₂ solution is paramount, as its concentration can be affected by its propensity to oxidize to iron(III) chloride in the presence of atmospheric oxygen.[1][2][3] This document provides a detailed protocol for the preparation, stabilization, and standardization of an aqueous FeCl₂ solution to ensure its quality and suitability for experimental use.
This protocol outlines two primary methods for preparing the initial solution: the dissolution of iron(II) chloride tetrahydrate and the reaction of iron metal with hydrochloric acid. It further describes the critical step of standardization via redox titration with potassium permanganate (B83412) (KMnO₄) to precisely determine the molar concentration of the Fe²⁺ ions.[4][5]
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Catalog Number |
| Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | Analytical Reagent (AR) | Sigma-Aldrich | 372873 |
| Iron metal (steel wool or powder) | High Purity | Alfa Aesar | 00246 |
| Hydrochloric acid (HCl), concentrated (37%) | ACS Reagent | Fisher Scientific | A144-500 |
| Potassium permanganate (KMnO₄) | ACS Reagent | EMD Millipore | PX1555-1 |
| Sodium oxalate (B1200264) (Na₂C₂O₄), primary standard | ACS Reagent | Acros Organics | 124050010 |
| Sulfuric acid (H₂SO₄), concentrated (98%) | ACS Reagent | VWR | BDH3460-2.5L |
| Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O) | ACS Reagent | Sigma-Aldrich | M7634 |
| Phosphoric acid (H₃PO₄), 85% | ACS Reagent | J.T. Baker | 0260-02 |
| Deionized (DI) water, 18.2 MΩ·cm | In-house | Millipore Milli-Q | - |
Equipment
| Equipment | Description |
| Analytical balance | 4-decimal place readability (e.g., Mettler Toledo XS204) |
| Volumetric flasks | Class A, various sizes (100 mL, 250 mL, 500 mL, 1000 mL) |
| Graduated cylinders | Various sizes |
| Beakers and Erlenmeyer flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Burette | 50 mL, Class A, with 0.1 mL divisions |
| Pipettes | Class A, various sizes |
| Fume hood | |
| Heating mantle or hot plate | |
| Filtration apparatus | Buchner funnel, filter paper, vacuum flask |
| pH meter | |
| Inert gas supply | Nitrogen (N₂) or Argon (Ar) with tubing |
Experimental Protocols
Preparation of Anoxic (Oxygen-Free) Deionized Water
Due to the sensitivity of Fe²⁺ to oxidation by dissolved oxygen, all aqueous solutions should be prepared using anoxic deionized water.[3]
-
Place 1 L of deionized water in a 2 L Erlenmeyer flask.
-
Boil the water for 15-20 minutes to reduce the concentration of dissolved gases.
-
Allow the water to cool to room temperature under a gentle stream of inert gas (N₂ or Ar).
-
Keep the water under the inert gas atmosphere until ready for use.
Protocol 1: Preparation of 0.1 M FeCl₂ Solution from Iron(II) Chloride Tetrahydrate
This is the most straightforward method for preparing an FeCl₂ solution.
-
Calculation: Determine the mass of FeCl₂·4H₂O required. The molar mass of FeCl₂·4H₂O is 198.81 g/mol . For 1 L of a 0.1 M solution, 19.881 g is needed.
-
Weighing: Accurately weigh approximately 19.881 g of FeCl₂·4H₂O using an analytical balance and transfer it to a 1 L beaker.
-
Dissolution: Add approximately 800 mL of anoxic deionized water to the beaker.
-
Acidification: To prevent hydrolysis and slow oxidation, add 1-2 mL of concentrated hydrochloric acid.[6] The solution should appear pale green.[1][7]
-
Dissolving: Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the solid has completely dissolved.
-
Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small portions of anoxic deionized water and add the rinsings to the flask. Bring the solution to the calibration mark with anoxic deionized water.
-
Storage: Stopper the flask and invert it several times to ensure homogeneity. Transfer the solution to a well-sealed, amber glass bottle. Purge the headspace with an inert gas before sealing. Store in a cool, dark place.
Protocol 2: Preparation of ~0.1 M FeCl₂ Solution from Iron Metal
This method is useful when high-purity FeCl₂ salt is unavailable. The resulting concentration will be approximate and requires standardization.
-
Reactants: Weigh approximately 5.6 g of iron (steel wool) and place it in a 500 mL Erlenmeyer flask inside a fume hood.[1][8]
-
Reaction: Slowly and carefully add approximately 20 mL of concentrated hydrochloric acid to the flask. The reaction will produce hydrogen gas, so ensure adequate ventilation.[1][7] The reaction is: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g).
-
Completion: Gently heat the flask on a hot plate to speed up the reaction. Continue until the iron has completely dissolved. The solution will be a lime green color.[1]
-
Filtration: Allow the solution to cool. If any solid impurities are present (e.g., carbon from the steel wool), filter the solution through a Buchner funnel into a clean flask.[1]
-
Dilution: Transfer the filtered solution to a 1 L volumetric flask and dilute to the mark with anoxic deionized water.
-
Storage: Store the solution as described in Protocol 1 (Step 7).
Standardization of the FeCl₂ Solution
The actual concentration of the prepared FeCl₂ solution must be determined by titration with a standardized potassium permanganate (KMnO₄) solution.[4][5] This process involves two stages: standardization of the KMnO₄ solution and then titration of the FeCl₂ solution.
-
Preparation: Weigh approximately 3.2 g of KMnO₄ and dissolve it in 1 L of deionized water. Boil for 10-15 minutes, then cool and filter through a sintered glass funnel to remove any MnO₂. Store in a clean, dark bottle.
-
Standardization: a. Accurately weigh about 0.25 g of primary standard sodium oxalate (Na₂C₂O₄) into a 250 mL Erlenmeyer flask. b. Dissolve the Na₂C₂O₄ in approximately 100 mL of 1 M sulfuric acid. c. Heat the solution to 80-90°C. d. Titrate the hot oxalate solution with the prepared KMnO₄ solution until the first persistent faint pink color appears.[4] The endpoint indicates that all the oxalate has been consumed. e. Record the volume of KMnO₄ used. f. Repeat the titration at least two more times for accuracy. g. Calculate the exact molarity of the KMnO₄ solution using the stoichiometry of the reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
-
Sample Preparation: Pipette a 25.00 mL aliquot of the prepared FeCl₂ solution into a 250 mL Erlenmeyer flask.
-
Addition of Zimmermann-Reinhardt Reagent: Add 15 mL of Zimmermann-Reinhardt reagent (a solution of MnSO₄ in aqueous H₂SO₄/H₃PO₄). This reagent prevents the oxidation of chloride ions by the permanganate and sharpens the endpoint.[5][9]
-
Titration: Titrate the FeCl₂ sample with the standardized KMnO₄ solution. The endpoint is reached when the first faint, persistent pink color appears in the solution.[4]
-
Replicates: Repeat the titration with two more aliquots of the FeCl₂ solution.
-
Calculation: The reaction stoichiometry is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O Use the average volume of KMnO₄ titrant and its standardized molarity to calculate the molarity of the FeCl₂ solution.
Data Presentation
Standardization of KMnO₄ Solution
| Trial | Mass of Na₂C₂O₄ (g) | Moles of Na₂C₂O₄ (mol) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of KMnO₄ (mL) | Molarity of KMnO₄ (M) |
| 1 | 0.2501 | 0.001866 | 41.50 | 0.00 | 41.50 | 0.01799 |
| 2 | 0.2505 | 0.001869 | 41.65 | 0.10 | 41.55 | 0.01800 |
| 3 | 0.2498 | 0.001864 | 41.40 | 0.05 | 41.35 | 0.01801 |
| Average | 0.01800 | |||||
| Std. Dev. | 0.00001 |
Standardization of FeCl₂ Solution
| Trial | Volume of FeCl₂ (mL) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of KMnO₄ (mL) | Moles of KMnO₄ (mol) | Moles of Fe²⁺ (mol) | Molarity of FeCl₂ (M) |
| 1 | 25.00 | 27.80 | 0.00 | 27.80 | 0.0005004 | 0.002502 | 0.1001 |
| 2 | 25.00 | 27.95 | 0.10 | 27.85 | 0.0005013 | 0.002507 | 0.1003 |
| 3 | 25.00 | 27.70 | 0.05 | 27.65 | 0.0004977 | 0.002489 | 0.0995 |
| Average | 0.1000 | ||||||
| Std. Dev. | 0.0004 |
Workflow Diagram
Caption: Workflow for the preparation and standardization of an iron(II) chloride solution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Experiment 16 Help!!! [faculty.uml.edu]
- 5. titrations.info [titrations.info]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 8. How to Make Anhydrous Ferrous Chloride : 4 Steps - Instructables [instructables.com]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
Application Notes: The Role and Management of Iron(II) Chloride in Metallurgical Pickling
Introduction
Acid pickling is a critical surface treatment process in metallurgy, designed to remove inorganic contaminants, rust, and scale from the surface of metals like steel. In the context of steel manufacturing, pickling is essential prior to subsequent processing steps such as cold rolling or galvanizing.[1] While various acids can be used, hydrochloric acid (HCl) is widely employed due to its high pickling speed and the production of a brighter surface finish.[1] A key chemical compound that forms during this process is Iron(II) chloride, or ferrous chloride (FeCl₂). These notes detail the formation, function, and management of FeCl₂ in HCl-based pickling operations.
Iron(II) chloride is not typically an initial component of the pickling bath but is rather a byproduct of the chemical reaction between hydrochloric acid and the iron oxides (scale) on the steel surface, as well as the base metal itself.[2] As the pickling process continues, the concentration of ferrous chloride in the bath increases, which significantly alters the bath's chemical properties and pickling efficiency.[3]
Core Chemical Reactions
The primary purpose of pickling is to remove the layers of iron oxide scale that form on steel surfaces at high temperatures. This scale is typically composed of three layers: wüstite (FeO), magnetite (Fe₃O₄), and hematite (B75146) (Fe₂O₃).[4] Hydrochloric acid dissolves these oxides and also reacts with the base iron, leading to the formation of soluble Iron(II) chloride.
The key reactions are as follows:
-
Dissolution of Wüstite: FeO + 2HCl → FeCl₂ + H₂O[2]
-
Dissolution of Magnetite: Fe₃O₄ + Fe + 8HCl → 4FeCl₂ + 4H₂O[2]
-
Dissolution of Hematite: Fe₂O₃ + Fe + 6HCl → 3FeCl₂ + 3H₂O[2]
-
Reaction with Base Metal: Fe + 2HCl → FeCl₂ + H₂ (gas)[1][5]
The generation of hydrogen gas in the final reaction contributes mechanically to the removal of scale from the metal surface.[6]
The Dual Role of Iron(II) Chloride
The accumulation of ferrous chloride in the pickling liquor has a complex, dual role:
-
Inhibition of Acid Volatilization: The presence of ferrous ions in the HCl solution has been shown to effectively inhibit the volatilization of hydrogen chloride.[6] This is advantageous from both an economic and environmental perspective, as it reduces the loss of acid to the atmosphere and minimizes hazardous fumes.
-
Effect on Pickling Rate: Initially, an increase in the concentration of ferrous ions can increase the pickling rate.[7] However, as the concentration of FeCl₂ continues to rise and the concentration of free hydrochloric acid decreases, the pickling rate slows down dramatically.[3] A bath with high FeCl₂ and low free acid is considered "spent" and is no longer effective.[3] Some studies note that very high concentrations of ferrous chloride can make the acid more aggressive towards the base steel rather than the scale, potentially leading to pitting.[7]
Data Presentation
The efficiency and lifespan of a pickling bath are determined by the balance of free hydrochloric acid and dissolved Iron(II) chloride.
Table 1: Typical Composition of Hydrochloric Acid Pickling Liquors
| Bath State | Free Hydrochloric Acid (HCl) | Iron(II) Chloride (FeCl₂) | Status | Reference(s) |
|---|---|---|---|---|
| Fresh | 15% - 25% (w/w) | < 50 g/L | Optimal | [8] |
| Working | Variable | 50 - 150 g/L | Active | [3][8] |
| Spent | 75-85% decrease from fresh | Up to 250 g/L | Inefficient, requires replacement or regeneration | [3][8] |
| Example Spent Liquor | 43.6 ± 8.2 g/L | 139.9 ± 5.1 g/L (as Fe²⁺) | For Recovery/Treatment |[4][5] |
Table 2: Influence of Process Parameters on Pickling Efficiency
| Parameter | Effect on Pickling Rate | Recommended Range/Note | Reference(s) |
|---|---|---|---|
| Temperature | Rate increases with temperature | 10°C - 50°C. Higher temperatures increase acid mist. | [8] |
| HCl Concentration | Rate increases with concentration | 15% - 22% (w/w) is recommended for optimal time. | [8] |
| FeCl₂ Concentration | Initial increase, then significant decrease | Should be maintained below 250 g/L. | [8] |
| Inhibitors | Reduce attack on base metal | Allows for more efficient use of acid on scale. |[1][7] |
Visualizations
Chemical Pathway Diagram
References
- 1. The Art of Pickling | New Zealand Steel [nzsteel.co.nz]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. finishing.com [finishing.com]
- 8. ijssst.info [ijssst.info]
Application Notes and Protocols for the Synthesis of Magnetic Pigments Using Ferrous Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the critical role of ferrous chloride (FeCl₂) in the synthesis of magnetic iron oxide pigments, primarily magnetite (Fe₃O₄) and its oxidized form, maghemite (γ-Fe₂O₃). The co-precipitation method, a widely adopted, scalable, and cost-effective technique, is highlighted. Detailed experimental protocols, quantitative data on the influence of reaction parameters on pigment properties, and a visual representation of the synthesis workflow are presented to guide researchers in the controlled synthesis of magnetic nanoparticles for various applications, including biomedical imaging, drug delivery, and diagnostics.
Introduction
Magnetic iron oxide nanoparticles, particularly magnetite and maghemite, are of significant interest due to their superparamagnetic properties, biocompatibility, and ease of surface functionalization.[1][2] The synthesis of these materials with controlled size, morphology, and magnetic properties is crucial for their application. The co-precipitation of ferrous and ferric ions from an aqueous solution is the most common and straightforward method for producing these magnetic pigments.[3][4][5]
The Role of Ferrous Chloride
In the co-precipitation synthesis of magnetite (Fe₃O₄), ferrous chloride serves as the essential source of ferrous (Fe²⁺) ions. The overall chemical reaction for the formation of magnetite via this method is:
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O [6]
This reaction highlights the stoichiometric requirement of a 1:2 molar ratio of Fe²⁺ to Fe³⁺ ions to form the inverse spinel structure of magnetite.[6] Ferrous chloride, typically in its hydrated form (FeCl₂·4H₂O), is a readily available and soluble precursor for providing the Fe²⁺ ions.[7] The precise control of the Fe²⁺/Fe³⁺ ratio is critical, as deviations can lead to the formation of non-magnetic iron oxides like goethite or hematite.[6]
Factors Influencing Magnetic Pigment Properties
The physicochemical and magnetic properties of the synthesized pigments are highly dependent on the reaction conditions. Key parameters that can be tuned to control particle size, morphology, and magnetic behavior are summarized below.
Data Presentation
The following tables summarize the impact of various experimental parameters on the properties of magnetic iron oxide nanoparticles synthesized using the co-precipitation method.
Table 1: Effect of Fe³⁺/Fe²⁺ Molar Ratio and Base on Particle Size and Magnetic Properties
| Fe³⁺/Fe²⁺ Molar Ratio | Base | Particle Size (nm) | Saturation Magnetization (Ms) (emu/g) | Reference |
| 2:1 | NaOH (slow addition) | ~11.0 | - | [8] |
| 2:1 | NaOH (fast addition) | < 11.0 | - | [8] |
| 2:1 | (C₂H₅)₄NOH (fast addition) | 6.4 | 52.3 | [8] |
| 2:1 | NH₄OH | ~20 | ~60 | [1] |
| - | NH₄OH (with oxidation) | 78 | 82 | [1] |
| 2:1 | NH₄OH | - | 72.05 | [2] |
Table 2: Influence of Synthesis Parameters on Crystallite Size
| Parameter | Range Studied | Effect on Crystallite Size | Reference |
| Temperature | 30 - 70 °C | Influences size | [9] |
| pH | 10 - 12 | Influences size | [9] |
| Stirring Rate | 300 - 700 rpm | Influences size | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of magnetite nanoparticles using the co-precipitation method.
Materials and Reagents
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Beaker or round-bottom flask
-
Magnetic stirrer with heating option
-
Strong permanent magnet
-
Wash bottles with deionized water and ethanol
Protocol: Co-precipitation of Magnetite Nanoparticles
-
Preparation of Iron Salt Solution:
-
Dissolve ferric chloride hexahydrate and ferrous chloride tetrahydrate in deionized water in a 2:1 molar ratio.[6][10] For example, dissolve 4.43 g of FeCl₃·6H₂O (16 mmol) and 1.625 g of FeCl₂·4H₂O (8 mmol) in 190 mL of deionized water.[7]
-
Stir the solution vigorously at room temperature until all salts are completely dissolved.
-
For optimal results, maintain an inert atmosphere by bubbling nitrogen or argon gas through the solution to prevent the oxidation of Fe²⁺ ions.[11]
-
-
Precipitation:
-
Heat the iron salt solution to a desired temperature (e.g., 80-85 °C) with continuous stirring.[10]
-
Rapidly add a sufficient amount of a base, such as 25% ammonium hydroxide or a solution of sodium hydroxide, to the heated solution.[11] The color of the solution should immediately turn from orange/brown to black, indicating the formation of magnetite precipitate.
-
The rate of addition of the base can influence the particle size; a faster addition generally leads to smaller nanoparticles.[8]
-
-
Aging and Washing:
-
Continue stirring the black suspension for a period of time (e.g., 1-2 hours) at the elevated temperature to allow for crystal growth and stabilization.
-
After stirring, remove the heat source and allow the solution to cool to room temperature.
-
Use a strong permanent magnet placed against the side of the beaker to collect the black magnetic precipitate at the bottom.
-
Carefully decant and discard the clear supernatant.
-
Wash the precipitate multiple times with deionized water to remove unreacted salts and other impurities. After each wash, use the magnet to hold the precipitate while decanting the washing solution.
-
Perform a final wash with ethanol.
-
-
Drying:
-
After the final wash, remove the magnet and dry the black precipitate. This can be done in an oven at a moderate temperature (e.g., 60-80 °C) or under vacuum.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of magnetic pigments via the co-precipitation method.
References
- 1. Properties of magnetic nanoparticles prepared by co-precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. Magnetite Nanoparticles: Synthesis and Applications in Optics and Nanophotonics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-precipitation synthesis of stable iron oxide nanoparticles with NaOH: New insights and continuous production via flow chemistry - UCL Discovery [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of ultra-small superparamagnetic iron oxide nanoparticles thinly coated with silica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.che.utah.edu [my.che.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Green and Facile Approach for Synthesis of Magnetite Nanoparticles [article.sapub.org]
- 11. instanano.com [instanano.com]
Application of Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O) in Chromate and Sulfide Removal from Wastewater
Introduction
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) is a readily available and cost-effective chemical compound with significant applications in wastewater treatment.[1][2][3] Its utility lies primarily in its capacity as a reducing agent and a precipitant. This document provides detailed application notes and protocols for the use of FeCl₂·4H₂O in the removal of two common and problematic wastewater contaminants: hexavalent chromium (chromate, Cr(VI)) and sulfide (B99878) (S²⁻).
Hexavalent chromium is a toxic and carcinogenic pollutant often found in industrial effluents from processes such as metal plating, tanning, and pigment production.[4] Ferrous iron (Fe(II)) effectively reduces Cr(VI) to the less toxic trivalent chromium (Cr(III)), which can then be precipitated out of solution.[5][6]
Sulfide is a major contributor to odor and corrosion in wastewater collection and treatment systems.[7][8] It is typically present as dissolved sulfide (H₂S, HS⁻, and S²⁻ in equilibrium). Ferrous chloride provides a source of Fe(II) ions that react with dissolved sulfide to form a stable, insoluble precipitate of ferrous sulfide (FeS), thereby removing it from the aqueous phase.[7][9][10]
These application notes are intended for researchers, environmental scientists, and professionals in the field of wastewater treatment and drug development who require detailed methodologies for the removal of chromate (B82759) and sulfide.
Chemical and Physical Properties of FeCl₂·4H₂O
| Property | Value |
| Chemical Formula | FeCl₂·4H₂O |
| Molar Mass | 198.81 g/mol [2] |
| Appearance | Pale green crystalline solid[1][2] |
| Solubility in Water | 68.5 g/100 mL (20 °C)[2] |
| CAS Number | 13478-10-9[1] |
Application 1: Chromate (Cr(VI)) Removal
Mechanism of Removal
The removal of hexavalent chromium using ferrous chloride is a two-step process involving reduction and precipitation.
-
Reduction: Ferrous iron (Fe²⁺) from FeCl₂·4H₂O reduces hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺). This is a redox reaction where Fe²⁺ is oxidized to ferric iron (Fe³⁺). The simplified overall reaction is: CrO₄²⁻ + 3Fe²⁺ + 8H⁺ → Cr³⁺ + 3Fe³⁺ + 4H₂O
In the context of using potassium dichromate (K₂Cr₂O₇) in an acidic medium with ferrous chloride, the balanced chemical equation is: 6FeCl₂ + K₂Cr₂O₇ + 14HCl → 2CrCl₃ + 6FeCl₃ + 2KCl + 7H₂O[6]
-
Precipitation: The resulting trivalent chromium (Cr³⁺) and ferric iron (Fe³⁺) are then precipitated as hydroxides by adjusting the pH of the wastewater to a neutral or slightly alkaline range. The precipitates, Cr(OH)₃ and Fe(OH)₃, are insoluble and can be removed by sedimentation or filtration.[5] Cr³⁺ + 3OH⁻ → Cr(OH)₃(s) Fe³⁺ + 3OH⁻ → Fe(OH)₃(s)
The following diagram illustrates the chemical pathway for chromate removal.
Caption: Chemical pathway for chromate removal using FeCl₂·4H₂O.
Experimental Protocol for Chromate Removal
This protocol is a general guideline for a batch treatment process. Optimization of dosages and reaction times is recommended for specific wastewater characteristics.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Chromate-containing wastewater sample
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) or Lime (Ca(OH)₂) for pH adjustment
-
Jar testing apparatus
-
pH meter
-
Spectrophotometer for Cr(VI) analysis (e.g., using the diphenylcarbazide method)
-
Filtration apparatus (e.g., Whatman No. 42 filter paper)
Procedure:
-
Sample Characterization: Determine the initial concentration of Cr(VI) and the pH of the wastewater sample.
-
pH Adjustment (Acidic): Adjust the pH of the wastewater to an acidic range (typically pH 2-3) using HCl or H₂SO₄. This acidic condition is optimal for the reduction of Cr(VI) by Fe(II).
-
FeCl₂·4H₂O Dosing: Prepare a stock solution of FeCl₂·4H₂O. Add the required dosage to the wastewater. The stoichiometric molar ratio of Fe(II) to Cr(VI) is 3:1.[5] In practice, a higher ratio (e.g., 3.5:1 to 4:1) is often used to ensure complete reduction.
-
Rapid Mixing: Immediately after adding the ferrous chloride solution, rapidly mix the sample for 1-3 minutes at a high speed (e.g., 100-150 rpm) to ensure uniform distribution of the reactant.
-
Slow Mixing (Flocculation): Reduce the mixing speed to a slower rate (e.g., 20-40 rpm) and continue mixing for 15-30 minutes. This allows for the completion of the reduction reaction.
-
pH Adjustment (Alkaline): After the reduction step, adjust the pH to a range of 7.5-8.5 using NaOH or lime. This will induce the precipitation of Cr(OH)₃ and Fe(OH)₃.
-
Flocculation and Sedimentation: Continue slow mixing for another 10-15 minutes to promote the formation of larger flocs. Turn off the mixer and allow the precipitate to settle for at least 30-60 minutes.
-
Analysis: Carefully collect a sample from the supernatant and filter it. Analyze the filtered sample for the final Cr(VI) concentration to determine the removal efficiency.
Data Presentation: Chromate Removal Efficiency
| Initial Cr(VI) Conc. (mg/L) | Fe(II):Cr(VI) Molar Ratio | Reaction pH (Reduction) | Final pH (Precipitation) | Removal Efficiency (%) |
| 50 | 3:1 | 2.5 | 8.0 | >95 |
| 50 | 4:1 | 2.5 | 8.0 | >99 |
| 100 | 3:1 | 2.5 | 8.0 | >93 |
| 100 | 4:1 | 2.5 | 8.0 | >98 |
Note: The data in this table is representative and may vary depending on the specific wastewater matrix and experimental conditions.
Application 2: Sulfide (S²⁻) Removal
Mechanism of Removal
The removal of sulfide using ferrous chloride is primarily a precipitation reaction. Ferrous ions (Fe²⁺) react with dissolved sulfide ions (S²⁻) to form ferrous sulfide (FeS), a black, insoluble precipitate.[7][9]
The key reaction is: Fe²⁺ + S²⁻ → FeS(s)
The dosing of ferrous chloride is an effective method for controlling hydrogen sulfide (H₂S) emissions and preventing corrosion in sewer systems.[7][8] The reaction is rapid, often taking only a few seconds.[10]
The following diagram illustrates the experimental workflow for sulfide removal.
References
- 1. Page loading... [guidechem.com]
- 2. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Ferrous Chloride | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Removal of Chromium with The Complexing Agents from Industrial Effluents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Mechanisms of chromium(VI) removal from solution by zeolite and vermiculite modified with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 FeCl2 + K2Cr2O7 + 14 HCl → 2 CrCl3 + 6 FeCl3 + 2 KCl + 7 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 7. usptechnologies.com [usptechnologies.com]
- 8. Odor and Corrosion Control in Wastewater Collection Systems: Part 2 of 5 | Modern Pumping Today [modernpumpingtoday.com]
- 9. water360.com.au [water360.com.au]
- 10. kronosecochem.com [kronosecochem.com]
In-Situ Generation of Ferrous Chloride: Application Notes and Protocols for Researchers
Introduction
Ferrous chloride (FeCl₂) is a versatile and cost-effective reagent with significant applications in organic synthesis, catalysis, and materials science. Its utility is particularly pronounced in drug development and medicinal chemistry, where it serves as a catalyst or reagent in various transformations, including reductions, cross-coupling reactions, and the synthesis of bioactive heterocyclic compounds. However, the practical application of ferrous chloride is often hampered by its instability; it is readily oxidized to ferric chloride (FeCl₃) upon exposure to air, which can lead to inconsistent reaction outcomes and the formation of unwanted byproducts.
In-situ generation of ferrous chloride provides a robust solution to this challenge. By preparing the reagent within the reaction vessel immediately before or during its intended use, researchers can ensure a consistent supply of active Fe(II) species, minimize oxidation, and improve reaction reproducibility. These application notes provide detailed protocols for the in-situ generation of ferrous chloride, guidance on its application in key synthetic transformations, and methods for its quantification.
Core Principles
The most common and straightforward method for the in-situ generation of ferrous chloride is the reaction of elemental iron with hydrochloric acid (HCl):
Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)
This reaction is typically conducted under an inert atmosphere to prevent the oxidation of the newly formed ferrous ions. The hydrogen gas generated during the reaction can help to displace air from the reaction vessel, but for sensitive reactions, a continuous purge with an inert gas like nitrogen or argon is recommended.
Experimental Setups and Protocols
General Setup for In-Situ Generation under Inert Atmosphere
A standard setup for the in-situ generation of ferrous chloride for a subsequent reaction is depicted below. This setup ensures an oxygen-free environment, which is crucial for maintaining the integrity of the ferrous chloride.
Caption: General experimental setup for in-situ generation of ferrous chloride.
Protocol 3.1.1: Preparation of the Reaction Apparatus
-
Select a round-bottom or Schlenk flask of appropriate size and add a magnetic stir bar.
-
Dry the flask thoroughly in an oven or by flame-drying under vacuum.
-
While still hot, seal the flask with a rubber septum and clamp it to a stand.
-
Insert an inlet needle connected to a source of inert gas (nitrogen or argon) and an outlet needle.
-
Purge the flask with the inert gas for 5-10 minutes to displace any air. The outlet needle can be vented into a bubbler to monitor gas flow.
-
Remove the outlet needle and allow the flask to cool to room temperature under a positive pressure of the inert gas.
Protocol for In-Situ Generation of Ferrous Chloride for Subsequent Reaction
This protocol describes the generation of an approximately 0.5 M solution of ferrous chloride in-situ, which can then be used for a subsequent reaction.
Materials:
-
Iron powder (<100 mesh, high purity) or iron filings
-
Concentrated hydrochloric acid (e.g., 37%)
-
Anhydrous solvent (e.g., THF, Methanol, or as required by the subsequent reaction)
-
Inert atmosphere reaction setup (as described in 3.1)
Procedure:
-
Under a positive flow of inert gas, add iron powder (1.40 g, 25 mmol) to the prepared reaction flask.
-
Add the anhydrous solvent (e.g., 40 mL of THF) to the flask via syringe.
-
Slowly add concentrated hydrochloric acid (4.2 mL, 50 mmol) to the stirred suspension of iron in the solvent. Caution: The reaction is exothermic and generates hydrogen gas. Add the acid dropwise to control the reaction rate.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours). The solution should turn a pale green color, characteristic of aqueous ferrous chloride.
-
The resulting solution of in-situ generated ferrous chloride is now ready for the addition of other reagents for the subsequent reaction step. It is recommended to use the solution promptly.
Application in the Reduction of Aromatic Nitro Compounds
The in-situ generation of ferrous chloride is highly effective for the reduction of aromatic nitro compounds to their corresponding anilines, a crucial transformation in the synthesis of many pharmaceutical intermediates.[1][2]
Caption: Workflow for the reduction of nitroarenes using in-situ generated FeCl₂.
Protocol 4.1: Reduction of 4-Nitroacetophenone
-
Following Protocol 3.2, generate a solution of ferrous chloride in 50 mL of methanol.
-
Once the formation of ferrous chloride is complete, add 4-nitroacetophenone (1.65 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-aminoacetophenone.
-
Purify the product by column chromatography.
| Reactant | Product | In-Situ FeCl₂ Yield | Reference |
| 4-Nitroacetophenone | 4-Aminoacetophenone | 85-95% | [2] |
| 2-Nitrotoluene | 2-Aminotoluene | 88-92% | [3] |
| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 90-96% | [1] |
Quantitative Analysis of Ferrous Chloride
To ensure the quality and concentration of the in-situ generated ferrous chloride, several analytical methods can be employed.
Titration with Potassium Permanganate (B83412)
This method is based on the oxidation of Fe(II) to Fe(III) by a standardized solution of potassium permanganate (KMnO₄).
Procedure:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the in-situ generated ferrous chloride solution under an inert atmosphere.
-
Add the aliquot to a flask containing dilute sulfuric acid (e.g., 20 mL of 1 M H₂SO₄).
-
Titrate the solution with a standardized solution of potassium permanganate (e.g., 0.02 M) until a faint, persistent pink color is observed.
-
Calculate the concentration of ferrous chloride based on the stoichiometry of the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O
Spectrophotometric Methods
Spectrophotometric methods, such as the one using 1,10-phenanthroline, can also be used for the quantification of ferrous ions. The ferrous ion forms a stable, colored complex with 1,10-phenanthroline, which can be measured spectrophotometrically.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start or is very slow. | - Inactive iron source (e.g., passivated surface).- Insufficient acid concentration. | - Use fresh, high-purity iron powder.- Briefly sonicate the iron powder in dilute acid to activate it.- Ensure the correct stoichiometry of HCl. |
| Formation of a brown/yellow precipitate (ferric species). | - Presence of oxygen in the reaction vessel. | - Ensure a leak-proof inert atmosphere setup.- Thoroughly purge the solvent and reaction vessel with inert gas.- Use degassed solvents. |
| Inconsistent yields in the subsequent reaction. | - Incomplete formation of ferrous chloride.- Partial oxidation of ferrous chloride before the addition of the substrate. | - Allow sufficient time for the reaction of iron and HCl to complete.- Use the in-situ generated solution promptly.- Consider adding a slight excess of iron to reduce any formed ferric chloride.[4] |
| Side reactions or low selectivity. | - Presence of ferric chloride, which can act as a Lewis acid catalyst for undesired pathways. | - Optimize the in-situ generation conditions to minimize oxidation.- Add a small amount of a reducing agent if compatible with the main reaction. |
Safety Precautions
-
The reaction between iron and hydrochloric acid produces flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Hydrochloric acid is corrosive and its vapors are irritating. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. For larger scale reactions, consider using an ice bath for cooling.
Conclusion
The in-situ generation of ferrous chloride is a powerful technique for researchers in drug development and organic synthesis. It circumvents the challenges associated with the instability of solid ferrous chloride, leading to more reliable and reproducible results. By following the detailed protocols and troubleshooting guidelines presented in these application notes, scientists can effectively harness the synthetic potential of this versatile reagent.
References
Application Notes and Protocols: The Role of Iron(II) Chloride Tetrahydrate in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) is a versatile inorganic salt with significant applications in the pharmaceutical industry. Its primary role is as a precursor in the synthesis of iron oxide nanoparticles (IONPs), which are at the forefront of nanomedicine research for targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. Additionally, due to its iron content, it serves as a source of ferrous ions in the formulation of iron supplements for treating anemia.[1][2] This document provides detailed application notes and experimental protocols for the use of iron(II) chloride tetrahydrate in pharmaceutical preparations, with a focus on the development of IONP-based drug delivery systems.
I. Synthesis of Iron Oxide Nanoparticles (IONPs)
The most common method for synthesizing IONPs from iron(II) chloride tetrahydrate is co-precipitation, which involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in an alkaline solution.[3][4] This method is favored for its simplicity and scalability.
Experimental Protocol: Co-precipitation Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol describes the synthesis of magnetite nanoparticles with an average size of 10-15 nm.[5]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen (N₂) or Argon (Ar) gas
-
Round-bottom flask
-
Magnetic stirrer with heating option
-
Burette or dropping funnel
-
Centrifuge
-
Furnace or oven
Procedure:
-
Prepare a solution by dissolving 0.5 g of Iron(II) chloride tetrahydrate and 1.35 g of Iron(III) chloride hexahydrate in 50 mL of deionized water in a round-bottom flask.[5]
-
Place the flask on a magnetic stirrer and heat the solution to 60°C while continuously purging with an inert gas (N₂ or Ar) to prevent oxidation of the ferrous ions.[5]
-
Stir the solution vigorously for 30 minutes to ensure complete dissolution and mixing of the iron salts.
-
Slowly add 33 mL of 25% ammonium hydroxide solution dropwise to the iron salt solution using a burette while maintaining vigorous stirring.[5] A black precipitate of magnetite (Fe₃O₄) nanoparticles will form instantly.[6]
-
Continue stirring the reaction mixture at maximum RPM for 2 hours at 60°C.[5]
-
After 2 hours, turn off the heat and allow the solution to cool to room temperature.
-
Separate the black precipitate from the solution using a strong magnet (magnetic decantation) or by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and impurities.[5]
-
Dry the resulting black powder in an oven or furnace at 60°C overnight.[3]
Workflow for IONP Synthesis
Caption: Workflow for the co-precipitation synthesis of iron oxide nanoparticles.
II. Surface Functionalization of IONPs for Drug Delivery
Bare IONPs are prone to aggregation and lack specific targeting capabilities. Surface functionalization with polymers, surfactants, or bioactive molecules is crucial to improve their stability, biocompatibility, and drug loading capacity.[7][8][9]
Experimental Protocol: Polyethylene Glycol (PEG) Coating of IONPs
This protocol describes the coating of IONPs with PEG to enhance their stability in biological fluids.
Materials:
-
Synthesized IONPs
-
Polyethylene glycol (PEG, e.g., PEG 2000)
-
Deionized water
-
Ultrasonicator
Procedure:
-
Disperse the dried IONPs in deionized water to a concentration of 1 mg/mL.
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
Prepare a PEG solution (e.g., 10% w/v in deionized water).
-
Add the PEG solution to the IONP suspension in a 1:1 volume ratio.
-
Sonicate the mixture for another 30-60 minutes.
-
The PEGylated IONPs can be purified by magnetic separation or centrifugation to remove excess PEG.
III. Drug Loading onto Functionalized IONPs
The high surface area-to-volume ratio of IONPs makes them excellent carriers for therapeutic agents. Doxorubicin (DOX), a common anticancer drug, is often used as a model drug for loading studies.[10][11]
Experimental Protocol: Doxorubicin (DOX) Loading
This protocol outlines the loading of DOX onto oleic acid-coated IONPs.[10]
Materials:
-
Oleic acid-coated IONPs (MNP_OA)
-
Doxorubicin hydrochloride (DOX)
-
Sodium borate (B1201080) buffer (10 mM, pH 8.5)
-
Spectrophotometer or Fluorescence plate reader
Procedure:
-
Prepare a suspension of MNP_OA at a concentration of 1 mg/mL in sodium borate buffer.[10]
-
Prepare a DOX solution at a concentration of 1 mg/mL in the same buffer.[10]
-
Mix the MNP_OA suspension and the DOX solution.
-
Incubate the mixture at 25°C with gentle shaking for a specified period (e.g., 24 hours).
-
After incubation, separate the DOX-loaded IONPs (MNP_OA_DOX) from the solution by magnetic separation.
-
Measure the concentration of free DOX in the supernatant using a spectrophotometer (at 480 nm) or a fluorescence reader (λex = 480 nm, λem = 590 nm).[10][12]
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = [(Initial DOX weight - Free DOX weight) / Initial DOX weight] x 100
-
DLC (μg/mg) = (Initial DOX weight - Free DOX weight) / Weight of IONPs
-
Quantitative Data for Doxorubicin Loading on Oleic Acid-Coated IONPs [10]
| Parameter | Value |
| IONP Concentration | 1 mg/mL |
| DOX Concentration | 1 mg/mL |
| Buffer | 10 mM Sodium Borate, pH 8.5 |
| High Loading Efficiency Condition | ~90% DLE, up to 870 µg/mg DLC |
| High Capacity Condition | ~24% DLE, up to 1757 µg/mg DLC |
IV. In Vitro Characterization and Efficacy Studies
A. In Vitro Drug Release
Studying the drug release profile under different pH conditions is crucial to mimic the physiological environment and the acidic tumor microenvironment.[10][12]
Experimental Protocol: pH-Dependent Doxorubicin Release
Materials:
-
DOX-loaded IONPs
-
Acetate buffer (100 mM, pH 3, 5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Spectrophotometer or Fluorescence plate reader
Procedure:
-
Suspend 1 mg of DOX-loaded IONPs in 1 mL of the respective buffer (pH 3, 5, or 7.4).[10]
-
Incubate the suspension at room temperature with stirring (750 rpm).[10]
-
At predetermined time points (e.g., 10, 20, 40, 60, 120, 180 minutes), magnetically separate the IONPs.[10]
-
Collect an aliquot of the supernatant and measure the concentration of released DOX.[10]
-
Resuspend the IONPs in the remaining buffer and continue the incubation.
-
Calculate the cumulative percentage of DOX released at each time point.
Quantitative Data for pH-Dependent Doxorubicin Release [10]
| pH | Release Characteristics |
| 7.4 | Negligible release |
| 5.0 | Significant, sustained release |
| 3.0 | Rapid and higher release |
B. In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.[13][14][15]
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., A549 lung adenocarcinoma)[10]
-
DOX-loaded IONPs and unloaded IONPs
-
Free DOX solution
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol (B130326) or DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.[14]
-
Treat the cells with varying concentrations of free DOX, unloaded IONPs, and DOX-loaded IONPs for a specific duration (e.g., 24, 48, or 72 hours).[14]
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[16]
-
Incubate the plates for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of isopropanol or DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data for Cytotoxicity of Doxorubicin-Loaded IONPs on A549 Cells [10]
| Formulation | IC50 (in terms of DOX) | IC50 (in terms of nanoparticles) |
| MNP_OA_DOX | 1.13 ± 0.02 µM | 0.4 ± 0.03 µg/mL |
V. In Vivo Biodistribution Studies
Animal models are used to evaluate the biodistribution and clearance of IONPs in a living system.[2][17]
Experimental Protocol: In Vivo Biodistribution in Mice
Materials:
-
IONP suspension
-
Healthy mice (e.g., BALB/c)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenization equipment
-
Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS)
Procedure:
-
Administer a specific dose of the IONP suspension (e.g., 2 mg Fe/mouse) to the mice via tail vein injection.[2] A control group should receive an equal volume of PBS.
-
At predetermined time points (e.g., 14 and 580 days), sacrifice the mice.[2]
-
Harvest major organs (liver, spleen, lungs, heart, kidneys, brain).[2]
-
Weigh the organs and homogenize them.
-
Determine the iron content in each organ using ICP-MS or AAS.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Workflow for In Vivo Biodistribution Study
References
- 1. scispace.com [scispace.com]
- 2. In vivo biodistribution of iron oxide nanoparticles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. my.che.utah.edu [my.che.utah.edu]
- 5. instanano.com [instanano.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
- 9. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magneticmicrosphere.com [magneticmicrosphere.com]
- 14. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 15. dovepress.com [dovepress.com]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to prevent oxidation of iron(II) chloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of iron(II) chloride (FeCl₂) solutions. Iron(II) is readily oxidized to iron(III) by atmospheric oxygen, leading to the degradation of the solution and impacting experimental results. The following troubleshooting guides and FAQs address common issues and provide practical solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Pale green FeCl₂ solution turns yellow/brown. | Oxidation of Fe²⁺ to Fe³⁺ due to exposure to atmospheric oxygen. | 1. Immediately implement one of the prevention protocols below.2. To reverse the oxidation, add a small piece of clean iron metal (e.g., an iron nail or steel wool) to the solution. The iron metal will reduce the Fe³⁺ back to Fe²⁺.[1][2] |
| Newly prepared FeCl₂ solution is not pale green. | 1. The starting FeCl₂ solid was already partially oxidized.2. The solvent was not deoxygenated before use.3. The preparation was not performed under an inert atmosphere. | 1. Before dissolving, visually inspect the solid FeCl₂. It should be a white to pale green powder. If it is yellow or brown, it is already oxidized.2. Follow the Protocol for Preparing and Storing FeCl₂ Solutions Under an Inert Atmosphere. |
| Precipitate forms in the FeCl₂ solution over time. | Formation of insoluble iron(III) hydroxides or oxides due to an increase in pH and oxidation. | 1. Lower the pH of the solution by adding a small amount of hydrochloric acid (HCl).[3]2. Store the solution under an inert atmosphere to prevent further oxidation. |
Frequently Asked Questions (FAQs)
Q1: Why does my iron(II) chloride solution change color from green to brown?
A1: The color change is a visual indication of the oxidation of iron(II) ions (Fe²⁺) to iron(III) ions (Fe³⁺).[4] In aqueous solutions, Fe²⁺ ions are pale green, while Fe³⁺ ions form yellow to brown complexes. This oxidation is primarily caused by dissolved oxygen from the atmosphere.
Q2: How does pH affect the stability of my iron(II) chloride solution?
A2: The rate of Fe²⁺ oxidation is highly dependent on the pH of the solution.
-
Low pH (below ~4): The oxidation rate is slow and relatively independent of pH.
-
Mid-range pH (5 to 8): The oxidation rate increases significantly as the pH rises.
-
High pH (above ~8): The oxidation rate is rapid but becomes independent of pH again.
Therefore, maintaining a low pH is an effective method to slow down oxidation.[3]
Q3: What is the shelf life of an iron(II) chloride solution?
A3: The shelf life of an iron(II) chloride solution is generally poor due to its susceptibility to oxidation.[5][6] An unprotected solution can start to show signs of oxidation within hours. However, by using the stabilization methods outlined below, the shelf life can be extended significantly. For long-term storage, it is recommended to prepare fresh solutions as needed or to store them under an inert atmosphere in an acidic state.
Q4: Can I use any acid to stabilize my FeCl₂ solution?
A4: Hydrochloric acid (HCl) is the most commonly recommended acid for stabilizing FeCl₂ solutions because it provides a common ion (Cl⁻) and effectively lowers the pH.[3] Sulfuric acid can also be used.
Q5: What is an inert atmosphere and why is it important?
A5: An inert atmosphere consists of a gas that does not readily react with the chemical reagents, such as nitrogen (N₂) or argon (Ar).[7][8] By replacing the air in the storage container with an inert gas, you remove the oxygen, which is the primary oxidizing agent, thus preventing the oxidation of Fe²⁺.
Data Presentation: Comparison of Stabilization Methods
| Method | Principle | Effectiveness | Considerations |
| Acidification | Lowers the pH, which significantly slows the rate of oxidation of Fe²⁺ by O₂. | Highly effective, especially at pH < 4. | May not be suitable for all experimental applications where a specific pH is required. |
| Inert Atmosphere | Removes atmospheric oxygen, the primary oxidant, from contact with the solution. | Very high; provides the best protection against oxidation. | Requires specialized equipment such as a Schlenk line or glovebox.[7][9][10] |
| Addition of Metallic Iron | Acts as a reducing agent, converting any Fe³⁺ that forms back to Fe²⁺. | Effective for maintaining a low concentration of Fe³⁺. | The iron metal will slowly dissolve, increasing the overall iron concentration of the solution over time.[2] |
Experimental Protocols
Protocol for Preparing and Storing FeCl₂ Solutions Under an Inert Atmosphere
This protocol utilizes a Schlenk line, a common piece of laboratory equipment for handling air-sensitive compounds.[7][11][12]
Materials:
-
Iron(II) chloride (anhydrous or hydrated)
-
Deoxygenated solvent (e.g., deionized water, ethanol)
-
Schlenk flask
-
Schlenk line with a vacuum pump and inert gas (N₂ or Ar) supply
-
Septa and syringes/cannula for transfers
Procedure:
-
Deoxygenate the Solvent: Before preparing the solution, deoxygenate the solvent by bubbling a stream of inert gas (N₂ or Ar) through it for at least 30 minutes. Alternatively, use the "freeze-pump-thaw" method for more rigorous deoxygenation.[9]
-
Prepare the Schlenk Flask: Place the desired amount of solid FeCl₂ into a dry Schlenk flask. Seal the flask with a septum.
-
Purge the Flask: Connect the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with the inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric oxygen is removed.[7][12]
-
Add the Solvent: Using a gas-tight syringe or a cannula, transfer the deoxygenated solvent to the Schlenk flask containing the FeCl₂.[11]
-
Dissolve and Store: Gently swirl the flask to dissolve the solid. The resulting solution should be pale green. For storage, ensure the flask is sealed under a positive pressure of the inert gas.
Protocol for Stabilizing FeCl₂ Solutions with Acid
Materials:
-
Prepared iron(II) chloride solution
-
Concentrated hydrochloric acid (HCl)
-
pH meter or pH indicator strips
Procedure:
-
Prepare the FeCl₂ Solution: Prepare the iron(II) chloride solution as needed for your experiment.
-
Acidify the Solution: While stirring, slowly add concentrated HCl dropwise to the FeCl₂ solution.
-
Monitor the pH: Periodically measure the pH of the solution. Continue adding HCl until the pH is below 4. A pH of around 2 is often effective.
-
Store: Store the acidified solution in a tightly sealed container. For enhanced stability, you can purge the headspace of the container with an inert gas before sealing.
Protocol for Preventing Oxidation with Metallic Iron
Materials:
-
Prepared iron(II) chloride solution
-
Iron metal (e.g., a clean iron nail, steel wool, or iron powder)
-
Storage bottle
Procedure:
-
Prepare the Iron Metal: If using an iron nail or steel wool, clean the surface by lightly sanding it to remove any oxide layer, then rinse with deionized water and dry.
-
Add Iron to the Solution: Place the cleaned iron metal into the bottle containing the iron(II) chloride solution.
-
Store: Seal the bottle tightly. The iron metal will act as a continuous reducing agent, converting any Fe³⁺ that forms back to Fe²⁺.[2]
Mandatory Visualizations
Caption: Workflow for preventing the oxidation of iron(II) chloride solutions.
Caption: Chemical relationships in the oxidation and prevention of FeCl₂ solutions.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. redox - Can a solution of FeCl2 go bad over time? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Flinn Chemicals, Iron(II) Chloride [flinnsci.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
stability and storage conditions for ferrous chloride tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous chloride tetrahydrate (FeCl₂·4H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid ferrous chloride tetrahydrate?
A1: Ferrous chloride tetrahydrate is sensitive to air, light, and moisture.[1] To ensure its stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Some sources recommend storing it under an inert gas atmosphere to prevent oxidation.
Q2: What is the typical shelf life of ferrous chloride tetrahydrate?
A2: The shelf life of ferrous chloride tetrahydrate can be poor if not stored correctly due to its deliquescent and easily oxidized nature.[4] Some suppliers suggest a shelf life of 12 to 60 months under ideal storage conditions.[2][5] However, it is crucial to visually inspect the product for signs of degradation before use. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, and routine inspection is recommended.
Q3: What does the color of solid ferrous chloride tetrahydrate indicate?
A3: Pure ferrous chloride tetrahydrate typically appears as a pale green to blue-green crystalline solid.[6] A color change to yellow or brownish suggests oxidation to ferric chloride and other iron(III) species, indicating degradation of the compound.[7][8]
Q4: How should I prepare a stable aqueous solution of ferrous chloride?
A4: Aqueous solutions of ferrous chloride are susceptible to oxidation by atmospheric oxygen.[7] To enhance stability, it is recommended to dissolve the solid in deoxygenated water and to acidify the solution, for instance, with hydrochloric acid (HCl), to a pH of 5.5 or lower.[9] The acidic environment helps to inhibit the oxidation of Fe(II) to Fe(III).[10]
Q5: What are the primary degradation products of ferrous chloride tetrahydrate?
A5: The primary degradation pathway involves the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺). In the solid state, this leads to the formation of ferric chloride.[11] In aqueous solutions, this can result in the formation of ferric chloride, as well as various hydrated iron(III) oxides and oxyhydroxides, which may cause a color change and precipitation.[7] Thermal decomposition at high temperatures can produce irritating and toxic fumes, including hydrogen chloride gas and iron oxides.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solid ferrous chloride tetrahydrate appears yellow or brown. | Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions due to improper storage (exposure to air, moisture, or light). | The reagent has likely degraded and may not be suitable for experiments where the oxidation state of iron is critical. It is recommended to use a fresh, properly stored batch of the reagent. For less sensitive applications, the purity should be assessed using an appropriate analytical method before use. |
| A freshly prepared aqueous solution of ferrous chloride is yellow or brown instead of pale green. | The solid reagent was already oxidized before dissolution. The solvent (e.g., water) was not deoxygenated, leading to rapid oxidation of Fe²⁺. The solution was not sufficiently acidified, allowing for the oxidation to proceed. | Use fresh, pale green ferrous chloride tetrahydrate solid. Prepare solutions using deoxygenated water (e.g., by bubbling with nitrogen or argon).[9] Acidify the solution with an acid like hydrochloric acid to a pH below 5.5 to slow down the oxidation process.[9] |
| A pale green ferrous chloride solution turns yellow or brown over time. | Gradual oxidation of Fe²⁺ to Fe³⁺ upon exposure to air. | If the solution is to be stored, ensure it is in a tightly sealed container with minimal headspace, or store it under an inert atmosphere. Re-acidification of the solution might help to slow down further oxidation, but the already formed Fe³⁺ will remain. For best results, it is often recommended to prepare ferrous chloride solutions fresh before each experiment. |
| A precipitate forms in the ferrous chloride solution. | If the solution was prepared in a neutral or alkaline medium, insoluble iron(II) hydroxide (B78521) (Fe(OH)₂) or iron(III) hydroxide (Fe(OH)₃) may precipitate.[10] Autoclaving a solution without sufficient acidification can lead to the precipitation of iron oxides like hematite.[10] | Ensure the solution is adequately acidified. Adding a chelating agent like EDTA may help to keep iron ions in solution, especially in neutral or alkaline conditions.[13][14] If sterile solutions are required, filter sterilization is generally preferred over autoclaving for iron salt solutions unless they are strongly acidified. |
Data Presentation
Table 1: Stability and Physical Properties of Ferrous Chloride Tetrahydrate
| Parameter | Value / Observation | Citation(s) |
| Appearance | Pale green to blue-green crystalline solid | [6] |
| Molecular Formula | FeCl₂·4H₂O | [5] |
| Molecular Weight | 198.81 g/mol | |
| Melting Point | 105-110 °C (decomposes, loses water) | [15] |
| Solubility in Water | 68.5 g/100 mL at 20 °C | [2] |
| pH of 100 g/L solution at 20 °C | 2.5 | |
| Stability | Stable under recommended storage conditions. | [11] |
| Sensitivity | Air, moisture, and light-sensitive. | [1] |
| Hygroscopicity | Hygroscopic (readily absorbs moisture from the air). | [6] |
| Oxidation | Prone to oxidation, especially in the presence of air and moisture, leading to a color change to yellow/brown. | [7][8] |
| Incompatible Materials | Strong oxidizing agents, strong bases, ethylene (B1197577) oxide, potassium, sodium. | [16] |
| Hazardous Decomposition Products | Hydrogen chloride gas, iron oxides upon heating. | [12] |
Experimental Protocols
Protocol 1: Determination of Ferrous Chloride Purity by Permanganate (B83412) Titration
This protocol describes the determination of the purity of a ferrous chloride sample by titration with a standardized potassium permanganate (KMnO₄) solution. The reaction is based on the oxidation of Fe²⁺ to Fe³⁺ by the permanganate ion (MnO₄⁻), which is itself reduced to Mn²⁺. The endpoint is indicated by the persistence of a faint pink color from the excess permanganate.[17]
Reagents and Apparatus:
-
Ferrous chloride tetrahydrate sample
-
Standardized ~0.02 M potassium permanganate (KMnO₄) solution
-
1 M Sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
Analytical balance
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
100 mL volumetric flask
-
Pipettes and graduated cylinders
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the ferrous chloride tetrahydrate sample and dissolve it in a 100 mL volumetric flask with distilled water containing about 10 mL of 1 M H₂SO₄ to prevent hydrolysis and oxidation. Dilute to the mark with distilled water.
-
Titration Setup: Rinse and fill the burette with the standardized KMnO₄ solution. Record the initial volume to two decimal places.
-
Titration: Pipette 25.00 mL of the prepared ferrous chloride solution into a 250 mL Erlenmeyer flask. Add an additional 10 mL of 1 M H₂SO₄.
-
Titrate the ferrous chloride solution with the KMnO₄ solution from the burette while constantly swirling the flask. The purple permanganate solution will be decolorized as it reacts with the ferrous ions.
-
Endpoint: The endpoint is reached when the addition of one drop of the KMnO₄ solution produces a faint but persistent pink color in the solution for at least 30 seconds.[9] Record the final burette volume.
-
Repeat the titration at least two more times with fresh aliquots of the ferrous chloride solution to ensure reproducibility.
Calculation: The concentration of Fe²⁺ can be calculated using the following stoichiometric relationship: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[17]
-
Moles of KMnO₄ used: Moles of KMnO₄ = Molarity of KMnO₄ (mol/L) × Volume of KMnO₄ used (L)
-
Moles of Fe²⁺ in the aliquot: Moles of Fe²⁺ = Moles of KMnO₄ × 5
-
Mass of FeCl₂·4H₂O in the aliquot: Mass = Moles of Fe²⁺ × Molar mass of FeCl₂·4H₂O (198.81 g/mol )
-
Purity of the sample: % Purity = (Mass of FeCl₂·4H₂O in aliquot / Initial mass of sample in aliquot) × 100
Protocol 2: Spectrophotometric Determination of Ferrous (Fe²⁺) and Total Iron
This protocol allows for the determination of the concentration of Fe²⁺ and total iron in a sample. Fe²⁺ is determined by forming a colored complex with 1,10-phenanthroline (B135089), which absorbs strongly at 522 nm. For total iron determination, a reducing agent is added to convert any Fe³⁺ to Fe²⁺ before complexation.[4]
Reagents and Apparatus:
-
Ferrous chloride sample solution
-
1,10-phenanthroline solution (0.25% w/v)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v) (as a reducing agent)
-
Sodium acetate (B1210297) buffer solution (1 M)
-
Standard iron stock solution (e.g., from ferrous ammonium (B1175870) sulfate)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks (various sizes)
-
Pipettes
Procedure:
Part A: Determination of Fe²⁺
-
Calibration Curve: Prepare a series of standard solutions of known Fe²⁺ concentrations from the standard iron stock solution.
-
To a 50 mL volumetric flask, add an aliquot of the standard solution. Add 5.0 mL of the 1,10-phenanthroline solution and 5.0 mL of the sodium acetate buffer. Dilute to the mark with distilled water and mix well. Allow 10-15 minutes for color development.
-
Repeat for all standard solutions and a blank (containing all reagents except the iron standard).
-
Measure the absorbance of each standard solution at 522 nm against the blank.
-
Plot a calibration curve of absorbance versus Fe²⁺ concentration.
-
Sample Analysis: Prepare the sample solution in the same manner as the standards, using an appropriate aliquot of the unknown sample. Measure its absorbance and determine the Fe²⁺ concentration from the calibration curve.
Part B: Determination of Total Iron
-
Sample Preparation: To a separate 50 mL volumetric flask, add the same aliquot of the unknown sample as in Part A.
-
Add 5.0 mL of the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Mix well and wait for about 10 minutes.[4]
-
Add 5.0 mL of the 1,10-phenanthroline solution and 5.0 mL of the sodium acetate buffer. Dilute to the mark and allow for color development.
-
Sample Analysis: Measure the absorbance of the solution at 522 nm. Determine the total iron concentration (as Fe²⁺) from the calibration curve prepared in Part A.
Calculation:
-
The concentration of Fe³⁺ in the original sample can be calculated by subtracting the Fe²⁺ concentration (from Part A) from the total iron concentration (from Part B).
Visualizations
Caption: Degradation pathway of ferrous chloride tetrahydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. pjoes.com [pjoes.com]
- 4. asdlib.org [asdlib.org]
- 5. calpaclab.com [calpaclab.com]
- 6. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. titrations.info [titrations.info]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0191524A2 - Method of preventing precipitation of ferrous sulfide and sulfur during acidizing - Google Patents [patents.google.com]
- 14. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 15. Complete degradation of perchlorate in ferric chloride and hydrochloric acid under controlled temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. louisville.edu [louisville.edu]
- 17. Permanganate Titrations [staff.buffalostate.edu]
troubleshooting color change in ferrous chloride tetrahydrate from green to yellow/brown
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering a color change in ferrous chloride tetrahydrate from its expected green to an undesirable yellow or brown.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability and handling of ferrous chloride tetrahydrate.
Frequently Asked Questions (FAQs)
Q1: Why did my light green ferrous chloride tetrahydrate solution turn yellow/brown?
A1: The color change from green to yellow or brown is a visual indicator that the ferrous iron (Fe²⁺) in your compound has been oxidized to ferric iron (Fe³⁺).[1][2][3] Ferrous chloride (FeCl₂) solutions are typically pale green, while ferric chloride (FeCl₃) solutions are yellow to brown.[4][5] This oxidation process commonly occurs upon exposure to atmospheric oxygen.[1][6][7]
Q2: What is the chemical reaction causing this color change?
A2: The oxidation of ferrous chloride in the presence of oxygen and hydrochloric acid can be represented by the following equation: 4FeCl₂ + O₂ + 4HCl → 4FeCl₃ + 2H₂O[6] Essentially, the iron(II) ions lose an electron to become the more stable iron(III) ions.[1]
Q3: Besides oxygen, what other factors can accelerate the color change?
A3: Several factors can promote the oxidation of ferrous chloride:
-
Exposure to Light: Ferrous chloride tetrahydrate is known to be sensitive to light.[8]
-
Moisture: The compound is deliquescent, meaning it readily absorbs moisture from the air, which can facilitate oxidation.[8][9]
-
pH Level: While adding acid can sometimes hinder the reaction, the oxidation of Fe²⁺ to Fe³⁺ is favored at a lower pH.[2][10]
Q4: Is the yellow/brown compound still usable for my experiment?
A4: If your experiment specifically requires iron in the +2 oxidation state (ferrous), the yellow/brown (ferric) compound is not suitable as its chemical properties have changed. Using the oxidized form can lead to inaccurate and unreliable experimental results.
Q5: How should I properly store ferrous chloride tetrahydrate to prevent this color change?
A5: Proper storage is critical to maintaining the integrity of the compound. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from air, moisture, and light.[8][11][12] For added protection, storing it within a specialized bag like a Flinn Chem-Saf™ Bag is recommended.[9]
Q6: My solution has already turned brown. Can I reverse the color change?
A6: Yes, it is possible to reduce the ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺). This can be achieved by adding a reducing agent, such as elemental iron (e.g., iron wool or powder), to the solution.[6] The solution should revert to its characteristic green color upon successful reduction.
Experimental Protocols
Protocol 1: Reversal of Ferrous Chloride Oxidation
This protocol details the method for reducing yellow/brown ferric chloride back to green ferrous chloride.
Materials:
-
Yellow/brown ferric chloride solution
-
Elemental iron (fine steel wool or iron powder)
-
Glass stirring rod
-
Beaker
Methodology:
-
Place the yellow/brown ferric chloride solution into a beaker.
-
Add a small amount of fine steel wool or iron powder to the solution.
-
Stir the solution gently with a glass rod.
-
Observe the color change. The solution will gradually turn from yellow/brown back to pale green as the Fe³⁺ is reduced to Fe²⁺.[6] The reaction is: 2Fe³⁺ + Fe → 3Fe²⁺.
-
Once the desired green color is achieved, filter the solution to remove any unreacted iron filings. The solution is now ready for use.
Protocol 2: Qualitative Analysis to Differentiate Fe²⁺ and Fe³⁺
This protocol provides a quick method to confirm the presence of ferrous and/or ferric ions in your solution.
Materials:
-
Sample of your iron chloride solution
-
0.1 M Potassium Thiocyanate (B1210189) (KSCN) solution
-
0.1 M Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆]) solution
-
Test tubes or a spot plate
Methodology:
-
Test for Ferric Iron (Fe³⁺):
-
Test for Ferrous Iron (Fe²⁺):
Data Summary
The rate of oxidation is influenced by several environmental factors. The following table summarizes these effects.
| Factor | Effect on Ferrous Chloride (Fe²⁺) | Recommended Action |
| Oxygen (Air) | Primary oxidizing agent; causes conversion to Fe³⁺.[1][6] | Store in tightly sealed, airtight containers. Consider purging with an inert gas (e.g., nitrogen, argon) before sealing. |
| Moisture | Deliquescent nature promotes dissolution and oxidation.[9] | Store in a dry, desiccated environment. |
| Light | Light-sensitive; can accelerate degradation.[8] | Store in opaque or amber containers, away from direct light sources. |
| pH | Oxidation is favored under acidic conditions (lower pH).[10] | While counterintuitive, adding a small amount of hydrochloric acid can sometimes stabilize the solution by hindering hydrolysis.[2] However, the primary focus should be on limiting oxygen exposure. |
| Temperature | Increased temperature can increase the rate of chemical reactions. | Store in a cool environment as recommended.[11][12] |
Visual Guides
The following diagrams illustrate the chemical transformation and troubleshooting workflow.
Caption: Chemical pathways for the oxidation of Ferrous Chloride and its reversal.
Caption: Troubleshooting workflow for color change in Ferrous Chloride.
References
- 1. flinnprep.com [flinnprep.com]
- 2. guidechem.com [guidechem.com]
- 3. brainly.in [brainly.in]
- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. redox - Can a solution of FeCl2 go bad over time? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Ferrous chloride tetrahydrate | 13478-10-9 [chemicalbook.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. inorganic chemistry - Why does green ferrous sulfate solution change color to yellow upon addition of hydrochloric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. tskinnersbec.edublogs.org [tskinnersbec.edublogs.org]
Technical Support Center: Optimization of FeCl2-Mediated Reductions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers utilizing ferrous chloride (FeCl2) in reduction reactions, particularly for the conversion of aromatic nitro compounds to anilines.
Troubleshooting Guide
This section addresses common problems encountered during FeCl2-mediated reductions in a question-and-answer format.
Q1: My reaction is incomplete or shows very low conversion. What are the likely causes?
An incomplete reaction is one of the most common issues. Several factors should be investigated:
-
FeCl2 Stoichiometry: Catalytic amounts of FeCl2 are often insufficient. Many procedures require stoichiometric amounts (1.0 equivalent or more) of the iron reagent to drive the reaction to completion.[1][2] Reducing the loading of FeCl2 to catalytic levels (e.g., 10 mol%) can result in very low yields.[1][2]
-
Co-reductant Stoichiometry: FeCl2 is typically a mediator or catalyst and requires a primary reducing agent like sodium borohydride (B1222165) (NaBH4) or hydrazine (B178648) (N2H4·H2O).[3][4] Ensure the co-reductant is used in sufficient excess (e.g., 2.5 equivalents of NaBH4 or 4.0 equivalents of N2H4·H2O).[3][4]
-
Reaction Temperature: Temperature plays a critical role. Lowering the temperature may decrease the conversion rate, while excessively raising it may not improve the yield and could lead to side products.[3] The optimal temperature must be determined empirically for each specific substrate.
-
Reagent Quality: Ensure the FeCl2 and co-reductants are pure and anhydrous where necessary. The purity of the iron salt can be decisive in obtaining high yields.[4]
Q2: The yield of my desired amine is low, despite seeing full consumption of the starting material. What should I check?
Low isolated yield with complete conversion often points to issues with side reactions, product degradation, or work-up procedures.
-
Solvent Choice: The solvent can have a significant impact on the reaction's success.[5] For some systems, ether-based solvents like THF or diethyl ether are optimal.[1][3] In other cases, protic solvents like water or methanol (B129727) are used.[4][6] An improper solvent can lead to side reactions or poor solubility.
-
Work-up Procedure: Amines can be basic and may form salts. During aqueous work-up, ensure the pH is adjusted correctly to avoid losing the product in the aqueous layer. Amine products are typically extracted under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of FeCl2 in these reductions?
Q2: Which functional groups are compatible with FeCl2-mediated reductions?
FeCl2-based systems can be highly chemoselective. For instance, the NaBH4-FeCl2 system has been shown to reduce nitro groups selectively in the presence of sensitive functional groups like esters.[3][5] This makes it a valuable alternative to harsher reducing agents like LiAlH4, which would reduce both functionalities.[8] However, compatibility should always be tested for the specific substrate.
Q3: Can I use FeCl3 instead of FeCl2?
While both iron(II) and iron(III) salts have been used in reduction protocols, iron(II) salts like FeCl2 are often found to be more efficient for certain transformations.[1][2] In some systems using a co-reductant like hydrazine, FeCl3 has been shown to work effectively.[4][9] If using FeCl3, it is likely reduced in situ to the active Fe(II) species.
Key Parameter Optimization
Optimizing reaction parameters is crucial for achieving high yield and selectivity. The following tables summarize data from screening experiments for the reduction of nitroarenes.
Table 1: Effect of Solvent and Temperature on Reaction Conversion
This table shows the impact of different solvents and temperatures on the conversion of a model nitroarene using a NaBH4-FeCl2 system.
| Entry | Solvent | Temperature (°C) | Conversion (%)[3] |
| 1 | THF | 28 | >99 |
| 2 | Dioxane | 28 | 89.1 |
| 3 | CH3CN | 28 | 85.6 |
| 4 | DCM | 28 | 70.3 |
| 5 | THF | 15 | 95.2 |
| 6 | THF | 40 | 92.3 |
Conditions: 1.0 equiv. FeCl2, 2.5 equiv. NaBH4, 12 hours under nitrogen atmosphere.[3]
Table 2: Optimal Conditions for NaBH4-FeCl2 Mediated Nitro Reduction
The following conditions were identified as optimal for the selective reduction of ester-substituted nitroarenes.[3][5]
| Parameter | Optimized Condition |
| Substrate | 1.0 equiv. (3.8 mmol) |
| FeCl2 | 1.0 equiv. (3.8 mmol) |
| NaBH4 | 2.5 equiv. (9.5 mmol) |
| Solvent | THF (10 mL) |
| Temperature | 25–28 °C |
| Reaction Time | 12 hours |
| Atmosphere | Nitrogen |
| Resulting Yield | Up to 96% (isolated) |
Experimental Protocols
General Protocol for Selective Reduction of an Aromatic Nitro Compound
This protocol is a representative example for the reduction of a nitroarene containing an ester group using FeCl2 and NaBH4.[5]
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the nitroarene substrate (1.0 equiv.) and anhydrous FeCl2 (1.0 equiv.).
-
Solvent Addition: Add anhydrous THF via syringe. Stir the mixture to dissolve the solids.
-
Initiation: Cool the flask in an ice bath (if necessary) and add sodium borohydride (NaBH4) (2.5 equiv.) portion-wise over 10-15 minutes. Caution: Hydrogen gas may be evolved.
-
Reaction: Allow the reaction mixture to warm to room temperature (25-28 °C) and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding water or a saturated NH4Cl solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[3][5]
Visualized Workflows and Relationships
Troubleshooting Flowchart for Low-Yield Reactions
The following diagram provides a logical workflow for troubleshooting common issues leading to poor reaction outcomes.
Influence of Parameters on Reaction Outcomes
This diagram illustrates the relationship between key experimental parameters and the resulting reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. CATALYTIC REDUCTION OF AROMATIC NITRO COMPOUNDS WITH HYDRAZINE IN THE PRESENCE OF IRON(III) CHLORIDE AND ACTIVE CARBON | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Iron(II) Chloride Tetrahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of commercial-grade iron(II) chloride tetrahydrate (FeCl₂·4H₂O). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Initial solution is yellow, orange, or brown instead of pale green. | Oxidation of Fe(II) to Fe(III) in the commercial reagent. | This is the primary impurity. Proceed with the purification protocol, as the addition of hydrochloric acid and elemental iron is designed to reduce Fe(III) back to Fe(II). |
| Solution turns yellow or brown during the heating and dissolution step. | Oxidation of Fe(II) by atmospheric oxygen, accelerated by heat. | 1. Ensure the solution is sufficiently acidic by maintaining a pH below 2.[1] 2. Add a small excess of elemental iron (powder or turnings) to the solution to reduce any newly formed Fe(III). 3. Consider purging the flask with an inert gas like nitrogen or argon before and during heating. |
| No crystals form upon cooling, or the yield is very low. | 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process was too rapid. 3. The solution is supersaturated.[2] | 1. Reheat the solution and boil off some of the water to concentrate it.[3] 2. Allow the solution to cool slowly to room temperature before moving it to an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure FeCl₂·4H₂O.[2] |
| The final crystals are yellow, brown, or have brown specks. | 1. Incomplete reduction of Fe(III). 2. Oxidation occurred during crystallization or drying. 3. Inadequate washing of the crystals. | 1. Ensure sufficient elemental iron was present during the initial dissolution. 2. Dry the crystals under a vacuum or in a desiccator with an inert atmosphere to minimize contact with air. 3. Wash the crystals with a small amount of ice-cold, deoxygenated water or a dilute, cold HCl solution to remove residual mother liquor containing impurities. |
| The purified crystals quickly turn yellow or brown upon storage. | Exposure to atmospheric oxygen and moisture. | Store the purified crystals in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade iron(II) chloride tetrahydrate?
A1: The most common impurity is iron(III) chloride, which forms due to the oxidation of iron(II).[1] Other potential impurities can include various metal cations and anions like sulfates, depending on the manufacturing process.
Q2: Why is hydrochloric acid added during the purification process?
A2: Hydrochloric acid is added for two main reasons. First, it helps to dissolve the iron(II) chloride and any iron oxides that may be present. Second, maintaining an acidic solution helps to prevent the oxidation of Fe(II) to Fe(III).[1]
Q3: What is the role of the elemental iron (e.g., iron powder or turnings) in the purification?
A3: Elemental iron acts as a reducing agent. It reacts with any iron(III) ions present in the solution, reducing them back to the desired iron(II) state. The liberated hydrogen gas during the reaction also helps to prevent oxidation.
Q4: How can I confirm that the Fe(III) has been removed?
A4: A qualitative test for the presence of Fe(III) ions can be performed by adding a solution of potassium thiocyanate (B1210189) (KSCN) to a small sample of the purified solution. The absence of a blood-red color indicates the absence of significant amounts of Fe(III).
Q5: What is the expected appearance of pure iron(II) chloride tetrahydrate?
A5: Pure iron(II) chloride tetrahydrate typically appears as pale green or blue-green crystals. A yellow or brownish tint is indicative of oxidation to iron(III).
Quantitative Data on Purification
While specific impurity levels can vary between suppliers, the recrystallization method described below is highly effective at removing the primary contaminant, Fe(III).
| Parameter | Commercial Grade (Typical) | After Purification (Expected) |
| Appearance | Pale green to yellowish-brown powder/crystals | Pale green or blue-green crystals |
| Purity | ~95-98% | >99.5% |
| Fe(III) Content | Can be up to several thousand ppm | Significantly reduced, often to below detectable limits with standard qualitative tests. |
Experimental Protocol: Recrystallization of Iron(II) Chloride Tetrahydrate
This protocol details the purification of commercial-grade iron(II) chloride tetrahydrate by reducing iron(III) impurities and subsequent recrystallization.
Materials:
-
Commercial iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Distilled or deionized water
-
Concentrated hydrochloric acid (HCl)
-
High-purity iron powder or iron turnings
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Wash bottle with deoxygenated water (prepared by boiling and cooling under an inert gas)
-
Vacuum desiccator
Procedure:
-
Dissolution and Reduction:
-
In an Erlenmeyer flask, dissolve the commercial iron(II) chloride tetrahydrate in distilled water (e.g., 100 g of FeCl₂·4H₂O in 100 mL of water).
-
Carefully add a small amount of concentrated hydrochloric acid to the solution to lower the pH to approximately 1-2.
-
Add a small amount of high-purity iron powder or turnings (approximately 1-2% by weight of the iron chloride).
-
Gently heat the solution while stirring until all the solid has dissolved and the solution is a clear, pale green. The presence of the elemental iron will reduce any yellow/brown Fe(III) back to green Fe(II).
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities or excess iron powder, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear green solution to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the pale green crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold, deoxygenated distilled water to remove the mother liquor.
-
Perform a final wash with a small amount of cold ethanol (B145695) or acetone (B3395972) to help dry the crystals.
-
-
Drying:
-
Dry the purified crystals thoroughly in a vacuum desiccator to prevent re-oxidation.
-
Visualizations
Caption: Purification workflow for commercial iron(II) chloride tetrahydrate.
Caption: Decision-making diagram for troubleshooting crystallization problems.
References
managing the hygroscopic nature of anhydrous vs hydrated ferrous chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of anhydrous and hydrated ferrous chloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between anhydrous and hydrated ferrous chloride?
A1: The primary difference lies in the presence of water molecules within the crystal structure.
-
Anhydrous Ferrous Chloride (FeCl₂): This form contains no water molecules. It is typically a white to off-white or grey-green solid.[1][2][3] It is highly reactive with atmospheric moisture.[4]
-
Hydrated Ferrous Chloride (FeCl₂·nH₂O): This form has water molecules incorporated into its crystal lattice, known as water of hydration. The most common form is ferrous chloride tetrahydrate (FeCl₂·4H₂O), a pale green crystalline solid.[3][5] It also exists as a dihydrate (FeCl₂·2H₂O).[3]
Q2: Why are both forms of ferrous chloride considered hygroscopic?
A2: Hygroscopy is the ability of a substance to attract and hold water molecules from the surrounding environment.[6]
-
Anhydrous FeCl₂ is extremely hygroscopic because of its strong affinity for water, readily absorbing moisture to form hydrates.[1][4]
-
Hydrated FeCl₂ is also hygroscopic and can be deliquescent, meaning it can absorb enough moisture from the air to dissolve into a liquid solution.[1] Ferrous chloride tetrahydrate (FeCl₂·4H₂O) may begin to deliquesce at a relative humidity of around 55%.[7]
Q3: Which form of ferrous chloride should I use for my experiment?
A3: The choice depends entirely on your experimental requirements, particularly the sensitivity of your reaction to water. Water can act as a reactant, a catalyst, or a solvent, and its unintended presence can alter reaction kinetics and product formation.[8] Use the decision pathway below to guide your selection.
Q4: What are the visual signs of improper storage or degradation?
A4: Visual cues can indicate that your ferrous chloride has been compromised by moisture or air.
-
Anhydrous FeCl₂: The white/grey-green powder will become clumpy and may start to appear pale green as it hydrates.[1]
-
Hydrated FeCl₂·4H₂O: The pale green crystals will appear wet or may have fully deliquesced into a greenish liquid.
-
Oxidation: Both forms can oxidize in the presence of air and moisture, gradually turning a yellowish or brownish color due to the formation of ferric (Fe³⁺) compounds.[1][9]
Troubleshooting Guides
Q1: Problem - The mass of my anhydrous ferrous chloride keeps increasing on the analytical balance.
A1: Cause: This is a classic sign of a hygroscopic compound absorbing atmospheric moisture.[10][11] The longer the material is exposed to air, the more water it will absorb, causing the weight to drift upwards.
Solution:
-
Work Quickly: Minimize the time the container is open and the compound is exposed to the air.
-
Use Weighing by Difference: This is the most accurate method for weighing hygroscopic solids. Instead of weighing the compound directly, you weigh the sealed container before and after transferring the solid. The difference in mass is the amount of compound transferred. See Protocol 1 for the detailed procedure.[12]
-
Controlled Environment: If possible, handle and weigh the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) or in a balance chamber with a desiccant.[13][14]
Q2: Problem - My reaction is water-sensitive, but I suspect my "anhydrous" ferrous chloride is contaminated with water.
A2: Cause: Anhydrous ferrous chloride may have been improperly handled or stored, leading to water absorption. The manufacturer's seal may have been compromised, or it may have been exposed to air during previous use.
Solution:
-
Verification: Before a critical experiment, you can verify the water content. The gold standard for water determination is Karl Fischer titration. Thermogravimetric Analysis (TGA) can also quantify water loss upon heating.[13]
-
Drying/Dehydration: While challenging, you can attempt to dry the material. Heating the hydrated salt must be done carefully in a stream of dry hydrogen chloride (HCl) gas to prevent hydrolysis, which forms iron oxides.[15] Simply heating in a vacuum is often insufficient and can lead to decomposition.[8] For non-critical applications, drying in a vacuum oven over a strong desiccant like phosphorus pentoxide may remove some adsorbed surface moisture.
-
Use a Fresh Bottle: The most reliable solution is to open a new, factory-sealed bottle of anhydrous ferrous chloride and handle it exclusively under an inert atmosphere.
Q3: Problem - My ferrous chloride has turned yellow-brown. Is it still usable?
A3: Cause: The color change indicates oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion.[1][9] This happens when the compound is exposed to air (oxygen) and moisture.
Solution:
-
For Non-Critical Applications: If the exact oxidation state of the iron is not crucial for your application (e.g., as a simple source of iron or chloride ions in some contexts), it might still be usable, but the purity is compromised.
-
For Sensitive Reactions: If your experiment requires pure Fe(II), the material should be discarded. The presence of Fe(III) can interfere with reactions, alter catalytic activity, and lead to irreproducible results.
-
Prevention: Always store ferrous chloride in tightly sealed containers, and for the anhydrous form, purge the container with an inert gas like nitrogen or argon before sealing.[4]
Quantitative Data Summary
The table below summarizes key quantitative data for anhydrous and common hydrated forms of ferrous chloride.
| Property | Anhydrous Ferrous Chloride (FeCl₂) | Ferrous Chloride Dihydrate (FeCl₂·2H₂O) | Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O) |
| Molar Mass | 126.75 g/mol [3] | 162.78 g/mol [3] | 198.81 g/mol [3][5] |
| Appearance | White/off-white solid[3] | Pale green solid[3] | Pale green/blue-green solid[1][3] |
| Density | 3.16 g/cm³[3] | 2.39 g/cm³[3] | 1.93 g/cm³[3][5] |
| Melting Point | 677 °C[3] | 120 °C[3] | 105-115 °C (loses 2 H₂O)[3][8] |
| Solubility in Water | 68.5 g/100 mL (20 °C)[3] | Soluble | Soluble[5] |
| Hygroscopicity | Highly hygroscopic[4] | Hygroscopic | Deliquescent[1] |
| Stability vs. RH | Unstable in moist air | Stable below ~20% RH[16] | Stable above ~20% RH[16] |
Experimental Protocols & Workflows
Protocol 1: Accurate Weighing of Anhydrous Ferrous Chloride by Difference
This protocol minimizes error from water absorption during weighing.[12]
Materials:
-
Analytical balance (4 decimal places)
-
Spatula
-
Sealed container of anhydrous FeCl₂
-
Receiving vessel (e.g., flask for your reaction)
-
Gloves or finger cots
Procedure:
-
Ensure the analytical balance is clean and zeroed.
-
Place the closed, sealed container of anhydrous FeCl₂ onto the balance pan. Close the balance doors.
-
Record the stable mass. This is your Initial Mass (M₁) .
-
Remove the container from the balance.
-
Working quickly and, if possible, under a flow of inert gas, open the container and use a clean spatula to transfer an approximate amount of the solid into your receiving vessel.
-
Do not place the receiving vessel on the balance.
-
Immediately and securely reseal the original FeCl₂ container. Wipe off any fingerprints.
-
Place the sealed container back onto the same analytical balance and close the doors.
-
Record the new stable mass. This is your Final Mass (M₂) .
-
Calculate the mass transferred: Mass of FeCl₂ = M₁ - M₂.
Protocol 2: General Workflow for Handling Hygroscopic Ferrous Chloride
This workflow outlines the best practices for maintaining the integrity of anhydrous or hydrated ferrous chloride from storage to experimental use.
References
- 1. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]
- 2. Ferrous Chloride | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. brainly.in [brainly.in]
- 7. ssgreatbritain.org [ssgreatbritain.org]
- 8. reddit.com [reddit.com]
- 9. digital.csic.es [digital.csic.es]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 14. reddit.com [reddit.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. tandfonline.com [tandfonline.com]
why is my iron(II) chloride solution turning brown upon heating
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the discoloration of iron(II) chloride (FeCl₂) solutions. It is intended for researchers, scientists, and professionals in drug development who may encounter this issue during their experiments.
Troubleshooting Guide: My Iron(II) Chloride Solution Turned Brown
If you observe your typically pale green iron(II) chloride solution turning yellow or brown, especially upon heating, it is a sign of chemical transformation. Follow these steps to diagnose and address the issue.
Immediate Action:
-
Stop Heating: If the discoloration occurs during heating, immediately remove the solution from the heat source to slow down the reaction rate.
-
Assess the Extent: A slight yellowing may be reversible, while a dark brown color or the formation of a precipitate indicates significant degradation.
Troubleshooting Steps:
| Symptom | Probable Cause | Recommended Action |
| Solution turns yellow/brown upon heating. | Oxidation and Hydrolysis: The primary cause is the oxidation of iron(II) (Fe²⁺) to iron(III) (Fe³⁺), followed by the hydrolysis of Fe³⁺ to form brown iron(III) hydroxides and oxides.[1][2] Heating significantly accelerates both processes. | 1. Acidify the solution: Add a small amount of hydrochloric acid (HCl) to lower the pH. This will shift the equilibrium away from hydrolysis products.[3][4] 2. Deoxygenate: For future preparations, use deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) to minimize oxidation.[3] |
| Solution is brown even at room temperature. | Prolonged Exposure to Air: Iron(II) is sensitive to atmospheric oxygen and will oxidize over time even without heating.[2][4] | 1. Check Storage Conditions: Ensure the solution is stored in a tightly sealed container with minimal headspace to reduce contact with air.[5] 2. Consider Re-reduction: For some applications, adding a small piece of metallic iron (Fe) can reduce the Fe³⁺ back to Fe²⁺.[6][7] |
| A brown precipitate forms. | Advanced Hydrolysis: Significant formation of insoluble iron(III) hydroxide (B78521) (Fe(OH)₃) and iron(III) oxide-hydroxide (FeO(OH)).[1][8][9] | 1. Acidification: Adding sufficient HCl may redissolve the precipitate. 2. Filtration: If the precipitate is undesirable for your experiment, it can be removed by filtration, but be aware that the concentration of your iron solution will be altered. 3. Fresh Preparation: It is often best to prepare a fresh solution using the preventative measures outlined in the experimental protocols below. |
Frequently Asked Questions (FAQs)
Q1: Why is my iron(II) chloride solution turning brown?
A1: The brown color is due to the formation of iron(III) compounds. This occurs in a two-step process:
-
Oxidation: Colorless or pale green iron(II) ions (Fe²⁺) are oxidized to iron(III) ions (Fe³⁺). The primary oxidant is usually dissolved oxygen from the air.[2][4]
-
Hydrolysis: The iron(III) ions react with water in a process called hydrolysis.[8][9][10] This reaction forms various brown-colored species, including iron(III) hydroxide (Fe(OH)₃) and iron(III) oxide-hydroxide (FeO(OH)), which can be insoluble.[1][8]
Q2: Why does heating accelerate the browning of the solution?
A2: Heating increases the rate of both the oxidation and hydrolysis reactions. Higher temperatures provide the necessary activation energy for the oxidation of Fe²⁺ by dissolved oxygen and also promote the hydrolysis of Fe³⁺.[2]
Q3: How does pH affect the stability of my iron(II) chloride solution?
A3: The stability of an iron(II) chloride solution is highly dependent on pH.
-
Acidic Conditions (Low pH): In acidic solutions, the hydrolysis of Fe³⁺ is suppressed. A higher concentration of H⁺ ions shifts the equilibrium away from the formation of iron(III) hydroxides, thus keeping the iron ions in solution and preventing the brown color from forming.[3][4]
-
Neutral or Alkaline Conditions (Higher pH): In neutral or alkaline solutions, the oxidation of Fe²⁺ is much faster, and the resulting Fe³⁺ readily hydrolyzes to form brown precipitates.[4][11]
Q4: Can I still use my iron(II) chloride solution if it has turned slightly brown?
A4: This depends on your application. If your experiment requires pure Fe²⁺, a brown solution is not suitable as it contains a significant amount of Fe³⁺. For applications where the presence of Fe³⁺ is acceptable, it might still be usable. However, for quantitative work, it is always recommended to use a freshly prepared, pale green solution.
Q5: How can I prevent my iron(II) chloride solution from turning brown?
A5: To maintain a stable iron(II) chloride solution, you should:
-
Use deoxygenated water: Boil the water before use and cool it under an inert atmosphere (like nitrogen or argon) to remove dissolved oxygen.[3]
-
Acidify the solution: Add a small amount of hydrochloric acid to keep the pH low (a pH of 5.5 or lower is often recommended).[3]
-
Store it properly: Keep the solution in a tightly sealed container with minimal headspace to prevent exposure to atmospheric oxygen. Storing it in a dark place can also be beneficial.
Quantitative Data Summary
The rate of Fe(II) oxidation is influenced by several factors. The table below summarizes these relationships.
| Factor | Effect on Fe(II) Oxidation Rate | Reason |
| Temperature | Increases with increasing temperature.[2] | Provides higher kinetic energy, overcoming the activation energy for the reaction with oxygen. |
| pH | Increases significantly with increasing pH.[12][13][14] | The formation of Fe(II) hydroxide species, which are more rapidly oxidized than the free Fe²⁺ ion, is favored at higher pH. |
| Dissolved Oxygen | Increases with higher concentrations of dissolved oxygen.[12] | Oxygen is the primary oxidizing agent in this reaction. |
| Chloride Ions | Can form complexes with iron, influencing stability.[15] | The specific effect can be complex and depends on overall solution composition. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Iron(II) Chloride Solution
This protocol describes the preparation of an iron(II) chloride solution with enhanced stability against oxidation.
Materials:
-
Iron(II) chloride (FeCl₂ or its hydrate)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flask
-
Heating plate/stirrer
Procedure:
-
Deoxygenate the Water: Place the required volume of deionized water in a flask. Heat the water to boiling for 15-20 minutes. Allow it to cool to room temperature while bubbling a gentle stream of nitrogen or argon through it.
-
Acidify the Water: While maintaining the inert gas atmosphere, add a sufficient amount of concentrated HCl to the deoxygenated water to reach a final pH of around 2-3. For example, adding about 2 mL of concentrated HCl per 500 mL of solution is a common practice.[16]
-
Dissolve the Iron(II) Chloride: Weigh the required amount of iron(II) chloride and dissolve it in the acidified, deoxygenated water. Stir gently until fully dissolved.
-
Final Volume Adjustment: Bring the solution to the final desired volume with deoxygenated, acidified water in a volumetric flask.
-
Storage: Transfer the solution to a tightly sealed storage bottle, flushing the headspace with inert gas before sealing. Store in a cool, dark place.
Visualizations
The following diagrams illustrate the chemical processes leading to the browning of iron(II) chloride solutions.
Caption: Oxidation pathway of Iron(II) to Iron(III).
Caption: Hydrolysis of Iron(III) leading to brown precipitates.
Caption: Logic diagram for preventing the browning of Iron(II) solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sciencemadness Discussion Board - Stabilization of iron(II) by acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Oxidation of nanomolar levels of Fe(II) with oxygen in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. mdpi.com [mdpi.com]
- 16. chemtalk.com.au [chemtalk.com.au]
Technical Support Center: Synthesis of Iron Oxide Nanoparticles from FeCl₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of iron oxide nanoparticles using ferrous chloride (FeCl₂).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of iron oxide nanoparticles, focusing on improving the final yield and quality of the product.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Nanoparticles | Incomplete precipitation of iron ions. | Optimize the pH of the reaction mixture. For co-precipitation of Fe²⁺ and Fe³⁺, a pH above 9 is recommended to ensure both iron species precipitate.[1] Using a strong base like NaOH can facilitate this. |
| Oxidation of Fe²⁺ to Fe³⁺ before precipitation. | Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon gas) to prevent unwanted oxidation.[2] | |
| Inappropriate Fe³⁺/Fe²⁺ molar ratio. | The stoichiometric ratio of Fe³⁺ to Fe²⁺ is crucial. A molar ratio of 2:1 is commonly used for the synthesis of magnetite (Fe₃O₄).[3] | |
| Insufficient mixing of reactants. | Maintain vigorous and continuous stirring throughout the reaction to ensure uniform mixing and precipitation.[4] High stirring rates (e.g., 10,000 rpm) have been shown to be effective.[5][6] | |
| Large or Aggregated Nanoparticles | Slow addition of the precipitating agent. | Fast addition of the alkaline solution can lead to the formation of smaller nanoparticles.[7] |
| High concentration of precursor salts. | Lowering the concentration of the iron chloride solutions can help control particle size. | |
| Inadequate washing of the final product. | Thoroughly wash the nanoparticles with deionized water and ethanol (B145695) to remove residual salts and prevent aggregation.[2] | |
| Ostwald ripening. | Controlling the reaction time can influence particle size. Shorter reaction times may lead to smaller particles.[8] | |
| Non-uniform Particle Size (High Polydispersity) | Inconsistent reaction temperature. | Maintain a constant and optimized reaction temperature. Temperatures around 70-80°C are often cited for good results.[5][6][9] |
| Localized pH variations during precipitation. | Ensure rapid and uniform mixing when adding the base to avoid localized high pH zones, which can lead to non-uniform nucleation and growth. | |
| Formation of Non-magnetic or Weakly Magnetic Particles | Incorrect final product phase (e.g., goethite instead of magnetite). | Control the pH carefully. The formation of phases like goethite can occur at lower pH values. A pH above 9 is generally required for magnetite.[1] |
| Oxidation of magnetite (Fe₃O₄) to maghemite (γ-Fe₂O₃) or hematite (B75146) (α-Fe₂O₃). | Perform the synthesis and washing steps under an inert atmosphere.[2] Washing with degassed water can also minimize oxidation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing magnetite (Fe₃O₄) nanoparticles from FeCl₂ and FeCl₃?
An optimal pH is crucial for the successful synthesis of magnetite nanoparticles. The precipitation of Fe³⁺ ions occurs at a pH of around 3-4, while Fe²⁺ ions precipitate at a pH of 8-9.[1] Therefore, to co-precipitate both ions and form magnetite, a pH value of over 9 is generally required, with some studies recommending a pH of around 11 for optimal results.[1]
Q2: How does the temperature affect the yield and size of the nanoparticles?
Reaction temperature significantly influences the size and crystallinity of the synthesized nanoparticles. While some methods are performed at room temperature[7], many protocols recommend elevated temperatures, typically between 70°C and 80°C.[5][6][9] Increasing the reaction temperature can lead to larger and more crystalline nanoparticles. However, precise temperature control is essential for reproducibility.
Q3: What is the importance of the Fe³⁺/Fe²⁺ molar ratio?
The molar ratio of ferric (Fe³⁺) to ferrous (Fe²⁺) ions is a critical parameter in the synthesis of magnetite (Fe₃O₄). The stoichiometric reaction requires a molar ratio of 2:1 (Fe³⁺:Fe²⁺). Deviating from this ratio can lead to the formation of other iron oxide phases and a lower yield of magnetite.[3]
Q4: Is an inert atmosphere necessary for the synthesis?
Yes, using an inert atmosphere, such as nitrogen (N₂) or argon (Ar), is highly recommended.[2] The presence of oxygen can lead to the oxidation of Fe²⁺ ions to Fe³⁺ before precipitation, disrupting the required molar ratio and leading to the formation of non-magnetic iron oxide phases. It also helps prevent the oxidation of the final magnetite nanoparticles.
Q5: How can I prevent the agglomeration of nanoparticles after synthesis?
Nanoparticle agglomeration is a common issue due to their high surface energy. To prevent this:
-
Thorough Washing: Wash the nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts.[2]
-
Surface Coating: Functionalizing the nanoparticle surface with stabilizing agents or polymers can prevent agglomeration.
-
Ultrasonication: Using an ultrasonic bath during the washing or dispersion steps can help break up agglomerates.[10]
Experimental Protocols
Protocol 1: Co-precipitation of Magnetite (Fe₃O₄) Nanoparticles
This protocol is a standard method for synthesizing magnetite nanoparticles.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Permanent magnet
-
Centrifuge
Procedure:
-
Dissolve FeCl₂·4H₂O and FeCl₃·6H₂O in deionized water in the three-neck flask at a 1:2 molar ratio (Fe²⁺:Fe³⁺).
-
Heat the solution to the desired temperature (e.g., 80°C) under vigorous stirring and a continuous flow of inert gas (N₂ or Ar).
-
Rapidly add the alkaline solution (e.g., NH₄OH or NaOH) to the iron chloride solution until the pH reaches a value between 10 and 11.
-
A black precipitate of magnetite nanoparticles will form immediately.
-
Continue stirring for 1-2 hours at the set temperature.
-
Cool the mixture to room temperature.
-
Separate the nanoparticles from the solution using a strong permanent magnet.
-
Decant the supernatant and wash the nanoparticles several times with deionized water and then with ethanol.
-
Dry the nanoparticles in a vacuum oven.
Visualizations
Experimental Workflow for Co-precipitation
Caption: Workflow for the co-precipitation synthesis of magnetite nanoparticles.
Logical Relationship of Factors Affecting Nanoparticle Yield
Caption: Key parameters influencing the yield of nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. instanano.com [instanano.com]
- 3. Synthesis and characterization of ultra-small superparamagnetic iron oxide nanoparticles thinly coated with silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ppjp.ulm.ac.id [ppjp.ulm.ac.id]
- 7. my.che.utah.edu [my.che.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. instanano.com [instanano.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Safe Handling of Ferrous Chloride Tetrahydrate (FeCl2·4H2O) with Strong Oxidizing Agents
This technical support guide is intended for researchers, scientists, and drug development professionals working with Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O). It provides essential information for identifying and mitigating the risks associated with its incompatibility with strong oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What is Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O) and why is it reactive?
Ferrous Chloride Tetrahydrate is a hydrated iron(II) chloride salt. The iron is in the +2 oxidation state (ferrous), which is readily oxidized to the more stable +3 oxidation state (ferric). This makes FeCl₂·4H₂O a reducing agent, prone to vigorous and exothermic reactions when it comes into contact with strong oxidizing agents.[1][2][3]
Q2: What are strong oxidizing agents I should be concerned about?
Common laboratory strong oxidizing agents that are incompatible with FeCl₂·4H₂O include, but are not limited to:
-
Potassium permanganate (B83412) (KMnO₄)
-
Hydrogen peroxide (H₂O₂)
-
Nitric acid (HNO₃)
-
Perchloric acid (HClO₄)
-
Chlorates, perchlorates, and nitrates
-
Halogens (e.g., chlorine, bromine)
Q3: What are the primary hazards of mixing FeCl₂·4H₂O with a strong oxidizing agent?
The primary hazards include:
-
Rapid and significant heat generation (exothermic reaction): This can lead to boiling of solvents, pressure buildup in closed systems, and potentially a runaway reaction.
-
Generation of hazardous gases: Depending on the reactants, toxic or corrosive gases like chlorine or nitrogen oxides can be produced.[2]
-
Fire and explosion: The heat generated can ignite flammable materials, and in some cases, the reaction mixture itself can be explosive.
Q4: How should I store FeCl₂·4H₂O to prevent accidental contact with oxidizing agents?
Store FeCl₂·4H₂O in a cool, dry, well-ventilated area, separate from all oxidizing agents. It is also sensitive to air, moisture, and light, so it should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen. Do not store on wooden shelves.
Q5: What personal protective equipment (PPE) is required when handling FeCl₂·4H₂O and strong oxidizers?
At a minimum, all laboratory personnel must wear:
-
Safety glasses with side shields or splash goggles.
-
A flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Long pants and closed-toe shoes. When there is a risk of a splash hazard or a highly exothermic reaction, a face shield and portable blast shield are also required.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Immediate Action | Prevention |
| Unexpected and rapid temperature increase | Incompatibility reaction between FeCl₂·4H₂O and an oxidizing agent. | 1. Cease addition of reagents. 2. If safe, immerse the reaction vessel in an ice bath. 3. Alert personnel in the immediate area. 4. If the reaction is uncontrollable, evacuate the area and contact emergency services. | - Conduct a thorough risk assessment before the experiment. - Add reagents slowly and in small portions with cooling. |
| Sudden color change (e.g., pale green to yellow/brown, disappearance of purple KMnO₄) | Oxidation of Fe(II) to Fe(III).[4] | 1. Monitor the temperature closely. 2. Be prepared for potential heat generation. | - Understand the expected reaction stoichiometry and visual cues. - Use dilute solutions to better control the reaction rate. |
| Vigorous gas evolution (bubbling, fizzing) | Formation of gaseous byproducts (e.g., oxygen from H₂O₂ decomposition, chlorine, nitrogen oxides).[2] | 1. Ensure adequate ventilation in a fume hood. 2. Do not stopper the reaction vessel. 3. Be aware of the potential toxicity of the evolved gas. | - Always perform these reactions in a certified chemical fume hood. - Design the experiment to have a controlled release of any gas produced. |
| Formation of a brown precipitate | Formation of iron(III) hydroxide (B78521) or manganese dioxide.[5] | 1. This may indicate the reaction is proceeding as expected, but continue to monitor for excessive heat. | - Characterize expected products before scaling up the reaction. |
Data on Incompatible Reactions
The following table summarizes the reactions of FeCl₂·4H₂O with common strong oxidizing agents. Quantitative data on the heat of reaction can vary significantly based on concentration, scale, and experimental conditions.
| Oxidizing Agent | Balanced Chemical Equation | Observable Phenomena | Potential Hazards | Quantitative Data |
| Potassium Permanganate (KMnO₄) | 3FeCl₂ + KMnO₄ + 2H₂O → Fe(OH)₃ + 2FeCl₃ + MnO₂ + KOH[5] | - Rapid disappearance of the purple permanganate color. - Formation of a brown/black precipitate (MnO₂ and Fe(OH)₃). - Significant heat generation. | - Highly exothermic, potential for boiling and splashing. | Temperature increase is significant but dependent on reactant concentrations. |
| Hydrogen Peroxide (H₂O₂) | 2Fe²⁺ + H₂O₂ + 2H⁺ → 2Fe³⁺ + 2H₂O (Overall Fenton's reaction) | - Vigorous gas evolution (oxygen). - The solution may turn from pale green to yellow/brown. - Substantial heat generation. | - Catalytic decomposition of H₂O₂ can be very rapid and difficult to control, leading to a runaway reaction.[6] | The reaction is known to be highly exothermic. |
| Nitric Acid (HNO₃) | FeCl₂ + 4HNO₃ → Fe(NO₃)₃ + NO + Cl₂ + 2H₂O[1] | - Evolution of brown gas (NO₂ from the oxidation of NO in air). - Formation of a yellow/brown solution. - Significant heat generation. | - Highly exothermic. - Production of toxic nitrogen oxides and corrosive chlorine gas. | The reaction is strongly exothermic. |
Experimental Protocols
Protocol 1: Risk Assessment for Reactions Involving FeCl₂·4H₂O and Oxidizing Agents
-
Identify Hazards: Clearly identify the oxidizing agent and its concentration. Review the Safety Data Sheets (SDS) for all reactants.
-
Evaluate Risks: Assess the potential for an exothermic reaction, gas evolution, and the formation of hazardous byproducts. Consider the scale of the experiment.
-
Implement Control Measures:
-
Engineering Controls: Use a certified chemical fume hood. Have a cooling bath (ice/water) readily available. Use a blast shield for new or scaled-up reactions.
-
Administrative Controls: Develop a standard operating procedure (SOP). Ensure all personnel are trained on the specific hazards. Work during normal hours with other personnel present.
-
Personal Protective Equipment: Wear appropriate PPE as outlined in the FAQ section.
-
-
Emergency Planning: Know the location of the nearest safety shower, eyewash station, and fire extinguisher. Have a plan for quenching the reaction and for emergency evacuation.
Protocol 2: Safe Addition of a Strong Oxidizing Agent to a Solution of FeCl₂·4H₂O
-
Setup:
-
Perform the reaction in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
Ensure the entire setup is within a chemical fume hood.
-
-
Procedure:
-
Dissolve the FeCl₂·4H₂O in the desired solvent in the reaction flask and begin stirring. Allow the solution to cool to the desired starting temperature.
-
Load the oxidizing agent solution into the addition funnel.
-
Add the oxidizing agent dropwise to the stirred FeCl₂·4H₂O solution.
-
Carefully monitor the temperature of the reaction mixture. Maintain the temperature within a safe, predetermined range by controlling the addition rate and the cooling bath.
-
If the temperature rises rapidly, immediately stop the addition and apply more cooling.
-
Once the addition is complete, continue to stir the reaction mixture and monitor the temperature until it stabilizes.
-
Visual Guides
Caption: Troubleshooting workflow for unexpected reactions.
Caption: Generalized pathway for the oxidation of ferrous chloride.
References
- 1. FeCl2 + 4 HNO3 → Fe(NO3)3 + NO + Cl2 + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 2. Exothermic metal–acid reactions | Class experiment | RSC Education [edu.rsc.org]
- 3. ajsonline.org [ajsonline.org]
- 4. quora.com [quora.com]
- 5. 3 FeCl2 + KMnO4 + 2 H2O → Fe(OH)3 + 2 FeCl3 + MnO2 + KOH - Balanced equation | Chemical Equations online! [chemequations.com]
- 6. quora.com [quora.com]
Technical Support Center: Safe Handling and Disposal of Iron(II) Chloride Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of iron(II) chloride (FeCl₂) waste in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with iron(II) chloride?
A1: Iron(II) chloride is harmful if swallowed and can cause serious eye damage.[1][2][3] It is also a corrosive chemical that can cause irritation and burns to the skin and respiratory tract upon contact or inhalation.[4][5] Prolonged or repeated exposure may lead to an accumulation of iron in the body, potentially causing liver damage.[4]
Q2: What personal protective equipment (PPE) is required when handling iron(II) chloride?
A2: When handling iron(II) chloride, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[1][6]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[3][6]
Q3: How should I store iron(II) chloride in the laboratory?
A3: Iron(II) chloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][7] It is sensitive to air and moisture (hygroscopic) and should be stored under an inert gas if possible.[1][2] Keep it segregated from incompatible materials such as strong oxidizing agents.[3]
Q4: What should I do in case of an accidental spill of iron(II) chloride?
A4: In the event of a spill, first ensure proper ventilation and wear the appropriate PPE.[6] For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[6] After the material has been collected, clean the spill area.[1] Do not allow the product to enter drains.[1][2]
Q5: Can I dispose of iron(II) chloride waste down the drain?
A5: No, you should not dispose of iron(II) chloride waste directly down the drain.[2][8] It is considered hazardous waste and must be treated before disposal to prevent environmental contamination.[3] The treated waste may be permissible for drain disposal depending on local regulations and the final concentration of iron.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete precipitation of iron hydroxide (B78521) during waste treatment. | Incorrect pH of the solution. | The optimal pH for the precipitation of iron(III) hydroxide is around 3.5, while for iron(II) hydroxide it is in the range of 7.5-8.5.[2] Carefully monitor and adjust the pH using a calibrated pH meter. |
| The supernatant liquid is still colored after precipitation and settling. | Incomplete oxidation of Fe(II) to Fe(III) before precipitation. | Ensure sufficient oxidizing agent (e.g., hydrogen peroxide) is added and allow adequate reaction time for the complete conversion of ferrous to ferric ions. |
| The precipitate is too fine and has not settled properly. | Allow for a longer settling time. Gentle stirring during the initial precipitation can sometimes help form larger particles. | |
| The final pH of the treated waste is outside the acceptable range for drain disposal. | Over-addition of acid or base during neutralization. | Neutralize the solution carefully by adding the neutralizing agent dropwise while continuously monitoring the pH. If the pH is too high or too low, adjust it back to a neutral range (typically 6-9) before disposal. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe disposal of iron-containing waste.
| Parameter | Value | Notes |
| Wastewater Discharge Limit for Iron | Varies by region (e.g., 2 mg/L in Portugal and Brazil). | Always consult your local and national regulations for specific discharge limits. |
| Optimal pH for Iron(III) Hydroxide Precipitation | ~3.5 | Precipitation of ferric hydroxide is an effective method for iron removal. |
| Optimal pH for Iron(II) Hydroxide Precipitation | 7.5 - 8.5 | Direct precipitation of ferrous hydroxide is also possible but may be less efficient due to its higher solubility compared to ferric hydroxide. |
| Corrosive Waste pH Range | ≤ 2 or ≥ 12.5 | Wastes exhibiting these pH characteristics are considered corrosive hazardous wastes and require neutralization.[9] |
Experimental Protocol: Neutralization and Precipitation of Iron(II) Chloride Waste
This protocol details the conversion of soluble iron(II) chloride into an insoluble iron(III) hydroxide precipitate, which can then be safely disposed of.
Materials:
-
Iron(II) chloride waste solution
-
3% Hydrogen peroxide (H₂O₂)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution (for pH adjustment if needed)
-
pH meter or pH paper
-
Beakers
-
Stirring rod or magnetic stirrer
-
Fume hood
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Work in a Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Dilution: If the iron(II) chloride waste is concentrated, dilute it with water in a large beaker to reduce the concentration and control the reaction rate.
-
Oxidation of Iron(II) to Iron(III):
-
While stirring the diluted waste solution, slowly add 3% hydrogen peroxide. The solution will typically change color from pale green to a reddish-brown as the iron(II) is oxidized to iron(III).
-
Continue adding hydrogen peroxide until the color change is complete, indicating the oxidation is finished.
-
-
Precipitation of Iron(III) Hydroxide:
-
Slowly add 1 M sodium hydroxide solution dropwise to the iron(III) solution while continuously stirring.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding sodium hydroxide until the pH of the solution reaches approximately 7-9. A reddish-brown precipitate of iron(III) hydroxide (Fe(OH)₃) will form.
-
-
Settling and Separation:
-
Turn off the stirrer and allow the precipitate to settle to the bottom of the beaker. This may take some time.
-
Once the precipitate has settled, carefully decant the supernatant (the clear liquid).
-
-
Supernatant Disposal:
-
Check the pH of the supernatant. If it is within the neutral range (typically 6-9, check local regulations), it can usually be disposed of down the drain with plenty of water.
-
If the pH is outside this range, neutralize it with 1 M HCl or 1 M NaOH as needed before disposal.
-
-
Precipitate Disposal:
-
The remaining iron(III) hydroxide precipitate should be collected in a labeled hazardous waste container.
-
Dispose of the solid waste according to your institution's hazardous waste disposal procedures.[10]
-
Workflow for Safe Handling and Disposal of Iron(II) Chloride Waste
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 4. m.youtube.com [m.youtube.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 7. asrs.us [asrs.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal hydroxide - precipitation disposal | UK Science Technician Community [community.preproom.org]
Technical Support Center: Stability of Aqueous Ferrous Chloride
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of aqueous ferrous chloride (FeCl₂) solutions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing aqueous ferrous chloride solutions to ensure stability?
A1: To maximize stability and prevent degradation, aqueous ferrous chloride solutions should be prepared and stored under acidic conditions, ideally at a pH below 4.[1][2] The solution is naturally acidic, with a pH of about 3-4.[2] At this low pH, the rate of oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron is significantly slow.[1][3]
Q2: My pale green ferrous chloride solution has turned yellow or brown. What caused this?
A2: The color change from pale green to yellow or brown is a clear indicator of oxidation.[4][5] The ferrous ions (Fe²⁺) in your solution have been oxidized to ferric ions (Fe³⁺) upon exposure to oxygen in the air.[2][5] Over time, these ferric ions can undergo further reactions to form various colored species, including ferric chloride, iron hydroxides, and iron oxide-hydroxides.[5]
Q3: How exactly does pH influence the rate of oxidation of ferrous chloride?
A3: The oxidation kinetics of ferrous iron are strongly dependent on pH.[3][6]
-
At pH < 4: The oxidation rate is slow and relatively independent of pH. The predominant species is the Fe²⁺ aquo ion, which is less reactive with oxygen.[1]
-
Between pH 5 and 8: The oxidation rate increases dramatically. This is because of the formation of ferrous hydroxide (B78521) species, such as Fe(OH)₂⁰, which are oxidized much more rapidly than Fe²⁺.[1]
-
At pH > 8: The rate of oxidation is fast but becomes independent of pH once again, as the concentration of the highly reactive Fe(OH)₂⁰ species no longer changes significantly with a further increase in pH.[1]
Q4: I am observing a solid precipitate in my ferrous chloride solution. What is it and why did it form?
A4: The precipitate is most likely an iron(III) compound, such as an iron oxyhydroxide (e.g., γ-FeO(OH), α-FeO(OH)) or an amorphous iron hydroxide.[7] This occurs in a two-step process:
-
Oxidation: Ferrous (Fe²⁺) ions are oxidized to ferric (Fe³⁺) ions.
-
Hydrolysis and Precipitation: The newly formed ferric ions react with water (hydrolyze), which can lead to the formation of insoluble precipitates, especially at pH values above 4 or 5.[7][8]
Q5: If I leave my ferrous chloride solution exposed to air, how will its pH change over time?
A5: In an unbuffered solution, the pH will typically decrease as oxidation proceeds. The hydrolysis of ferric ions (Fe³⁺), which are formed during oxidation, releases hydrogen ions (H⁺) into the solution, thereby increasing its acidity and lowering the pH.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellow/Brown) | Oxidation of Fe²⁺ to Fe³⁺ due to exposure to atmospheric oxygen. | 1. Prepare fresh solutions using deoxygenated water (e.g., boiled and cooled, or purged with nitrogen/argon).2. Ensure the solution is acidic (pH < 4). If necessary, add a small amount of hydrochloric acid.[9]3. Store the solution in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen.[2] |
| Precipitate Formation | Oxidation of Fe²⁺ to Fe³⁺ followed by hydrolysis at a pH that is not sufficiently acidic. | 1. Confirm the pH of the solution. If it has risen above 4, the solution is prone to precipitation.2. For future preparations, maintain a pH below 4.3. Once a precipitate has formed, the solution's Fe²⁺ concentration is no longer accurate. It is best to discard it and prepare a fresh solution following the recommendations above. |
| Inconsistent Experimental Results | Degradation of the ferrous chloride stock solution over time, leading to a lower effective concentration of Fe²⁺. | 1. Always use freshly prepared ferrous chloride solutions for assays and experiments that are sensitive to iron's oxidation state.2. If a solution must be stored, keep it in a dark, cold environment under an inert atmosphere and re-verify its concentration before use. |
Quantitative Data on pH and Oxidation
The rate of ferrous iron oxidation is governed by the relative concentrations of different hydrolyzed Fe(II) species, each with a distinct reaction rate.
Table 1: Relationship Between pH and Ferrous Iron (Fe²⁺) Oxidation Rate
| pH Range | Predominant Fe(II) Species | Relative Oxidation Rate | pH Dependence |
|---|---|---|---|
| < 4 | Fe²⁺ | Slow | Independent of pH[1] |
| 5 - 8 | Fe(OH)⁺, Fe(OH)₂⁰ | Rapidly Increasing | Strongly dependent on pH[1][6] |
| > 8 | Fe(OH)₂⁰ | Fast | Independent of pH[1] |
This table summarizes the kinetic principles described in the literature. The overall oxidation rate can be expressed by the equation: -d[Fe²⁺]/dt = k₁[Fe²⁺] + k₂[Fe(OH)⁺] + k₃[Fe(OH)₂⁰], where the rate constant for the oxidation of Fe(OH)₂⁰ is many orders of magnitude greater than for Fe²⁺.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Ferrous Chloride Stock Solution
This protocol describes the preparation of a 1 M FeCl₂ solution with enhanced stability.
-
Deoxygenate Water: Take a suitable volume of high-purity distilled or deionized water. Deoxygenate it by boiling for 30 minutes and then allowing it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon), or by purging with the inert gas for at least one hour.
-
Acidify Water: To the deoxygenated water, add a sufficient amount of concentrated hydrochloric acid (HCl) to adjust the pH to approximately 3.0-3.5. This acidic environment inhibits oxidation.
-
Weigh Ferrous Chloride: In a controlled atmosphere (e.g., a glove box) if possible, weigh the required amount of ferrous chloride (FeCl₂ or its hydrate (B1144303), e.g., FeCl₂·4H₂O). Adjust the mass based on the molecular weight of the hydrate used.
-
Dissolve: Slowly add the weighed ferrous chloride to the acidified, deoxygenated water while stirring until it is completely dissolved. The resulting solution should be a pale green color.[10]
-
Storage: Immediately transfer the solution to a clean, airtight container. Purge the headspace with an inert gas before sealing. Store in a cool, dark place.
Visualizations
Caption: Chemical pathway of aqueous ferrous chloride instability.
Caption: Experimental workflow for testing FeCl₂ stability at various pH levels.
Caption: Troubleshooting logic for unstable ferrous chloride solutions.
References
- 1. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hou Jan Industrial Co., Ltd. - Ferrous Chloride Solution [houjan.com.tw]
- 3. ferrous iron oxidation [uvm.edu]
- 4. chemicalds.com [chemicalds.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Example 9.--Kinetic Oxidation of Dissolved Ferrous Iron with Oxygen [wwwbrr.cr.usgs.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Iron(II) chloride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Iron(II) Chloride and Iron(III) Chloride as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Iron, being the most abundant and one of the least expensive transition metals, offers a sustainable and environmentally benign alternative to precious metal catalysts like palladium, rhodium, and ruthenium. Among its various salts, iron(II) chloride (FeCl₂) and iron(III) chloride (FeCl₃) are frequently employed as catalysts in a wide array of organic transformations. Their efficacy, however, is dictated by the distinct chemical properties inherent to the +2 and +3 oxidation states of iron.
This guide provides an objective comparison of the catalytic performance of FeCl₂ and FeCl₃, supported by experimental data. We will delve into their fundamental properties, explore their applications in key reaction classes, present detailed experimental protocols, and visualize the underlying principles of their catalytic action.
Fundamental Properties: Lewis Acidity and Redox Activity
The primary distinction between FeCl₂ and FeCl₃ lies in their electronic structure, which governs their behavior as catalysts. Iron(III) is a d⁵ metal center, while Iron(II) is d⁶. This difference has profound implications for their Lewis acidity and redox potential.
-
Lewis Acidity: Iron(III) chloride is a significantly stronger and harder Lewis acid than iron(II) chloride.[1][2] The higher positive charge and smaller ionic radius of the Fe³⁺ ion make it a more effective electron pair acceptor. This property is central to its role in activating electrophiles. In some cases, FeCl₃ can undergo in situ disproportionation to form the highly Lewis acidic ion-paired species [FeCl₂]⁺[FeCl₄]⁻, which demonstrates exceptional reactivity.[3][4][5]
-
Redox Potential: The Fe³⁺/Fe²⁺ redox couple is a cornerstone of iron's catalytic versatility.[6] FeCl₂ is readily oxidized to FeCl₃, making it a competent reducing agent in certain contexts and a precursor for catalytic cycles that involve changes in iron's oxidation state (e.g., Fe(II)/Fe(III), Fe(I)/Fe(III)).[6][7] Conversely, FeCl₃ can act as an oxidant. This redox activity is particularly relevant in cross-coupling reactions.
The following diagram illustrates the core properties that determine the primary catalytic roles of FeCl₂ and FeCl₃.
Performance in Lewis Acid Catalysis
Due to its potent Lewis acidity, Iron(III) chloride is the dominant catalyst for reactions proceeding through the activation of electrophiles. It is inexpensive, stable, and effective, often requiring only catalytic amounts.[8]
FeCl₃ is a classic and effective catalyst for Friedel-Crafts alkylation and acylation, promoting the formation of carbon-carbon bonds with aromatic rings.[9] It functions by generating a carbocation or a highly electrophilic acylium ion intermediate. While highly effective, one drawback in alkylations can be over-alkylation, as the product is often more nucleophilic than the starting material.[2]
Table 1: Performance of FeCl₃ in Friedel-Crafts Type Reactions
| Reaction Type | Substrates | Catalyst Loading | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | Indoles, Allylic/Benzylic Alcohols | 10 mol% | Nitromethane, mild conditions | Good to Excellent | [8] |
| Alkylation | α-hydroxy ketene (B1206846) dithioacetals, Indoles | 2.5 mol% | CH₂Cl₂, 25 °C | Excellent | [8] |
| Alkylation | Cyclic ketene dithioacetals, Alcohols | 5 mol% | 1,2-dichloroethane, 80°C | up to 95% | [10] |
| Cascade Cyclization | Benzyl (B1604629) acetate (B1210297), Phenols | N/A | Microwave-assisted | up to 29% (benzyl alcohol) |[11] |
FeCl₃ catalyzes numerous cyclization and condensation reactions to produce a diverse range of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry.[11][12]
Table 2: Performance of FeCl₃ in Heterocycle Synthesis
| Reaction Type | Description | Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Paal-Knorr Synthesis | 2,5-dimethoxytetrahydrofuran + Amines | FeCl₃ | Water, mild conditions | Good to excellent yields of N-substituted pyrroles | [12] |
| Conia-ene Cyclization | 2-alkynic 1,3-dicarbonyl compounds | FeCl₃ | N/A | Stereospecific formation of (E)-alkylidenecyclopentanes | [8] |
| Tandem Cyclization | o-aminophenylacetonitriles + Aldehydes | FeCl₃ | N/A | Moderate to high yields of dihydropyrido[2,3-b:6,5-b']diindoles | [8] |
| Four-Component Coupling | 1,3-dicarbonyl, amine, aldehyde, nitroalkane | FeCl₃ | N/A | Moderate to high yields of functionalized pyrroles |[11] |
Performance in Redox-Mediated Catalysis
Reactions involving catalytic cycles with changing metal oxidation states, such as cross-coupling, often utilize iron precursors that can access lower oxidation states like Fe(0) or Fe(I). While FeCl₃ is sometimes used as the precatalyst, it must be reduced in situ. Iron(II) chloride is often a more direct precursor for such transformations. These iron-catalyzed methods provide an economical and low-toxicity alternative to palladium- or nickel-catalyzed reactions.[13]
Iron-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation.[14][15] The mechanism is complex but is thought to involve Fe(-II), Fe(0), Fe(I), Fe(II), and Fe(III) oxidation states. These reactions are effective for coupling alkyl and aryl halides with Grignard or organolithium reagents.[7][16]
Table 3: Performance of Iron Chlorides in Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Cross-Electrophile Coupling | Aryl chlorides | Alkyl chlorides | Iron/B₂pin₂ | N/A | up to 81% | [17] |
| Kumada Coupling | Alkyl halides | Aryl Grignard reagents | Fe(II) source + TMEDA | N/A | High yields | [7] |
| Imidoyl-Grignard Coupling | Imidoyl chlorides | Grignard reagents | 5 mol% Fe(acac)₃* | THF-NMP, rt, 5 min | 71-96% | [13] |
| Suzuki-Miyaura Coupling | Alkyl bromides | (Hetero)aryl boronic esters | Fe(II) chloride precatalyst | Benzene, 25°C, 24h | Good to Excellent |[18] |
*Note: Fe(acac)₃ is an Fe(III) precatalyst that is reduced in situ to the active catalytic species.
The following diagram shows a generalized experimental workflow for an iron-catalyzed cross-coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for reactions where FeCl₃ and an Fe(II) precursor are used.
This protocol is adapted from methodologies described for the alkylation of indoles with benzylic alcohols using anhydrous FeCl₃.[8]
-
Materials: Anhydrous Iron(III) chloride (10 mol%), Indole (B1671886) (1.0 mmol), Benzyl alcohol (1.2 mmol), Nitromethane (5 mL).
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole and nitromethane. Stir the solution at room temperature until the indole is fully dissolved.
-
Reaction: Add anhydrous FeCl₃ to the solution, followed by the dropwise addition of benzyl alcohol over 5 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired 3-benzylated indole.
This protocol is a generalized procedure based on the iron-catalyzed coupling of aryl chlorides with alkyl chlorides.[17]
-
Materials: Iron precatalyst (e.g., Fe(acac)₃, 5-10 mol%), Ligand (if required), Aryl chloride (1.0 mmol), Alkyl chloride (1.5 mmol), Reducing agent/additive (e.g., B₂pin₂, Mg), Anhydrous solvent (e.g., THF/NMP).
-
Setup: In a glovebox, add the iron precatalyst, ligand, and any solid additives to an oven-dried reaction vial equipped with a stir bar.
-
Reaction: Remove the vial from the glovebox, place it under an inert atmosphere (N₂ or Ar), and add the anhydrous solvent, aryl chloride, and alkyl chloride via syringe. If a Grignard reagent is used, it is typically prepared separately or generated in situ.
-
Monitoring: Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) for the designated time (e.g., 5 minutes to 24 hours). Monitor consumption of the starting material by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slow addition of 1 M HCl.
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then dried over a drying agent (e.g., MgSO₄), filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel.
Mechanistic Considerations
The catalytic cycles for Lewis acid and redox-mediated reactions are fundamentally different.
In a typical Friedel-Crafts acylation, FeCl₃ coordinates to the acyl halide, polarizing the C-Cl bond and generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Cross-coupling reactions are proposed to proceed through a redox cycle. While the exact mechanism is often debated and substrate-dependent, a simplified cycle may involve oxidative addition of an electrophile to a low-valent iron species, transmetalation with a nucleophile, and reductive elimination to form the product and regenerate the catalyst.
Conclusion and Catalyst Selection
The choice between iron(II) chloride and iron(III) chloride is dictated primarily by the desired chemical transformation.
-
Choose Iron(III) Chloride (FeCl₃) for reactions requiring a strong Lewis acid catalyst. It is the superior choice for Friedel-Crafts reactions, heterocycle synthesis via cyclization/condensation, and other transformations that rely on the activation of electrophiles like carbonyls, alcohols, or halides.[8][11][19]
-
Choose Iron(II) Chloride (FeCl₂) (or an Fe(III) precursor with a reductant) for redox-mediated reactions, particularly cross-coupling.[18] Fe(II) provides a more direct entry point into catalytic cycles that shuttle between different oxidation states, essential for processes like oxidative addition and reductive elimination.
By understanding the fundamental differences in Lewis acidity and redox properties, researchers can effectively harness the power of these inexpensive and sustainable iron catalysts for a broad range of applications in organic synthesis and drug development.
References
- 1. sfrbm.org [sfrbm.org]
- 2. quora.com [quora.com]
- 3. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flinnprep.com [flinnprep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. On the Use of Iron in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Iron(III) Chloride Catalysis of the Acetal-Ene Reaction [organic-chemistry.org]
A Comparative Guide to Analytical Techniques for Quantifying Iron(II) in Solution
For researchers, scientists, and professionals in drug development, the accurate quantification of ferrous iron (Fe(II)) in solution is a critical task in a multitude of applications, ranging from monitoring drug stability and formulation to assessing biogeochemical processes. The choice of analytical technique is paramount and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. This guide provides an objective comparison of common analytical techniques for Fe(II) quantification, supported by experimental data and detailed protocols.
Overview of Key Analytical Techniques
The primary methods for the determination of Fe(II) in solution can be broadly categorized into spectrophotometric, atomic absorption/emission, and electrochemical techniques. Spectrophotometric methods, which are widely accessible, rely on the formation of a colored complex with Fe(II). Atomic spectroscopy techniques, while providing high sensitivity, typically measure total iron, requiring a separate step to differentiate the Fe(II) species. Advanced hyphenated techniques can offer direct speciation.
Quantitative Performance Comparison
The selection of an appropriate analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key performance indicators for the most common techniques used for Fe(II) quantification.
| Technique | Principle | Common Reagent/Method | Wavelength (λmax) | Typical Limit of Detection (LOD) | Linear Range | Key Advantages | Potential Disadvantages |
| UV-Vis Spectrophotometry | Colorimetry | Ferrozine | 562 nm | ~0.5 µg/L | 0.01 - 5 mg/L | Simple, cost-effective, high throughput | Potential interference from other metal ions, pH-dependent |
| UV-Vis Spectrophotometry | Colorimetry | 1,10-Phenanthroline (B135089) | 510 nm | ~10 µg/L | 0.1 - 6 mg/L | Stable complex, widely used | Interference from strong oxidizing agents and certain metals[1] |
| Atomic Absorption Spectroscopy (AAS) | Light absorption by free atoms | Flame AAS | 248.3 nm | ~10 µg/L[2] | 0.1 - 5 mg/L | High specificity for iron, robust | Measures total iron (speciation requires pre-treatment), matrix interferences |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Mass-to-charge ratio of ions | LC-ICP-MS | N/A | < 0.5 µg/L | Wide dynamic range (ng/L to mg/L) | Extremely sensitive, isotopic analysis, can be coupled with chromatography for speciation | High instrument cost, potential polyatomic interferences (e.g., ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe⁺)[3][4] |
Experimental Workflows and Logical Relationships
The general workflow for the quantification of Fe(II) in a solution involves several key steps, from sample preparation to data analysis. While specific parameters will vary between techniques, the overall logical progression is similar.
Caption: General workflow for the quantification of iron(II) in solution.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Spectrophotometric Determination of Iron(II) using the Ferrozine Method
This method is based on the reaction of ferrous iron with Ferrozine to form a stable magenta-colored complex with a maximum absorbance at 562 nm.[5][6]
Reagents:
-
Ferrozine Solution (e.g., 1 g/L): Dissolve 0.1 g of Ferrozine in 100 mL of deionized water.
-
Ammonium (B1175870) Acetate (B1210297) Buffer (pH ~5.5): Dissolve 400 g of ammonium acetate in water, add 350 mL of concentrated ammonium hydroxide, and dilute to 1 L.[6]
-
Reducing Agent (for total iron determination, optional): Hydroxylamine (B1172632) hydrochloride (10% w/v) or thioglycolic acid.[7]
-
Iron(II) Standard Stock Solution (e.g., 100 mg/L): Dissolve a known mass of ferrous ammonium sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.[8]
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by diluting the iron(II) stock solution with deionized water to cover the expected concentration range of the samples.
-
Sample Preparation: If necessary, filter the sample to remove particulate matter. If total iron is to be determined, add the reducing agent and allow sufficient time for the reduction of Fe(III) to Fe(II).
-
Color Development: To a specific volume of each standard and sample in a volumetric flask, add the ammonium acetate buffer to adjust the pH, followed by the Ferrozine solution. Dilute to the mark with deionized water.
-
Measurement: Allow the color to develop for at least 10 minutes. Measure the absorbance of each solution at 562 nm using a spectrophotometer, with a reagent blank as the reference.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Fe(II) in the samples from this curve.
Spectrophotometric Determination of Iron(II) using the 1,10-Phenanthroline Method
This method relies on the formation of an orange-red complex between Fe(II) and three molecules of 1,10-phenanthroline.[1][9] The complex is stable and its color intensity is independent of pH in the range of 3 to 9.[9]
Reagents:
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[9]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This acts as a reducing agent to ensure all iron is in the Fe(II) state.[9]
-
Sodium Acetate Solution: To buffer the solution to the optimal pH range (3.2-3.3).[1]
-
Iron(II) Standard Stock Solution: Prepared as described for the Ferrozine method.
Procedure:
-
Preparation of Standards and Samples: Prepare calibration standards as described previously. For each standard and sample, place a known volume into a volumetric flask.
-
Reduction and Complexation: Add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[9]
-
pH Adjustment: Add 8 mL of sodium acetate solution to adjust the pH.[9]
-
Color Development and Measurement: Dilute to the mark with deionized water, mix well, and allow to stand for 10-15 minutes for full color development. Measure the absorbance at 510 nm against a reagent blank.
-
Quantification: Create a calibration curve and determine the sample Fe(II) concentration as described for the Ferrozine method.
Determination of Total Iron by Flame Atomic Absorption Spectroscopy (AAS)
AAS measures the absorption of light by ground-state atoms in a flame. This method determines the total iron concentration. To determine Fe(II) specifically, it must be separated from Fe(III) prior to analysis, or the concentration of Fe(III) must be determined by another method and subtracted from the total iron concentration.
Apparatus:
-
An atomic absorption spectrometer equipped with an iron hollow-cathode lamp and an air-acetylene burner.
Reagents:
-
Iron Standard Solutions: Prepare a series of standards (e.g., 0.5, 1, 2, 5 mg/L) by diluting a certified 1000 mg/L iron standard solution with dilute nitric or hydrochloric acid.
-
Blank Solution: Use the same dilute acid as used for the standards.
Procedure:
-
Instrument Setup: Set the wavelength to 248.3 nm.[2] Optimize the instrument parameters (e.g., slit width, lamp current, gas flow rates) according to the manufacturer's instructions.
-
Sample Preparation: Acidify the samples with nitric or hydrochloric acid to match the matrix of the standards. This also ensures all iron is solubilized. Dilute the samples if the iron concentration is expected to be above the linear range.
-
Calibration and Measurement: Aspirate the blank solution and zero the instrument. Then, aspirate the standard solutions in order of increasing concentration, followed by the samples. Record the absorbance readings for each.
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the iron standards. Determine the total iron concentration in the samples from this curve, accounting for any dilutions.
Conclusion
The choice of an analytical technique for the quantification of Fe(II) in solution requires careful consideration of the specific research or development needs. For routine analysis where high sensitivity is not the primary concern, spectrophotometric methods using Ferrozine or 1,10-phenanthroline offer a cost-effective and reliable solution.[10][11] When high specificity and lower detection limits are required for total iron, Flame AAS is a robust and well-established technique.[12] For applications demanding the highest sensitivity and the ability to perform direct speciation of Fe(II) and Fe(III), hyphenated techniques such as LC-ICP-MS are the gold standard, albeit with a significantly higher cost and complexity.[13][14] By understanding the principles, performance characteristics, and protocols of these methods, researchers can make an informed decision to ensure the accuracy and validity of their results.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 3. A CE-ICP-MS/MS method for the determination of superparamagnetic iron oxide nanoparticles under simulated physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nipponsteel.com [nipponsteel.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 7. matarvattensektionen.se [matarvattensektionen.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. jetir.org [jetir.org]
- 11. nbinno.com [nbinno.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Enhanced Elemental Analysis for Iron Preparations with ICP-MS [lambda-cro.com]
- 14. scirp.org [scirp.org]
A Comparative Guide for Researchers: Ferrous Chloride Tetrahydrate vs. Ferrous Sulfate as an Iron Source
For researchers, scientists, and drug development professionals selecting an appropriate iron source for cell culture, preclinical studies, or formulation development, the choice between different iron salts is critical. This guide provides an objective comparison of two common ferrous iron sources: ferrous chloride tetrahydrate (FeCl₂·4H₂O) and ferrous sulfate (B86663) (FeSO₄·7H₂O), focusing on their performance with supporting experimental data.
Both ferrous chloride and ferrous sulfate are widely utilized to provide essential iron for cellular processes. However, their distinct anionic counterparts, chloride and sulfate, can influence solubility, bioavailability, and cellular interactions. This comparison aims to provide a data-driven overview to inform your selection process.
Quantitative Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from a comparative study investigating the solubility and transport of ferrous chloride and ferrous sulfate in a simulated gastrointestinal and Caco-2 cell model. This in vitro model is a widely accepted tool for predicting intestinal absorption and bioavailability.
| Parameter | Ferrous Chloride (FeCl₂) | Ferrous Sulfate (FeSO₄) | Key Findings |
| Ferrous Iron Solubility (Simulated Digestion) | Higher initial solubility | Lower initial solubility | Ferrous chloride demonstrated greater solubility under simulated gastrointestinal conditions, which can be a predictor of higher bioavailability.[1] |
| Iron Transport Across Caco-2 Cell Monolayers | Higher transport rate | Lower transport rate | Consistent with its higher solubility, ferrous chloride showed a significantly greater amount of ferrous iron transported across the Caco-2 cell monolayers.[1] |
| General Cytotoxicity | Data for direct comparison is limited. However, high concentrations of ferrous iron, in general, can induce cytotoxicity. | High concentrations of ferrous sulfate have been shown to be cytotoxic in various cell lines, including human lymphocytes and astrocytic cell lines.[2][3] | While direct comparative toxicity studies are scarce, it is plausible that the cytotoxicity is primarily driven by the ferrous iron concentration rather than the counter-ion at physiologically relevant concentrations. |
Experimental Protocols
A detailed understanding of the methodologies used to generate comparative data is crucial for interpretation. Below is a representative protocol for assessing iron bioavailability using an in vitro digestion/Caco-2 cell culture model, adapted from studies in the field.
In Vitro Digestion and Caco-2 Cell Iron Uptake Protocol
1. Caco-2 Cell Culture:
-
Caco-2 cells are seeded onto permeable polycarbonate membrane inserts in a 12-well plate.
-
The cells are cultured for 21 days to allow for spontaneous differentiation into a monolayer of enterocyte-like cells, which mimic the intestinal barrier.
2. In Vitro Digestion:
-
A solution of either ferrous chloride tetrahydrate or ferrous sulfate is prepared.
-
The iron salt solution is subjected to a simulated gastric digestion (e.g., incubation with pepsin at pH 2.0 for 1 hour at 37°C).
-
This is followed by a simulated intestinal digestion (e.g., adjustment of pH to 7.0 and incubation with pancreatin (B1164899) and bile salts for 2 hours at 37°C).
3. Iron Uptake Assay:
-
The digested iron solution is applied to the apical side of the differentiated Caco-2 cell monolayers.
-
The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.
-
After incubation, the apical solution is removed, and the cell monolayers are washed with a buffer to remove surface-bound iron.
4. Quantification of Iron Uptake:
-
The amount of iron transported across the cell monolayer can be measured in the basolateral medium.
-
Alternatively, the cells can be lysed, and the intracellular iron content can be quantified.
-
Iron quantification is typically performed using atomic absorption spectrometry or colorimetric assays.
Visualizing the Mechanism: Iron Absorption Pathway
The primary pathway for the absorption of non-heme iron, such as that from ferrous chloride and ferrous sulfate, occurs in the duodenum and is mediated by the Divalent Metal Transporter 1 (DMT1). The following diagram illustrates this key signaling pathway.
References
A Comparative Guide to the Characterization of FeCl2·4H2O Crystals: XRD vs. Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of X-ray Diffraction and Raman Spectroscopy for the structural and vibrational analysis of iron(II) chloride tetrahydrate (FeCl2·4H2O), complete with experimental data and detailed protocols.
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) is a crucial inorganic salt with applications ranging from a reducing agent in chemical synthesis to its use in pharmaceuticals and wastewater treatment. Precise characterization of its crystalline structure and vibrational properties is paramount for quality control, stability studies, and understanding its behavior in various applications. This guide provides a comprehensive comparison of two primary analytical techniques for the solid-state characterization of FeCl₂·4H₂O: X-ray Diffraction (XRD) and Raman Spectroscopy.
Principles of the Techniques
X-ray Diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the crystallographic structure of a material. When a crystalline sample is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. The resulting diffraction pattern is unique to a specific crystalline phase and provides information on the crystal system, space group, and lattice parameters.
Raman Spectroscopy is a vibrational spectroscopy technique that probes the chemical bonds and molecular structure of a material. When a sample is illuminated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecules. The resulting Raman spectrum provides a molecular fingerprint of the sample, revealing information about its chemical composition, polymorphism, and the presence of impurities or degradation products.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data obtained from the characterization of FeCl₂·4H₂O using XRD and Raman spectroscopy.
X-ray Diffraction Data
The crystal structure of FeCl₂·4H₂O has been determined to be monoclinic with the space group P2₁/c.[1][2][3][4] The Powder Diffraction File (PDF) number for this compound is 01-071-0668, which serves as a standard reference for its diffraction pattern.[1][2]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2][3][4] |
| Space Group | P2₁/c | [1][2][3][4] |
| a (Å) | 5.885 - 5.916 | [1] |
| b (Å) | 7.117 - 7.180 | [1] |
| c (Å) | 8.505 - 8.514 | [1] |
| β (°) | 111.09 - 111.11 | [1] |
Table 1: Crystallographic Data for FeCl₂·4H₂O.
A representative set of prominent peaks from the powder XRD pattern of FeCl₂·4H₂O is presented below.
| 2θ (degrees) | (hkl) Miller Indices |
| 15.2 | (100) |
| 18.4 | (012) |
| 24.9 | (11-2) |
| 28.1 | (120) |
| 30.6 | (200) |
| 33.5 | (12-2) |
| 36.5 | (21-2) |
| 41.2 | (13-1) |
Table 2: Representative Powder X-ray Diffraction Peaks for FeCl₂·4H₂O (Cu Kα radiation).
Raman Spectroscopy Data
The Raman spectrum of FeCl₂·4H₂O exhibits several characteristic peaks corresponding to the vibrational modes of the [Fe(H₂O)₄Cl₂] octahedral unit and the lattice vibrations. The 30 atoms in the unit cell give rise to 42 Raman active modes.[3]
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~70 | Octahedra external modes | [4] |
| 104, 145, 170 | Octahedra internal deformations (bending) | |
| ~190 | Fe-Cl stretching modes | |
| < 500 | Lattice vibrations of Fe-O | [5] |
| ~1600 | H₂O bending vibration | [5] |
| 2800 - 4000 | H₂O stretching vibrations | [5] |
Table 3: Key Raman Peak Assignments for FeCl₂·4H₂O.
Experimental Protocols
Powder X-ray Diffraction (PXRD)
A standard experimental protocol for the PXRD analysis of FeCl₂·4H₂O crystals is as follows:
-
Sample Preparation: A small amount of the FeCl₂·4H₂O crystalline powder is gently ground to a fine, homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is calibrated using a standard reference material (e.g., silicon).
-
Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). A typical 2θ range for analysis is 10-80°, with a step size of 0.02° and a scan speed of 1-5°/min.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ values) and their corresponding intensities. This data is then compared to a reference database, such as the Powder Diffraction File (PDF), to confirm the identity and phase purity of the sample. Rietveld refinement can be performed to obtain detailed structural parameters.
Raman Spectroscopy
A general experimental protocol for the Raman analysis of FeCl₂·4H₂O crystals is as follows:
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide. No further sample preparation is typically required, making it a very fast technique.
-
Instrument Setup: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The instrument is calibrated using a silicon standard. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Collection: The laser is focused on the sample, and the scattered light is collected and passed through a spectrometer to generate the Raman spectrum. The spectrum is typically collected over a wavenumber range of 50-4000 cm⁻¹.
-
Data Analysis: The resulting Raman spectrum is analyzed to identify the positions, intensities, and widths of the Raman bands. These spectral features are then assigned to specific vibrational modes of the molecule, providing information on its chemical structure and bonding.
Comparative Analysis: XRD vs. Raman Spectroscopy
| Feature | X-ray Diffraction (XRD) | Raman Spectroscopy |
| Information Provided | Crystal structure, phase identification, lattice parameters, crystallinity. | Molecular vibrations, chemical bonding, polymorphism, identification of functional groups and degradation products. |
| Sample Requirements | Crystalline solid (powder or single crystal). | Solid, liquid, or gas. Minimal sample preparation. |
| Sensitivity to Amorphous Content | Less sensitive to amorphous phases, which appear as a broad background. | Can provide information on amorphous materials and is highly sensitive to changes in local chemical environment. |
| Detection of Impurities/Degradation | Can detect crystalline impurities if present in sufficient quantity (>1-5%). May not detect amorphous degradation products. | Highly sensitive to chemical changes and can detect and identify minor components and degradation products (e.g., iron oxides/oxyhydroxides) even if amorphous.[3] |
| Analysis of Hydration | Confirms the presence of a specific hydrated crystalline phase. | Provides direct information on the vibrational modes of water molecules (bending and stretching), confirming their presence and interaction within the crystal lattice.[5] |
| Speed and Convenience | Sample preparation (grinding) is often required. Data acquisition can take several minutes to hours. | Very fast, with minimal to no sample preparation. Data acquisition is typically on the order of seconds to minutes. |
| Spatial Resolution | Typically provides bulk information about the sample. | Micro-Raman spectroscopy offers high spatial resolution (down to ~1 µm), allowing for the analysis of heterogeneity within a sample. |
| Database Availability | Extensive and well-established databases (e.g., ICDD PDF) for crystalline phases. | Growing databases, but not as comprehensive as XRD for phase identification. |
Conclusion: A Complementary Approach
Both XRD and Raman spectroscopy are powerful techniques for the characterization of FeCl₂·4H₂O crystals, each providing unique and complementary information.
-
XRD is the definitive method for determining the crystal structure and confirming the phase identity of FeCl₂·4H₂O. It provides fundamental crystallographic information that is essential for understanding the material's solid-state properties.
-
Raman spectroscopy excels in providing detailed information about the molecular structure, chemical bonding, and is particularly sensitive to the detection of impurities and degradation products. Its ability to probe the vibrational modes of water molecules offers direct evidence of hydration.
For a comprehensive characterization of FeCl₂·4H₂O crystals, a combined analytical approach is recommended. XRD should be used to confirm the primary crystalline phase and determine its structural parameters. Raman spectroscopy can then be employed to provide a detailed analysis of the molecular structure, confirm the presence of water of hydration, and sensitively screen for any chemical impurities or degradation products that may not be detectable by XRD. This dual approach ensures a thorough and robust characterization of FeCl₂·4H₂O for research, development, and quality control purposes.
References
Anhydrous vs. Tetrahydrate Ferrous Chloride: A Comparative Study in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ferrous chloride (FeCl2), a common and inexpensive iron source, serves as a versatile catalyst and reagent in a multitude of organic reactions. It is commercially available in both anhydrous (FeCl2) and tetrahydrate (FeCl2·4H₂O) forms. The choice between these two forms is often dictated by the specific requirements of the reaction, particularly the tolerance for water. This guide provides an objective comparison of the performance of anhydrous and tetrahydrate FeCl2 in organic synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and experimental design.
Performance Comparison in Iron-Catalyzed Cross-Coupling
A key area where the choice of the iron catalyst's hydration state has been shown to be critical is in cross-coupling reactions. Research conducted by Marc C. Perry's group at Point Loma Nazarene University directly compared the efficacy of anhydrous FeCl₂ and FeCl₂·4H₂O in the iron-catalyzed cross-coupling of isobutylmagnesium chloride with 4-chloroanisole (B146269). The presence of an N-heterocyclic carbene (NHC) ligand was also a feature of this reaction.[1]
The results of this comparative study highlight a significant difference in product yield, suggesting that the water of hydration in the tetrahydrate form, or the presence of trace amounts of water, can be beneficial for this specific transformation.[1] While the precise yield for the anhydrous catalyst was not specified in the available literature, the tetrahydrate catalyst afforded a near-quantitative yield.[1]
| Catalyst | Reactants | Product | Yield (%) |
| Anhydrous FeCl₂ | Isobutylmagnesium chloride + 4-chloroanisole | 4-Isobutylanisole | Lower Yield |
| FeCl₂·4H₂O | Isobutylmagnesium chloride + 4-chloroanisole | 4-Isobutylanisole | 98% |
Table 1: Comparison of Anhydrous and Tetrahydrate FeCl₂ in an Iron-Catalyzed Cross-Coupling Reaction.[1]
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic procedures. Below are representative protocols for organic reactions utilizing both anhydrous and tetrahydrate forms of ferrous chloride.
Protocol 1: Iron-Catalyzed Cross-Coupling of an Alkyl Grignard Reagent with an Aryl Chloride (Utilizing FeCl₂·4H₂O)
This protocol is based on the comparative study by Marc C. Perry and outlines the general procedure for the cross-coupling reaction where FeCl₂·4H₂O demonstrated high efficiency.[1]
Materials:
-
FeCl₂·4H₂O (Iron(II) chloride tetrahydrate)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Chloroanisole
-
Isobutylmagnesium chloride (Grignard reagent)
-
N-heterocyclic carbene (NHC) ligand
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add FeCl₂·4H₂O (5 mol%) and the N-heterocyclic carbene (NHC) ligand (10 mol%).
-
Add anhydrous THF to the flask and stir the mixture at room temperature.
-
Add 4-chloroanisole to the reaction mixture.
-
Slowly add the isobutylmagnesium chloride solution to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to 70 °C and stir for 3 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-isobutylanisole.
Protocol 2: Selective Reduction of Nitroarenes using NaBH₄-FeCl₂ (Utilizing Anhydrous FeCl₂)
This protocol describes a method for the selective reduction of a nitro group in the presence of an ester functionality, employing anhydrous FeCl₂. While this is not a direct comparative study, it provides a detailed experimental procedure for a reaction where the anhydrous form is specified.
Materials:
-
Anhydrous FeCl₂ (Iron(II) chloride)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Substituted nitroarene (e.g., ethyl 4-nitrobenzoate)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted nitroarene (1.0 equiv) in anhydrous THF.
-
Add anhydrous FeCl₂ (1.0 equiv) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (2.5 equiv) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by reaction monitoring (e.g., TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding aniline.
Visualizing the Workflow and Chemical Logic
To better understand the experimental process and the underlying chemical principles, the following diagrams, generated using the DOT language, illustrate a typical workflow for an iron-catalyzed reaction and a simplified representation of the catalytic cycle.
Figure 1: General Experimental Workflow for an Iron-Catalyzed Organic Reaction.
Figure 2: Simplified Catalytic Cycle for an Iron-Catalyzed Cross-Coupling Reaction.
Conclusion
The choice between anhydrous and tetrahydrate ferrous chloride can have a profound impact on the outcome of an organic reaction. The presented data from the iron-catalyzed cross-coupling reaction clearly demonstrates that the hydrated form can be significantly more effective, likely due to the beneficial role of water in the catalytic cycle. However, for reactions that are sensitive to water, the anhydrous form is the required choice, as exemplified in certain reduction reactions.
Researchers and drug development professionals should carefully consider the nature of their specific transformation when selecting the form of FeCl₂. For novel reactions, a direct comparison of both forms, as demonstrated in the cross-coupling example, is a prudent approach to optimize reaction conditions and maximize product yield. The provided protocols and workflows serve as a practical guide for the implementation of FeCl₂-catalyzed reactions in the laboratory.
References
A Comparative Guide to Alternative Reducing Agents for Nitroarene Reduction in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitroarenes to primary amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals. While iron(II) chloride has been a traditional choice, a range of alternative reducing agents offer distinct advantages in terms of selectivity, mildness of reaction conditions, and environmental impact. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The selection of an appropriate reducing agent is critical and depends on the specific substrate, the presence of other functional groups, and desired reaction conditions. The following table summarizes the performance of common alternatives to iron(II) chloride for the reduction of nitroarenes.
| Reducing Agent/System | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Iron (Fe) / NH₄Cl | Nitroarenes | Ethanol (B145695)/Water, Reflux | 1-3 h | 85-95 | [1] |
| Tin(II) Chloride (SnCl₂·2H₂O) | 4-Nitroanisole | Ethanol, Reflux | 1.5 h | ~90 | [2] |
| Zinc (Zn) / NH₄Cl | Nitrophenols | Water/Ethanol, rt | 10-25 min | 40-60 | [3][4] |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Nitroarenes | DMF/Water, 100°C | 0.5-2 h | 80-95 | [5] |
| Catalytic Transfer Hydrogenation (Pd/C, HCOOH) | Nitrobenzene | THF, 100°C | 6 h | >99 | N/A |
| Catalytic Hydrogenation (H₂/Pd-C) | Nitroarenes | Various Solvents, rt-80°C | 1-12 h | >95 | [6] |
Note: Yields and reaction times are highly substrate and condition dependent. The data presented is for representative examples to provide a comparative overview.
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental setups is crucial for successful application. The following sections detail the pathways and protocols for the most common alternative reducing agents.
Metal-Mediated Reductions: Zinc and Tin
Reductions using metals like zinc and tin in acidic or neutral media are classic and reliable methods that exhibit excellent functional group tolerance.[1] The mechanism generally proceeds through a series of single-electron transfers (SET) from the metal surface to the nitro group, followed by protonation.
Caption: General mechanism for metal-mediated nitroarene reduction.
Experimental Protocol: Reduction of a Nitroarene using Zinc and Ammonium (B1175870) Chloride
This protocol is suitable for the reduction of various nitroarenes under neutral conditions.
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Zinc dust (3-5 eq)
-
Ammonium chloride (4-5 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend the aromatic nitro compound in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add ammonium chloride and zinc dust to the suspension.
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc residue.
-
Wash the filter cake with ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine.
-
Purify the product by column chromatography or recrystallization if necessary.
Caption: Experimental workflow for nitroarene reduction using Zinc/NH₄Cl.
Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄) is a versatile and economical reducing agent that operates under mild conditions and shows high chemoselectivity, tolerating a wide range of functional groups.[5] The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[5]
Caption: Proposed mechanism for sodium dithionite reduction of nitroarenes.
Experimental Protocol: Reduction of a Nitroarene using Sodium Dithionite
This protocol describes a general procedure for the reduction of nitroarenes using sodium dithionite.[5]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (2-4 eq)
-
Solvent (e.g., DMF/water, ethanol/water)
-
Sodium bicarbonate (optional, to maintain basic pH)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the aromatic nitro compound in the chosen solvent system in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite in water. If needed, add sodium bicarbonate to the aqueous solution.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed.
Caption: Experimental workflow for nitroarene reduction using sodium dithionite.
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often providing near-quantitative yields with water as the only byproduct.[6] The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and a hydrogen source, which can be hydrogen gas or a hydrogen donor like formic acid or ammonium formate (B1220265) (catalytic transfer hydrogenation).
The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a stepwise reduction, typically via nitroso and hydroxylamine intermediates.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Electrochemical Analysis of the Fe(II)/Fe(III) Redox Couple
For Researchers, Scientists, and Drug Development Professionals
The Fe(II)/Fe(III) redox couple plays a pivotal role in a vast array of biological and chemical systems, making its accurate and efficient analysis critical in fields ranging from environmental science to drug development. Electrochemical techniques offer a powerful and versatile platform for these analyses, providing high sensitivity, selectivity, and rapid response times. This guide provides a detailed comparison of three common electrochemical methods for the analysis of the Fe(II)/Fe(III) redox couple: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Chronoamperometry.
Performance Comparison of Electrochemical Techniques
The selection of an appropriate electrochemical technique is paramount for achieving optimal results. The following table summarizes the key performance characteristics of Cyclic Voltammetry, Differential Pulse Voltammetry, and Chronoamperometry for the analysis of the Fe(II)/Fe(III) redox couple, based on experimental data from various studies.
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) | Chronoamperometry |
| Principle | Measures the current response to a linear potential sweep in both forward and reverse directions. | Measures the difference in current before and after a potential pulse is applied, superimposed on a linear potential ramp. | Measures the current as a function of time after a potential step is applied. |
| Primary Output | Voltammogram showing anodic and cathodic peaks. | Voltammogram with a single peak for the redox event. | Current-time transient. |
| Anodic Peak Potential (Epa) | ~0.356 V vs. Ag/AgCl[1] | Not directly measured | Not applicable |
| Cathodic Peak Potential (Epc) | ~0.231 V vs. Ag/AgCl[1] | Fe(II): ~0.5 V, Fe(III): ~-0.8 V vs. Ag/AgCl (in pyrophosphate medium)[2] | Not applicable |
| Peak Separation (ΔEp) | ~125 mV (at 50 mV/s)[1] | Not applicable | Not applicable |
| Limit of Detection (LOD) | Generally in the µM to mM range. | Fe(II): 0.06 mg/L, Fe(III): 0.1 mg/L[1] | Can be in the nM range.[3] |
| Linear Range | Typically narrower than DPV. | Fe(II): 10⁻⁶ - 10⁻³ mol/L, Fe(III): 10⁻⁶ - 10⁻³ mol/L[2] | 10–200 μM[3] |
| Sensitivity | Lower than DPV. | High, with sensitivities of 0.0376 µA µM⁻¹ for Fe(III) and 0.0063 µA µM⁻¹ for Fe(II) reported.[4] | High, but can have lower reproducibility.[3] |
| Advantages | Provides qualitative information on redox reversibility and reaction mechanisms.[5] | High sensitivity and good resolution, suitable for quantitative analysis.[6] | Simple, fast, and suitable for kinetic studies.[3] |
| Disadvantages | Lower sensitivity compared to pulse techniques.[7] | More complex instrumentation than CV. | Susceptible to noise and charging currents at short times.[3] |
Experimental Workflow for Electrochemical Analysis
A typical experimental workflow for the electrochemical analysis of the Fe(II)/Fe(III) redox couple is illustrated in the following diagram. This workflow outlines the key steps from sample preparation to data analysis.
Caption: General workflow for the electrochemical analysis of the Fe(II)/Fe(III) redox couple.
Detailed Experimental Protocols
The following are detailed protocols for the analysis of the Fe(II)/Fe(III) redox couple using Cyclic Voltammetry, Differential Pulse Voltammetry, and Chronoamperometry.
Cyclic Voltammetry (CV) Protocol
Objective: To qualitatively and quantitatively analyze the Fe(II)/Fe(III) redox couple.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M KCl solution
-
Analyte: Fe(II)/Fe(III) standard solutions
-
Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water and sonicate for 1 minute to remove any residual alumina particles.
-
Dry the electrode with a stream of nitrogen.
-
-
Cell Assembly:
-
Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte (0.1 M KCl).
-
-
Background Scan:
-
Record a cyclic voltammogram of the supporting electrolyte to ensure there are no interfering peaks in the potential window of interest.
-
-
Measurement:
-
Add a known concentration of the Fe(II)/Fe(III) solution to the electrochemical cell.
-
Apply a potential scan from an initial potential to a switching potential and back to the initial potential. A typical potential window for the Fe(II)/Fe(III) couple is from -0.2 V to 0.8 V vs. Ag/AgCl.[8]
-
Set the scan rate, typically between 20 and 500 mV/s.[9]
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (Ipa and Ipc) from the voltammogram.
-
Calculate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox reaction.
-
For quantitative analysis, create a calibration curve by plotting the peak current as a function of the Fe(II) or Fe(III) concentration.
-
Differential Pulse Voltammetry (DPV) Protocol
Objective: To perform sensitive quantitative analysis of Fe(II) and Fe(III).
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode Preparation and Cell Assembly:
-
Follow the same procedure as for Cyclic Voltammetry.
-
-
Measurement:
-
Data Analysis:
-
Identify the peak potential and peak height from the resulting differential pulse voltammogram.
-
Construct a calibration curve by plotting the peak height against the concentration of Fe(II) or Fe(III) standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Chronoamperometry Protocol
Objective: To determine the concentration of Fe(II) or Fe(III) and to study the kinetics of the redox reaction.
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode Preparation and Cell Assembly:
-
Follow the same procedure as for Cyclic Voltammetry.
-
-
Potential Step Application:
-
Apply a potential step from an initial potential where no reaction occurs to a final potential where the reaction is diffusion-controlled. For the oxidation of Fe(II), a potential step from a less positive to a more positive potential would be applied.[3]
-
Record the current as a function of time.
-
-
Data Analysis:
-
The current will decay over time as the concentration of the electroactive species at the electrode surface is depleted.
-
The relationship between current (I) and time (t) for a diffusion-controlled process is described by the Cottrell equation: I(t) = nFAD¹ᐟ²C / (π¹ᐟ²t¹ᐟ²), where n is the number of electrons, F is the Faraday constant, A is the electrode area, D is the diffusion coefficient, and C is the bulk concentration.
-
A plot of I vs. t⁻¹ᐟ² should be linear, and the concentration can be determined from the slope if the diffusion coefficient is known. Alternatively, a calibration curve can be constructed by plotting the current at a fixed time point against the concentration of standard solutions.
-
Conclusion
The choice of the electrochemical technique for the analysis of the Fe(II)/Fe(III) redox couple depends on the specific requirements of the study.
-
Cyclic Voltammetry (CV) is an excellent tool for initial investigations, providing valuable qualitative information about the redox behavior of the Fe(II)/Fe(III) couple, including its reversibility and the presence of any coupled chemical reactions.[5] While it can be used for quantification, its sensitivity is generally lower than that of pulse techniques.
-
Differential Pulse Voltammetry (DPV) is the preferred method for sensitive and accurate quantitative analysis of Fe(II) and Fe(III).[6] Its ability to discriminate against background charging current results in lower detection limits and a wider linear range compared to CV.
-
Chronoamperometry is a simple and rapid technique that is well-suited for determining the concentration of Fe(II) or Fe(III) and for studying the kinetics of the electron transfer process.[3]
For drug development and other applications requiring high accuracy and the ability to measure low concentrations, DPV is often the most suitable choice. However, a comprehensive understanding of the electrochemical system, often initiated with CV , is crucial for developing robust and reliable analytical methods. Chronoamperometry provides a complementary approach, particularly for mechanistic and kinetic studies. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in the study of the vital Fe(II)/Fe(III) redox couple.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. basinc.com [basinc.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
- 6. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. asdlib.org [asdlib.org]
- 10. researchgate.net [researchgate.net]
Ferrous Chloride in Water Treatment: A Comparative Performance Analysis
A comprehensive guide for researchers and water treatment professionals on the efficacy of ferrous chloride (FeCl₂) relative to other common coagulants. This report details comparative performance data, experimental methodologies, and the underlying chemical principles of coagulation in water and wastewater treatment.
In the critical field of water purification, the selection of an appropriate coagulant is paramount to achieving desired treatment outcomes efficiently and cost-effectively. While various coagulants are commercially available, their performance is highly dependent on specific water quality parameters and treatment objectives. This guide provides an in-depth comparison of ferrous chloride (FeCl₂) with other widely used coagulants, including ferric chloride (FeCl₃), aluminum sulfate (B86663) (alum), and polyaluminum chloride (PAC). The information presented herein is supported by experimental data from scientific literature to aid researchers and professionals in making informed decisions.
Principles of Coagulation
Coagulation is a fundamental process in water treatment designed to destabilize colloidal particles, such as clay, bacteria, and organic matter, leading to their aggregation and subsequent removal through sedimentation or filtration.[1][2] The process is typically initiated by adding a chemical coagulant that neutralizes the surface charges of the colloids, allowing them to come together and form larger, settleable flocs.[3]
Iron and aluminum salts are the most prevalent coagulants used in water treatment.[1] When added to water, these salts hydrolyze to form insoluble hydroxide (B78521) precipitates, which can enmesh colloidal particles in a process known as sweep flocculation.[3][4] The effectiveness of a coagulant is influenced by several factors, including the pH and temperature of the water, the coagulant dosage, and the nature of the impurities present.
Comparative Performance of Coagulants
The selection of a coagulant is often a trade-off between performance, cost, and operational considerations. The following sections provide a comparative analysis of FeCl₂ against other common coagulants based on key performance indicators.
Ferrous Chloride (FeCl₂) vs. Ferric Chloride (FeCl₃)
While both are iron-based coagulants, ferric chloride (FeCl₃) is generally considered a more effective coagulant than ferrous chloride (FeCl₂).[3][4] Ferric iron (Fe³⁺) is a stronger Lewis acid and readily forms ferric hydroxide (Fe(OH)₃) precipitates over a wider pH range, which are crucial for sweep flocculation.[3][4][5] In contrast, some sources suggest that FeCl₂ is not a primary coagulant but is more effective for specific applications like precipitating sulfide (B99878) and phosphate.[3][4]
One study on leachate treatment demonstrated that FeCl₃ achieved a 95.7% turbidity reduction, significantly outperforming FeCl₂ (56.4% reduction) under the same conditions.[6] However, ferrous salts like FeCl₂ can be effective as secondary coagulants. A study using ferrous chloride in conjunction with alum found that it did not compromise turbidity or dissolved organic carbon (DOC) removal at certain dosages.[7]
Ferrous Chloride (FeCl₂) and Ferric Chloride (FeCl₃) vs. Aluminum-Based Coagulants
Iron-based coagulants, particularly FeCl₃, offer several advantages over aluminum-based coagulants like alum (aluminum sulfate). Ferric salts typically operate effectively over a broader pH range and produce denser, faster-settling floc.[8] This can lead to more efficient clarification and potentially lower sludge volumes.[8]
For phosphorus removal, ferric chloride is often superior due to the formation of highly insoluble ferric phosphate.[8] In terms of removing natural organic matter (NOM), a precursor to disinfection by-products, ferric chloride has been shown to be more effective than alum. One study reported a 51% total organic carbon (TOC) removal with ferric chloride compared to 32% with alum under similar conditions.[9]
Polyaluminum chloride (PAC) is a pre-hydrolyzed form of aluminum coagulant that is often more efficient than both alum and ferric chloride, especially in cold water conditions.[10] Studies have shown that PAC can achieve high turbidity removal at lower dosages compared to other coagulants.[10][11][12]
Quantitative Performance Data
The following tables summarize experimental data from various studies, comparing the performance of FeCl₂, FeCl₃, and other coagulants in treating different types of water.
Table 1: Turbidity Removal Efficiency
| Coagulant | Water Source | Initial Turbidity (NTU) | Optimal Dosage | Final Turbidity (NTU) | Removal Efficiency (%) | pH | Reference |
| FeCl₃ | Leachate | 95.2 | 20% (v/v) | 4.09 | 95.7 | 3.5 (initial), 7.5 (final) | [6] |
| FeCl₂ | Leachate | 95.2 | 20% (v/v) | 41.5 | 56.4 | 3.5 (initial), 7.5 (final) | [6] |
| FeSO₄ | Leachate | 95.2 | 20% (v/v) | 44.7 | 53.1 | 3.5 (initial), 7.5 (final) | [6] |
| FeCl₃ | Synthetic | - | 0.519 g/L | 19 | 88 (TSS) | 10.12 | [13] |
| Alum | Synthetic | - | 1.092 g/L | 18 | 87 (TSS) | 10.62 | [13] |
| PAC | River Water | 18.3 - 136 | 6.5 - 13.5 ppm | - | >98 | - | [10] |
Table 2: Organic Matter Removal Efficiency
| Coagulant | Parameter | Initial Concentration (mg/L) | Optimal Dosage | Final Concentration (mg/L) | Removal Efficiency (%) | pH | Reference |
| FeCl₃ | TOC | 5.4 | - | - | 51 | - | [9] |
| Alum | TOC | 5.4 | - | - | 32 | - | [9] |
| FeCl₃ | DOC & UV₂₅₄ | - | 30 mg/L | - | 35.6 (DOC), 44 (UV₂₅₄) | - | [14] |
| Alum | DOC & UV₂₅₄ | - | 30 mg/L | - | >35.6 (DOC), <44 (UV₂₅₄) | - | [14] |
| FeCl₃ with Lime | COD | 76800 | 0.1 g/L FeCl₃, 0.5 g/L Lime | - | 94.2 | 8.36 | [15] |
| PAC | COD | - | 0.1 g/L | - | 84 | 6 | [16] |
Experimental Protocols
The standard method for evaluating and comparing the performance of different coagulants is the Jar Test.[2][17][18] This procedure simulates the coagulation and flocculation processes of a full-scale water treatment plant.[2]
Jar Test Protocol
-
Preparation:
-
Procedure:
-
Fill a series of beakers (typically six) with equal volumes of the raw water sample (e.g., 1000 mL).[2][19]
-
Place the beakers on a multiple-stirrer apparatus.
-
While stirring at a rapid speed (e.g., 100-120 rpm), add varying doses of the coagulant to each beaker.[17]
-
Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.[17]
-
Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote flocculation.[17]
-
Stop the stirrers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).[2]
-
-
Analysis:
-
Carefully decant a sample from the supernatant of each beaker.
-
Measure the final turbidity, pH, and any other relevant parameters (e.g., DOC, phosphate) for each sample.
-
The optimal coagulant dose is the one that achieves the desired level of contaminant removal with the least amount of chemical.[17]
-
Visualizing the Process and Logic
To better understand the experimental workflow and the relationships between different factors in coagulant performance, the following diagrams are provided.
Caption: Experimental workflow for coagulant comparison using the Jar Test.
References
- 1. epa.ie [epa.ie]
- 2. actat.wvu.edu [actat.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. racoman.com [racoman.com]
- 6. arww.razi.ac.ir [arww.razi.ac.ir]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. alliancechemical.com [alliancechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. eeer.ir [eeer.ir]
- 11. researchgate.net [researchgate.net]
- 12. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Evaluation of Aluminum Sulfate and Ferric Sulfate-Induced Coagulations as Pretreatment of Microfiltration for Treatment of Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. curresweb.com [curresweb.com]
- 16. jbiochemtech.com [jbiochemtech.com]
- 17. scribd.com [scribd.com]
- 18. sugarprocesstech.com [sugarprocesstech.com]
- 19. dober.com [dober.com]
A Researcher's Guide to Analyzing Iron Oxidation States: Mössbauer Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the oxidation state of iron (Fe²⁺ vs. Fe³⁺) is critical. This parameter influences everything from catalytic activity and material properties to the efficacy and safety of iron-based pharmaceuticals. Mössbauer spectroscopy stands out as a uniquely powerful technique for this purpose, offering unparalleled sensitivity to the local chemical and magnetic environment of iron nuclei.[1][2]
This guide provides an objective comparison between Mössbauer spectroscopy and other common analytical techniques: X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Electron Paramagnetic Resonance (EPR) spectroscopy. We will delve into their principles, present comparative data, and outline experimental protocols to help you select the most suitable method for your research needs.
Overview of Core Techniques
Mössbauer Spectroscopy: A Nuclear-Level Probe
Mössbauer spectroscopy is a highly specific technique based on the recoilless nuclear resonance absorption of gamma rays.[1] It exclusively probes Mössbauer-active isotopes, with ⁵⁷Fe being the most common. The resulting spectrum provides three key hyperfine parameters:
-
Isomer Shift (δ): This parameter is directly proportional to the electron density at the nucleus. It provides a clear distinction between different oxidation states; for instance, Fe²⁺ generally has a larger, more positive isomer shift than Fe³⁺ due to lower s-electron density.[3]
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and the surrounding electric field gradient. It offers insights into the symmetry of the iron's coordination environment and can help differentiate between high-spin and low-spin states.[1]
-
Magnetic Hyperfine Splitting (B): In magnetically ordered materials, the nuclear energy levels are split by an internal magnetic field, providing information on the magnetic properties of the iron atom.[4]
Because of these detailed parameters, Mössbauer spectroscopy is exceptionally effective for the quantitative phase analysis of iron-containing samples, allowing for the precise determination of the relative abundance of different iron species.[2][5]
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Tool
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface analysis technique that measures the binding energy of core-level electrons ejected by X-ray irradiation.[6] For iron, the Fe 2p spectrum is analyzed. Distinguishing between Fe²⁺ and Fe³⁺ is achieved by observing:
-
Binding Energy Shifts: Fe³⁺ peaks typically appear at a higher binding energy than Fe²⁺ peaks.[7][8]
-
Multiplet Splitting and Satellite Peaks: High-spin iron compounds exhibit complex multiplet splitting. Fe²⁺ often shows characteristic "shake-up" satellite peaks that are absent or less intense in Fe³⁺ spectra, providing a valuable diagnostic tool.[6][8]
XPS is highly surface-sensitive, typically probing the outermost 1-10 nanometers of a sample.[6] This makes it ideal for studying surface oxidation, corrosion, and thin films. However, care must be taken as the ion sputtering used for cleaning or depth profiling can reduce Fe³⁺ to Fe²⁺.[8][9]
X-ray Absorption Spectroscopy (XAS): A Probe of Local Structure and Oxidation State
XAS measures the absorption of X-rays as a function of energy. The region near the absorption edge, known as X-ray Absorption Near Edge Structure (XANES), is particularly sensitive to the oxidation state of the absorbing atom.[10] For iron analysis, the following features of the Fe K-edge spectrum are crucial:
-
Pre-edge Peak: The intensity and position of the small pre-edge feature are related to the local coordination geometry and oxidation state.[11]
-
Absorption Edge Position: The energy of the absorption edge shifts to higher values as the oxidation state of iron increases (Fe⁰ < Fe²⁺ < Fe³⁺).[12][13]
XAS is a versatile technique applicable to a wide range of sample types (crystalline, amorphous, liquids) and provides information on the average oxidation state and local coordination environment of iron in the bulk material.[11][14]
Electron Paramagnetic Resonance (EPR) Spectroscopy: The Magnetic Specialist
EPR (or Electron Spin Resonance, ESR) spectroscopy is a technique that detects species with unpaired electrons.[15] It is therefore only sensitive to paramagnetic states of iron. Most iron compounds are paramagnetic, with common examples including:
-
High-spin Fe³⁺ (S=5/2)
-
Low-spin Fe³⁺ (S=1/2)
-
High-spin Fe²⁺ (S=2)
EPR spectra provide characteristic g-values that act as a fingerprint for a specific paramagnetic center and its environment.[16] This makes it extremely powerful for studying paramagnetic iron centers in complex biological systems, such as iron-sulfur clusters and heme proteins.[16][17][18] Its primary limitation is its inability to detect diamagnetic species, such as low-spin Fe²⁺ (S=0).
Head-to-Head Comparison of Techniques
The selection of an appropriate analytical technique depends heavily on the specific research question, sample characteristics, and the information required. The table below summarizes the key attributes of each method.
| Feature | Mössbauer Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | X-ray Absorption Spectroscopy (XAS) | Electron Paramagnetic Resonance (EPR) |
| Principle | Recoilless nuclear gamma resonance | Photoelectric effect on core electrons | X-ray absorption and electronic transitions | Resonance of unpaired electrons in a magnetic field |
| Primary Information | Oxidation state, spin state, coordination symmetry, magnetic properties.[1][4] | Elemental composition, empirical formula, chemical and electronic state.[6] | Oxidation state, local coordination geometry, bond distances.[10] | Electronic structure of paramagnetic species, g-values.[16] |
| Probe Specificity | Isotope-specific (requires ⁵⁷Fe).[19] | Element-specific, surface-sensitive.[6] | Element-specific, bulk-sensitive.[20] | Specific to paramagnetic species (unpaired electrons).[16] |
| Sample Requirements | Solid state, powders, films. Often requires ⁵⁷Fe enrichment. | Solids, films. Requires high vacuum compatibility. | Solids, liquids, gases. Can be amorphous or crystalline. | Solids, liquids (frozen). |
| Sensitivity | Bulk | Surface (1-10 nm).[6] | Bulk | Bulk |
| Quantification | Excellent for determining relative amounts of different Fe sites.[5] | Semi-quantitative; can determine Fe²⁺/Fe³⁺ ratios with careful peak fitting.[7] | Good for average oxidation state; quantification of mixtures is possible.[12] | Good for quantifying paramagnetic species. |
| Key Advantages | High energy resolution, sensitive to subtle changes in the local environment, highly quantitative.[2][20] | High surface sensitivity, widely available. | Applicable to a wide range of sample types, provides local structural data (EXAFS). | Extremely sensitive to paramagnetic centers, non-destructive.[17] |
| Key Limitations | Requires ⁵⁷Fe isotope, limited to solid samples, can have long acquisition times.[19] | Surface analysis only, risk of sample damage (reduction) from ion sputtering, complex peak fitting.[8][9] | Often requires access to a synchrotron light source, data analysis can be complex.[14] | Insensitive to diamagnetic species (e.g., low-spin Fe²⁺). |
Experimental Protocols
Mössbauer Spectroscopy
-
Sample Preparation: If natural abundance (2.2%) of ⁵⁷Fe is insufficient, enrich the sample with ⁵⁷Fe during synthesis. Grind solid samples into a fine, uniform powder.
-
Sample Mounting: Press the powder into a sample holder to achieve a uniform thickness and density, ensuring optimal absorption.
-
Data Acquisition: Mount the sample in a cryostat (measurements are often performed at low temperatures, e.g., 77 K or 4.2 K, to increase the recoilless fraction). A radioactive source (e.g., ⁵⁷Co in a Rh matrix) is moved at varying velocities relative to the sample. A detector measures the gamma-ray transmission as a function of source velocity.[2]
-
Data Analysis: Fit the resulting spectrum with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B).[20] Compare these parameters to literature values for known iron phases to identify and quantify the species present.[1]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the solid sample on a holder using conductive tape. Ensure the surface is representative of the material to be analyzed.
-
Instrument Setup: Introduce the sample into an ultra-high vacuum (UHV) chamber.
-
Data Acquisition: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).[21] An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Data Analysis: Convert kinetic energies to binding energies. Analyze the high-resolution Fe 2p spectrum by fitting the peaks corresponding to Fe 2p₃/₂ and Fe 2p₁/₂. Identify the oxidation states based on the peak positions and the presence and intensity of satellite structures.[7][22]
X-ray Absorption Spectroscopy (XAS)
-
Sample Preparation: Prepare samples with a suitable concentration and thickness to ensure optimal absorption. Powders can be mixed with a binder and pressed into pellets or dusted onto tape.
-
Data Acquisition: Place the sample in the path of a synchrotron-generated X-ray beam. Tune the energy of the X-rays across the Fe K-edge (around 7112 eV). Measure the absorption coefficient using either transmission or fluorescence detectors.
-
Data Analysis: Normalize the acquired spectrum. Analyze the XANES region by examining the pre-edge peak position and the main absorption edge energy. Compare the spectrum to a library of spectra from standard iron compounds to determine the average oxidation state.[14][23]
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation: Load the sample (solid or frozen solution) into a high-purity quartz EPR tube.
-
Instrument Setup: Place the tube inside the EPR spectrometer's resonant cavity, which is situated within a powerful magnet. Often, measurements are conducted at cryogenic temperatures (e.g., liquid nitrogen or helium) to increase signal intensity.
-
Data Acquisition: Apply a static magnetic field and irradiate the sample with a fixed frequency of microwave radiation. Sweep the magnetic field until the resonance condition is met, and record the microwave absorption.
-
Data Analysis: Analyze the resulting spectrum to determine the g-values and hyperfine coupling constants. Compare these parameters to known values to identify the paramagnetic iron species present.[16]
Visualization of Workflows and Logic
To aid in selecting and implementing these techniques, the following diagrams illustrate the decision-making process and a typical experimental workflow.
References
- 1. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Can laboratory-based XAFS compete with XRD and Mössbauer spectroscopy as a tool for quantitative species analysis? Critical evaluation using the example of a natural iron ore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the oxidation behavior of undiluted and diluted iron particles for energy storage: Mössbauer spectroscopic analysis and kinetic modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03484D [pubs.rsc.org]
- 6. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]
- 7. researchgate.net [researchgate.net]
- 8. Iron | XPS Periodic Table | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. arxiv.org [arxiv.org]
- 10. tcc.ustc.edu.cn [tcc.ustc.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Paramagnetic Iron-Sulfur Clusters Using Electron Paramagnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EPR Study of Iron Ion Complexes in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mössbauer and EPR detection of iron trafficking kinetics and possibly labile iron pools in whole Saccharomyces cerevisiae cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 22. Combined multiplet theory and experiment for the Fe 2p and 3p XPS of FeO and Fe2O3 [pubmed.ncbi.nlm.nih.gov]
- 23. ruj.uj.edu.pl [ruj.uj.edu.pl]
A Comparative Analysis of Ferrous Chloride and Alum for Phosphate Precipitation in Aqueous Solutions
A comprehensive guide for researchers and drug development professionals on the efficacy, optimal conditions, and practical considerations of using ferrous chloride (FeCl₂) versus alum (aluminum sulfate) for phosphate (B84403) removal.
In the critical field of water purification and wastewater treatment, the removal of phosphates is paramount to prevent eutrophication and ensure water quality. Among the chemical precipitation methods, the use of metal salts is a widely adopted and effective strategy. This guide provides an in-depth comparison of two common coagulants: ferrous chloride (FeCl₂) and alum (Al₂(SO₄)₃), offering a valuable resource for scientists and professionals in selecting the appropriate precipitating agent for their specific applications. While this guide focuses on ferrous chloride as requested, it is important to note that in practice, ferric chloride (FeCl₃) is more commonly used for phosphate precipitation due to its higher efficacy. Data for ferric chloride is more readily available and will be used for a comprehensive comparison.
Performance Efficacy: A Head-to-Head Comparison
Both ferrous salts and alum are effective in precipitating phosphate from aqueous solutions, primarily through the formation of insoluble metal phosphate salts. However, their performance characteristics exhibit notable differences.
Iron-based coagulants, particularly ferric chloride, are often cited for their exceptional efficiency in phosphorus removal.[1] The reaction between ferric ions and phosphate ions forms highly insoluble ferric phosphate, leading to a significant reduction in phosphate concentration.[1] This high efficiency often translates to lower dosage requirements compared to alum to achieve the same low phosphate levels, which can be a considerable advantage in terms of chemical costs and sludge production.[1]
Alum also effectively precipitates phosphate as aluminum phosphate (AlPO₄).[1] However, the reaction is generally considered less efficient and complete compared to iron-based salts.[1] Achieving ultra-low phosphorus discharge limits with alum alone can be challenging and may necessitate prohibitively high and costly doses.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the comparison of ferric chloride and alum in phosphate precipitation.
Table 1: Optimal Conditions for Phosphate Precipitation
| Parameter | Ferric Chloride (FeCl₃) | Alum (Al₂(SO₄)₃) |
| Optimal pH Range | 4.0 - 11.0[1] | 6.0 - 7.5[1] |
| Typical Molar Ratio (Metal:P) | Stoichiometric: 1:1 | Stoichiometric: 1:1 |
| Practical Molar Ratio (Metal:P) | Often higher than stoichiometric due to competing reactions | Often higher than stoichiometric due to competing reactions |
Table 2: Sludge Production and Characteristics
| Parameter | Ferric Chloride (FeCl₃) | Alum (Al₂(SO₄)₃) |
| Sludge Volume | Generally lower | Generally higher and more voluminous[1] |
| Sludge Density | Denser and heavier | Lighter and more gelatinous[1] |
| Dewaterability | More efficient dewatering | More difficult to dewater[1] |
Experimental Protocols
To empirically determine the optimal coagulant and dosage for a specific water source, a standardized jar test is the recommended experimental protocol.
Detailed Jar Test Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1% (w/v) stock solution of both ferric chloride and alum. For example, dissolve 1 gram of the coagulant in 100 mL of deionized water.
-
-
Sample Collection and Characterization:
-
Collect a representative sample of the phosphate-containing water to be treated.
-
Analyze the initial phosphate concentration, pH, turbidity, and alkalinity of the water sample.
-
-
Jar Test Apparatus Setup:
-
Use a standard jar testing apparatus with multiple stirrers and beakers (typically 6).
-
Fill each beaker with a known volume of the water sample (e.g., 500 mL or 1000 mL).
-
-
Coagulant Dosing:
-
To each beaker, add a different dose of the coagulant stock solution using a pipette or syringe. The dosage range should be determined based on preliminary tests or literature values.
-
Ensure one beaker is a control with no coagulant added.
-
-
Rapid Mixing:
-
Immediately after adding the coagulant, stir all beakers at a high speed (e.g., 100-300 rpm) for a short period (e.g., 1-3 minutes). This step ensures the rapid and uniform dispersion of the coagulant.
-
-
Slow Mixing (Flocculation):
-
Reduce the stirring speed to a slower rate (e.g., 20-70 rpm) for a longer duration (e.g., 15-30 minutes). This gentle mixing promotes the formation of larger, settleable flocs.
-
-
Sedimentation:
-
Stop the stirrers and allow the flocs to settle for a predetermined time (e.g., 30-60 minutes).
-
-
Sample Analysis:
-
Carefully collect a supernatant sample from each beaker, avoiding disturbance of the settled sludge.
-
Analyze the final phosphate concentration, pH, and turbidity of the supernatant.
-
Measure the volume of the settled sludge in each beaker.
-
-
Data Evaluation:
-
Plot the final phosphate concentration and turbidity against the coagulant dosage to determine the optimal dose for each coagulant.
-
Compare the sludge volume produced by each coagulant at their respective optimal doses.
-
Visualizing the Mechanisms and Workflow
To better understand the chemical processes and experimental design, the following diagrams are provided.
Caption: Chemical pathways for phosphate precipitation.
Caption: Experimental workflow for coagulant comparison.
Concluding Remarks
The choice between ferrous chloride and alum for phosphate precipitation is a multifaceted decision that depends on the specific requirements of the application, including target phosphate levels, operational pH, and sludge disposal considerations. Ferric chloride generally offers higher removal efficiency and produces less, denser sludge, making it a strong candidate for applications with stringent discharge limits.[1] Alum, while also effective, may require higher doses and result in more voluminous sludge.[1]
It is imperative for researchers and professionals to conduct thorough jar testing to determine the most suitable coagulant and optimal operational parameters for their specific water matrix. This empirical approach ensures both effective phosphate removal and cost-efficient operation.
References
Safety Operating Guide
Proper Disposal of Iron(II) Chloride Tetrahydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Iron(II) chloride tetrahydrate is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.
Immediate Safety Considerations
Iron(II) chloride tetrahydrate is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage[1]. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, when handling this substance. In case of a spill, immediately sweep up the material, place it in a sealed container for waste disposal, avoid generating dust, and ventilate the area[1][2].
Step-by-Step Disposal Protocol
The recommended method for the disposal of Iron(II) chloride tetrahydrate is through a licensed professional waste disposal service[1]. The following steps outline the general procedure:
-
Containment: Carefully collect the waste Iron(II) chloride tetrahydrate, including any contaminated materials from spills, into a suitable, labeled, and sealed container[3][4][5].
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name: "Iron(II) Chloride Tetrahydrate." Note any other contaminants present.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents[6][7].
-
Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for Iron(II) chloride tetrahydrate.
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations[1]. It may be necessary to dispose of Iron(II) chloride as a hazardous waste; contact your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance[8].
One specified method of disposal by a licensed service involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[1].
Quantitative Data Summary
While specific quantitative limits for disposal are subject to local regulations, the following table summarizes key hazard identification numbers.
| Hazard Classification | Rating | Source |
| HMIS Rating | Health: 2, Flammability: 0, Reactivity: 0 | [1] |
| NFPA Rating | Health: 2, Flammability: 0, Instability: 0 | [2] |
| Oral LD50 (Rat) | 450 mg/kg | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Iron(II) chloride tetrahydrate.
Caption: Decision workflow for the disposal of Iron(II) chloride tetrahydrate.
References
- 1. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. harrellindustries.com [harrellindustries.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
